molecular formula C7H2BrF2N B1527084 3-Bromo-2,6-difluorobenzonitrile CAS No. 1250444-23-5

3-Bromo-2,6-difluorobenzonitrile

Cat. No.: B1527084
CAS No.: 1250444-23-5
M. Wt: 218 g/mol
InChI Key: IORVOBJVFPHSKR-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrF2N and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORVOBJVFPHSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250444-23-5
Record name 3-Bromo-2,6-difluorobenzonitrile
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound, a highly functionalized building block crucial for modern drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will delve into the strategic importance of its unique substitution pattern and provide practical, field-tested insights into its utilization.

Introduction: The Strategic Value of Polysubstituted Fluorobenzonitriles

In contemporary pharmaceutical and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Difluorobenzonitrile derivatives, in particular, serve as versatile intermediates, providing a robust platform for constructing complex molecular architectures.[2][3] this compound (CAS No: 1250444-23-5) emerges as a particularly valuable reagent due to its trifunctional nature. The molecule features:

  • A nitrile group , which can be hydrolyzed, reduced, or used in cycloadditions.

  • Two fluorine atoms , which activate the aromatic ring to nucleophilic attack and can serve as leaving groups.

  • A bromine atom , which is an ideal handle for palladium-catalyzed cross-coupling reactions.

This unique combination of reactive sites allows for a programmed, sequential modification of the aromatic core, making it an invaluable tool for building diverse compound libraries and accessing novel chemical space.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for accurate characterization of its derivatives.

Chemical Properties & Identifiers
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1250444-23-5[4]
Molecular Formula C₇H₂BrF₂N[5]
Molecular Weight 218.00 g/mol [5]
SMILES C1=CC(=C(C(=C1F)Br)C#N)F[5]
InChIKey CSCGWWARITYLKM-UHFFFAOYSA-N[5]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound. Key spectral data are available from various sources.[6] While specific spectra depend on the acquisition conditions, typical chemical shifts and patterns can be predicted based on the structure.

  • ¹H NMR: The proton spectrum is expected to show two multiplets in the aromatic region, corresponding to the two hydrogens on the benzene ring. The coupling patterns will be complex due to both H-H and H-F coupling.

  • ¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon atoms attached to fluorine will show characteristic large C-F coupling constants. The nitrile carbon will appear in the typical region around 115-120 ppm.

  • ¹⁹F NMR: The fluorine spectrum should reveal two distinct signals, confirming the presence of two chemically non-equivalent fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis Pathway and Protocol

The most direct synthesis of this compound involves the electrophilic bromination of 2,6-difluorobenzonitrile. This approach is efficient and leverages a readily available starting material.[4]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 2,6-Difluorobenzonitrile Reaction Electrophilic Bromination (Nitrogen Atmosphere, T < 35°C, 5-6 days) SM1->Reaction SM2 Potassium Bromate (KBrO3) SM2->Reaction SM3 60% Sulfuric Acid SM3->Reaction Workup1 Quench with Ice Brine Reaction->Workup1 Workup2 Filter & Wash with CCl4 Workup1->Workup2 Workup3 Wash with NaHSO3 & H2O Workup2->Workup3 Workup4 Dry (Na2SO4) & Evaporate Workup3->Workup4 Workup5 Reduced-Pressure Distillation Workup4->Workup5 Product This compound (White Solid, 71% Yield) Workup5->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[4]

Materials:

  • 2,6-Difluorobenzonitrile (139.0 g, 1.0 mol)

  • Potassium bromate (250.5 g, 1.5 mol)

  • 60% Sulfuric acid (600 mL)

  • 20% Ice brine solution (800 mL)

  • Carbon tetrachloride (CCl₄)

  • 5% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2L four-necked flask, mechanical stirrer, nitrogen inlet, thermometer

Procedure:

  • Reaction Setup: Charge a 2L four-necked flask with 600 mL of 60% sulfuric acid. Begin stirring and add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile.

  • Reagent Addition: Maintain the reaction temperature below 35°C under a nitrogen atmosphere. Add 250.5 g (1.5 mol) of potassium bromate in 10 portions over time to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 5-6 days for the starting material to be fully consumed.

  • Workup - Quenching: Prepare 800 mL of a 20% ice brine solution. Slowly and carefully pour the reaction mixture into the ice brine with stirring.

  • Workup - Isolation: Allow the product to precipitate, then filter the crude orange solid. Wash the solid with carbon tetrachloride (CCl₄).

  • Workup - Neutralization: Wash the crude product sequentially with 5% sodium bisulfite (NaHSO₃) solution and then with water until the washings are neutral (test with pH paper or saturated Na₂CO₃ solution).

  • Drying and Concentration: Dry the product over anhydrous sodium sulfate, filter, and concentrate the filtrate by rotary evaporation (water bath at 60°C) to yield a light yellow liquid.

  • Purification: Perform a reduced-pressure distillation. Collect the vapor fraction at 58-62°C (oil bath at 90°C). The condensed fraction will solidify upon cooling to yield the final white solid product (typical yield: 71%).

Causality Note: The use of potassium bromate in strong acid generates electrophilic bromine (Br+) in situ, which then attacks the electron-rich 2,6-difluorobenzonitrile ring. The reaction is slow due to the deactivating effect of the nitrile and fluorine substituents. The workup with sodium bisulfite is crucial to quench any unreacted bromine.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from its ability to undergo selective transformations at its three key functional sites.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[7] This is arguably its most powerful application in drug discovery, enabling the efficient assembly of complex biaryl and heteroaryl structures.[8][9]

Mechanism: The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern synthesis.[10][11]

Suzuki_Cycle cluster_product Product Formation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition RedElim Ar-R (Product) Trans Transmetalation Intermediate Ar-Pd(II)-R L2 OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OR)2 (Boronic Acid/Ester) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Experimental Insight: The choice of ligand (L), base, and solvent is critical for optimizing a Suzuki coupling. For electron-deficient aryl bromides like our topic compound, electron-rich phosphine ligands such as SPhos or BrettPhos often give superior results by promoting the rate-limiting oxidative addition and reductive elimination steps.[12]

Nucleophilic Aromatic Substitution (SNAr)

The benzonitrile ring is rendered electron-deficient by the powerful inductive and mesomeric effects of the two fluorine atoms and the nitrile group. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr), where a strong nucleophile displaces one of the fluorine atoms.[13][14]

Mechanism: Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality Note: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[16] The stability of this intermediate is paramount. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrile group and the remaining fluorine atom, particularly when they are ortho or para to the site of attack. In this compound, nucleophilic attack is most likely to occur at the C-2 or C-6 position, displacing a fluorine atom.

Safety and Handling

Proper handling of halogenated aromatic compounds is essential. While a specific, comprehensive safety datasheet for this compound is not widely published, data from structurally similar compounds provides a strong basis for risk assessment.[5][17][18]

GHS Hazard Classification (Anticipated): Based on related compounds like 2-Bromo-3,6-difluorobenzonitrile and other brominated benzonitriles, the following hazards are expected[5][19]:

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed.
Acute Toxicity, Dermal H312: Harmful in contact with skin.
Acute Toxicity, Inhalation H332: Harmful if inhaled.
Skin Corrosion/Irritation H315: Causes skin irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.
STOT, Single Exposure H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.[18]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[18]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[17]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Store locked up.[17]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its value lies not just in its structure, but in the predictable and differential reactivity of its functional groups. The ability to perform selective palladium-catalyzed cross-couplings at the bromine position, followed by nucleophilic substitution at a fluorine position (or vice-versa), provides chemists with a strategic and modular approach to synthesizing complex molecules. A firm grasp of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully exploit the potential of this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). 2,6-Difluorobenzonitrile: A Versatile Intermediate in Pharmaceutical Discovery. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved January 7, 2026.
  • Riverland Trading. (n.d.). 2,6-Difluorobenzonitrile Supplier | 1897-52-5. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • Wang, D., et al. (2021). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. [Link]
  • Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
  • The Organic Chemistry Tutor. (2023, August 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]
  • Al-dujaili, A. H., & El-Hiti, G. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
  • PDF ResearchGate. (2024). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-difluorobenzonitrile is a strategically important synthetic intermediate, distinguished by its unique substitution pattern on the benzene ring. The presence of a bromine atom, two fluorine atoms, and a nitrile group provides multiple reaction sites, making it a versatile precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and its significant applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic positioning of its functional groups allows for selective transformations, including cross-coupling reactions and nucleophilic aromatic substitutions, rendering it an invaluable tool for the development of novel therapeutic agents and advanced materials.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the demand for highly functionalized aromatic building blocks is ever-increasing. These molecules serve as the foundational scaffolds for a vast array of pharmaceuticals, agrochemicals, and materials with tailored properties. This compound (CAS No. 1250444-23-5) has emerged as a compound of significant interest due to its trifunctionalized aromatic core.

The interplay of the electron-withdrawing nature of the two fluorine atoms and the nitrile group, combined with the synthetically versatile bromine atom, imparts a unique reactivity profile to the molecule. The fluorine atoms can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in drug design.[1] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[2] This strategic combination of functionalities makes this compound a powerful intermediate for creating diverse molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 1250444-23-5[3][4]
Molecular Formula C₇H₂BrF₂N[3]
Molecular Weight 218.00 g/mol [3]
Appearance White to light yellow solid[4]
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, each corresponding to one of the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling. The chemical shift of the nitrile carbon will appear in the typical downfield region for nitriles.

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show characteristic absorption bands for the following functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.

  • C-F stretch: Strong absorption bands in the region of 1200-1300 cm⁻¹.

  • C-Br stretch: A weaker absorption in the fingerprint region.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of bromine, the cyano group, and potentially HF.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through the direct bromination of 2,6-difluorobenzonitrile. The following protocol is a detailed, step-by-step methodology for its preparation.[4][5]

Materials and Reagents
  • 2,6-Difluorobenzonitrile (CAS No. 1897-52-5)

  • Sulfuric acid (60%)

  • Potassium bromate (KBrO₃)

  • Ice

  • Brine solution (20%)

  • Carbon tetrachloride (CCl₄)

  • Sodium bisulfite (NaHSO₃) solution (5%)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas

Equipment
  • 2L four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Thin Layer Chromatography (TLC) supplies

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 2L four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 600 mL of 60% sulfuric acid.[4]

  • Addition of Starting Material: While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile to the sulfuric acid.[4]

  • Control of Temperature: Maintain the reaction temperature below 35°C under a nitrogen atmosphere.[4]

  • Addition of Brominating Agent: Add 250.5 g (1.5 mol) of potassium bromate in 10 portions over a period of time, ensuring the temperature does not exceed 35°C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears. This may take 5-6 days.[4]

  • Quenching the Reaction: Prepare 800 mL of a 20% ice-brine solution. Slowly and carefully pour the reaction mixture into the ice-brine solution.[4]

  • Isolation of Crude Product: Allow the product to precipitate and then quickly filter the solid. Wash the crude product with carbon tetrachloride (CCl₄) to obtain an orange-colored solid.[4]

  • Purification of Crude Product:

    • Wash the crude product sequentially with a 5% sodium bisulfite (NaHSO₃) solution.[4]

    • Wash with water until the washings are neutral to a saturated sodium carbonate (Na₂CO₃) solution.[4]

    • Dry the purified product with anhydrous sodium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation in a water bath at 60°C to obtain a light yellow liquid.[4]

  • Final Purification by Distillation:

    • Cool the liquid to room temperature and allow it to stand, which should result in the precipitation of a light yellow solid.[4]

    • Perform a reduced-pressure distillation. Heat the condensed steam and raise the oil bath temperature to 90°C.[4]

    • Collect the vapor fraction at 58-62°C.[4]

    • Cool the collected fraction to obtain a white solid product with a yield of approximately 71%.[4]

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification start 2,6-Difluorobenzonitrile + 60% H₂SO₄ kbro3 Add KBrO₃ in portions (<35°C, N₂ atm) start->kbro3 Stirring quench Pour into ice-brine kbro3->quench Reaction complete (TLC) filter Filter and wash with CCl₄ quench->filter wash Wash with NaHSO₃, then H₂O filter->wash dry Dry with Na₂SO₄ wash->dry evap Rotary Evaporation dry->evap distill Vacuum Distillation (58-62°C) evap->distill product This compound (White Solid, ~71% yield) distill->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular scaffolds.[2]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a primary or secondary amine. It is a key transformation for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

  • Sonogashira Coupling: This reaction involves the coupling with a terminal alkyne to form a carbon-carbon triple bond, leading to the synthesis of substituted alkynes.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Products start This compound suzuki Suzuki-Miyaura + R-B(OH)₂ start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig + R₂NH start->buchwald Pd catalyst, base sonogashira Sonogashira + R-C≡CH start->sonogashira Pd catalyst, Cu(I), base suzuki_prod Aryl/Vinyl Substituted Product suzuki->suzuki_prod buchwald_prod Arylamine Product buchwald->buchwald_prod sonogashira_prod Alkynylarene Product sonogashira->sonogashira_prod

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the fluorine atoms by various nucleophiles, providing another avenue for functionalization. The nitrile group further enhances this effect.

Transformations of the Nitrile Group

The cyano group can be transformed into a variety of other functional groups, including:

  • Carboxylic acid: via hydrolysis.

  • Amine: via reduction.

  • Tetrazole: via reaction with azides.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are valuable intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[2] The unique structural features of this compound make it a particularly attractive building block for several reasons:

  • Scaffold for Kinase Inhibitors: The biaryl and arylamine motifs, readily accessible through Suzuki and Buchwald-Hartwig reactions, are common structural features in many kinase inhibitors used in oncology.

  • Modulation of Physicochemical Properties: The incorporation of fluorine atoms can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1]

  • Vector for Further Functionalization: The three distinct functional groups allow for a modular and divergent synthetic approach, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its structural motifs are present in numerous developmental and investigational drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this isomer is not widely available, data from closely related isomers such as 2-Bromo-3,6-difluorobenzonitrile (CAS No. 1502090-29-0) indicate that this class of compounds should be handled with care.[6]

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[6]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate with significant potential in drug discovery and materials science. Its unique trifunctionalized structure provides a platform for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists looking to leverage its potential in their synthetic endeavors. As the demand for novel and sophisticated chemical entities continues to grow, the importance of strategic building blocks like this compound will undoubtedly increase.

References

  • Fluorinated Building Blocks. (n.d.). 1250444-23-5 | this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Organic Syntheses. (n.d.). A. 4-(2,2-Difluorovinyl)benzonitrile (2).
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.

Sources

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This document provides a comprehensive technical overview of 3-Bromo-2,6-difluorobenzonitrile (CAS Number: 1250444-23-5), a key intermediate for researchers, scientists, and professionals in the field of drug development and materials science. This guide delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of Fluorinated Building Blocks

This compound is a strategically important building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive bromine atom, two activating fluorine atoms, and a versatile nitrile group, makes it a highly sought-after precursor for the synthesis of complex molecular architectures. The presence of fluorine can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs), making this compound particularly valuable in medicinal chemistry.[1] Its structural features allow for precise modifications, enabling chemists to fine-tune the efficacy and selectivity of potential drug candidates.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 1250444-23-5[1]
Molecular Formula C₇H₂BrF₂N[2]
Molecular Weight 218.00 g/mol [2]
Physical Form Solid[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3][4]
Purity Typically ≥98%[2]

Spectral Data:

  • ¹H NMR: Expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. A publicly available spectrum can be found on ChemicalBook, though detailed analysis is not provided.[5]

  • ¹³C NMR: Will provide information on the carbon skeleton, with the chemical shifts of the aromatic carbons significantly influenced by the electronegative fluorine and bromine atoms, and the cyano group.

  • IR Spectroscopy: Will show a characteristic strong absorption for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Purification

The primary route for the synthesis of this compound involves the direct bromination of 2,6-difluorobenzonitrile.

Synthesis Workflow: Bromination of 2,6-Difluorobenzonitrile

G cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Reaction Reaction 2,6-Difluorobenzonitrile->Reaction Potassium Bromate Potassium Bromate Potassium Bromate->Reaction Sulfuric Acid (60%) Sulfuric Acid (60%) Sulfuric Acid (60%)->Reaction Nitrogen Atmosphere Nitrogen Atmosphere Temperature < 35°C Temperature < 35°C Stirring for 5-6 days Stirring for 5-6 days TLC Monitoring TLC Monitoring Pour into Ice Brine Pour into Ice Brine Filter Crude Product Filter Crude Product Wash with NaHSO3 & H2O Wash with NaHSO3 & H2O Dry with Na2SO4 Dry with Na2SO4 Rotary Evaporation Rotary Evaporation Reduced-pressure Distillation Reduced-pressure Distillation Workup Workup Reaction->Workup Reaction Mixture This compound This compound Workup->this compound Purified Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on available literature.[1]

Materials:

  • 2,6-Difluorobenzonitrile

  • Potassium bromate (KBrO₃)

  • 60% Sulfuric acid (H₂SO₄)

  • 20% Ice brine solution

  • Carbon tetrachloride (CCl₄) (Note: CCl₄ is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Safer alternatives should be considered where possible.)

  • 5% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suitable four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 600 mL of 60% sulfuric acid.

  • While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile.

  • Maintain the reaction temperature below 35°C and, under a nitrogen atmosphere, add 250.5 g (1.5 mol) of potassium bromate in 10 portions.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete in 5-6 days, once the starting material spot has disappeared.

  • Prepare 800 mL of a 20% ice brine solution and slowly pour the reaction mixture into it.

  • A light yellow solid will precipitate. Quickly filter the crude product and wash it with carbon tetrachloride. The crude product will be orange in color.

  • Wash the crude product sequentially with a 5% sodium bisulfite solution and then with water until the washings are neutral as tested with a saturated sodium carbonate solution.

  • Dry the product with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation in a water bath at 60°C to obtain a light yellow liquid.

  • Cool the liquid to room temperature and allow it to stand, which will result in the precipitation of a light yellow solid.

  • For further purification, perform a reduced-pressure distillation. Heat the condensed steam and raise the oil bath temperature to 90°C. Collect the vapor fraction at 58-62°C, which upon cooling will yield a white solid product with a reported yield of 71%.[1]

Reactivity and Key Transformations

This compound is a versatile substrate for a variety of chemical transformations, primarily leveraging the reactivity of the aryl bromide and the nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for functionalization via palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry.[1]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or boronic ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynylarenes.

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines from the corresponding aryl halide.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms ortho and para to the bromine atom can activate the aromatic ring towards nucleophilic aromatic substitution. While the bromine is the typical leaving group in cross-coupling reactions, under certain conditions, one of the fluorine atoms could potentially be displaced by a strong nucleophile.

Transformations of the Nitrile Group

The nitrile group offers a gateway to other important functional groups:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate.

  • Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

G This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Ar-Br bond Sonogashira Sonogashira This compound->Sonogashira Ar-Br bond Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Ar-Br bond Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Nitrile group Reduction Reduction This compound->Reduction Nitrile group Biaryl Product Biaryl Product Suzuki-Miyaura->Biaryl Product Alkynylarene Product Alkynylarene Product Sonogashira->Alkynylarene Product Arylamine Product Arylamine Product Buchwald-Hartwig->Arylamine Product Carboxylic Acid Product Carboxylic Acid Product Hydrolysis (Acid/Base)->Carboxylic Acid Product Primary Amine Product Primary Amine Product Reduction->Primary Amine Product

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

While specific examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its value lies in its role as a versatile building block in the discovery and development of new chemical entities. The ability to introduce the 3-bromo-2,6-difluorophenyl moiety into a molecule allows for the exploration of new chemical space and the optimization of lead compounds. The fluorination pattern is of particular interest for its potential to improve pharmacokinetic properties.

Safety and Handling

This compound is a chemical that requires careful handling. The following information is a summary of potential hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.

Hazard Statements:

  • Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, well-ventilated area in a tightly closed container. It may be light-sensitive.

First Aid:

  • If Swallowed: Immediately call a poison center or doctor.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Fire Fighting:

  • In case of fire, use carbon dioxide, dry chemical powder, or foam. In combustion, it may emit toxic fumes of carbon dioxide, carbon monoxide, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex and novel molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will allow researchers to fully exploit the potential of this important chemical intermediate.

References

  • Oakwood Chemical. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluorobenzonitrile: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-2,6-difluorobenzonitrile

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms ortho to the nitrile group and a bromine atom at the meta position, offers a versatile scaffold for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitrile and bromine functionalities serve as key handles for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and conversion to other functional groups. This guide provides a comprehensive overview of the strategic considerations and plausible synthetic routes for accessing this valuable compound, with a focus on the selection of appropriate starting materials and detailed experimental insights.

Comparative Analysis of Potential Starting Materials

The synthesis of this compound can be approached from several starting materials, each with its own set of advantages and challenges. The choice of starting material will often depend on its commercial availability, cost, and the desired overall synthetic efficiency.

Starting MaterialPlausible Synthetic StrategyKey AdvantagesKey Challenges
2,6-Difluoroaniline 1. Selective meta-bromination2. Diazotization3. Sandmeyer CyanationReadily available and relatively inexpensive starting material.Selective bromination at the C3 (meta) position is challenging due to the ortho-, para-directing nature of the amino group. Requires specialized directing group strategies or catalysts.
1,3-Dibromo-2,4-difluorobenzene 1. Selective monocyanationPotentially a more direct route if selective cyanation can be achieved.Selective replacement of one bromine atom with a nitrile group in the presence of another is difficult to control and may lead to a mixture of products.
3-Amino-2,6-difluorobenzonitrile 1. Diazotization2. Sandmeyer BrominationA direct precursor to the final product.Limited commercial availability and may require a multi-step synthesis itself.

Recommended Synthetic Pathway: A Two-Step Approach from 2,6-Difluoroaniline

Based on the accessibility of starting materials and the robustness of the required chemical transformations, a two-step synthetic sequence starting from 2,6-difluoroaniline is proposed as a primary route. This pathway hinges on the successful selective bromination at the meta position, followed by a classical Sandmeyer reaction to install the nitrile group.

Visualizing the Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Meta-Selective Bromination cluster_1 Step 2: Sandmeyer Cyanation 2,6-Difluoroaniline 2,6-Difluoroaniline 3-Bromo-2,6-difluoroaniline 3-Bromo-2,6-difluoroaniline 2,6-Difluoroaniline->3-Bromo-2,6-difluoroaniline  Pd(OAc)2 (cat.)  N-Bromophthalimide (NBP)  N-Tf-β-Ala-OH (ligand)  Acid Additive, 90°C 3-Bromo-2,6-difluoroaniline_2 3-Bromo-2,6-difluoroaniline Diazonium_Salt Aryl Diazonium Salt Intermediate 3-Bromo-2,6-difluoroaniline_2->Diazonium_Salt  NaNO2, H2SO4  0-5°C This compound This compound Diazonium_Salt->this compound  CuCN, KCN  Heat caption Proposed synthetic pathway.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-2,6-difluoroaniline (Proposed Protocol)

The primary challenge in this synthesis is the regioselective bromination of 2,6-difluoroaniline at the C3 position, which is meta to the strongly ortho-, para-directing amino group. Classical electrophilic bromination overwhelmingly favors substitution at the C4 (para) position.[1] To overcome this, a directed C-H activation strategy is necessary. Recent advances in palladium-catalyzed meta-C-H functionalization offer a promising solution.[2] The following protocol is adapted from a reported method for the meta-bromination of aniline derivatives.[2]

Reaction Principle: A bidentate directing group is first installed on the aniline nitrogen. This directing group coordinates to a palladium catalyst, which then selectively activates the C-H bond at the meta position for bromination.

Step-by-Step Methodology:

  • Protection of the Aniline: In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF). Add a suitable protecting group reagent that can also act as a directing group for the subsequent C-H activation. A common example is the formation of a carbamate or an amide.

  • Palladium-Catalyzed Bromination: To the solution of the protected aniline, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), a suitable ligand such as N-triflyl-β-alanine (N-Tf-β-Ala-OH, 0.6 eq.), and the brominating agent, N-bromophthalimide (NBP, 3.0 eq.).[2] An acid additive is often crucial for this reaction's success.[2]

  • Reaction Conditions: The reaction mixture is typically heated to around 90°C under an inert atmosphere (e.g., argon) for 24 hours.[2]

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the protected 3-bromo-2,6-difluoroaniline.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the desired 3-bromo-2,6-difluoroaniline. The product should be characterized by NMR and mass spectrometry to confirm its structure.

Part 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[3]

Reaction Principle: The amino group of 3-bromo-2,6-difluoroaniline is converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt is a highly reactive intermediate that can be displaced by a cyanide nucleophile, typically with copper(I) cyanide catalysis, to form the desired nitrile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Step-by-Step Methodology:

  • Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, suspend 3-bromo-2,6-difluoroaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water. While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise. Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water. Heat this solution to 60-70°C.

  • Reaction: Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. After the addition is complete, continue to heat the mixture for an additional 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After removing the solvent by rotary evaporation, the crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Alternative Synthetic Strategy: Cyanation of 1,3-Dibromo-2,4-difluorobenzene

An alternative approach involves the selective monocyanation of a dibrominated precursor.

Visualizing the Alternative Pathway

Alternative Synthesis 1,3-Dibromo-2,4-difluorobenzene 1,3-Dibromo-2,4-difluorobenzene This compound This compound 1,3-Dibromo-2,4-difluorobenzene->this compound  Pd(OAc)2 (cat.)  K4[Fe(CN)6]  Na2CO3, DMF  100-160°C Side_Product 2-Bromo-4,6-difluorobenzonitrile (Potential Side Product) 1,3-Dibromo-2,4-difluorobenzene->Side_Product caption Alternative pathway with selectivity challenge.

Caption: Alternative synthesis with selectivity as a key challenge.

Discussion of the Alternative Route:

This route would begin with 1,3-dibromo-2,4-difluorobenzene. The challenge lies in achieving selective cyanation at one of the two bromine positions. Palladium-catalyzed cyanation reactions using non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed for aryl bromides.[4][5] However, achieving high selectivity for monocyanation over dicyanation, and regioselectivity between the two non-equivalent bromine atoms, would require careful optimization of reaction conditions, including catalyst, ligand, temperature, and reaction time. This route is conceptually more direct but likely to be more challenging in practice due to selectivity issues.

Conclusion

The synthesis of this compound is a multi-step process that requires careful strategic planning. The most viable and well-precedented approach commences with 2,6-difluoroaniline. While the key step of selective meta-bromination is not trivial, modern catalytic methods in C-H activation provide a powerful tool to access the crucial 3-bromo-2,6-difluoroaniline intermediate. The subsequent Sandmeyer cyanation is a robust and reliable transformation. For researchers in drug discovery and materials science, the ability to synthesize this and related fluorinated scaffolds is essential for the development of novel and improved chemical entities.

References

  • Wang, H., Fu, L., Zhou, C., & Li, G. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(28), 8295–8301. [Link]
  • PrepChem. (n.d.). Synthesis of 3-bromofluorobenzene.
  • Zhonghan Chemical. (n.d.). 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1.
  • Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Mondal, P., & Bora, U. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139–3161. [Link]
  • Appiah, K., Khan, S. I., Abe, J., & Wazzan, N. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Organic Syntheses. (n.d.). A procedure for the synthesis of 4-(2,2-Difluorovinyl)benzonitrile.
  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • Patsnap. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Ackermann, L., & Potukuchi, H. K. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination. Angewandte Chemie International Edition, 54(34), 9879–9882. [Link]
  • Gogoi, P. (n.d.). Chapter 1: A General Introduction to Cyanation. Shodhganga.
  • Royal Society of Chemistry. (2013). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Organic & Biomolecular Chemistry. [Link]
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.
  • Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • Google Patents. (n.d.). WO1999050206A1 - Selective bromination of aromatic compounds.
  • ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.

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The Emergence and Synthetic Utility of 3-Bromo-2,6-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-difluorobenzonitrile has emerged as a significant building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and nitrile moieties, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development. While the precise historical discovery of this specific isomer is not prominently documented in seminal publications, its importance is understood within the broader context of the development of halogenated benzonitriles as key industrial intermediates.

Introduction: The Strategic Importance of Halogenated Benzonitriles

The development of synthetic chemistry in the 20th century saw the rise of halogenated aromatic compounds as indispensable intermediates. The introduction of halogen atoms and nitrile groups onto a benzene ring imparts unique reactivity and physicochemical properties, making them valuable precursors for a wide range of functionalized molecules. The strategic placement of these functional groups, as seen in this compound, allows for selective and sequential chemical transformations.

The fluorine atoms at positions 2 and 6 significantly influence the electronic properties of the aromatic ring through their strong electron-withdrawing inductive effect. This can enhance the metabolic stability and bioavailability of derivative compounds, a desirable feature in drug design. The bromine atom at position 3 serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, further expanding the synthetic possibilities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1250444-23-5[1][2]
Molecular Formula C₇H₂BrF₂N[3]
Molecular Weight 218.00 g/mol [3]
Appearance White to light yellow solid[4]
Purity Typically ≥98%[3]

Spectroscopic data is essential for confirming the identity and purity of this compound. While specific spectra are proprietary to suppliers, typical analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms. ¹³C NMR would provide information on the carbon skeleton, and ¹⁹F NMR would confirm the presence and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration would be expected around 2230-2240 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2,6-difluorobenzonitrile. The following protocol is a representative example of this transformation.[4]

Reaction Scheme

G reactant 2,6-Difluorobenzonitrile product This compound reactant->product Bromination reagent KBrO₃, H₂SO₄ G start This compound product1 Aryl-substituted derivative start->product1 Pd catalyst product2 Aryl-substituted derivative start->product2 Pd catalyst product3 Amino-substituted derivative start->product3 Pd catalyst suzuki Suzuki Coupling (Ar-B(OH)₂) stille Stille Coupling (Ar-SnR₃) buchwald Buchwald-Hartwig Amination (R₂NH)

Sources

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: Properties, Synthesis, and Applications in Modern Chemistry

This compound is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a nitrile group, two activating fluorine atoms, and a synthetically versatile bromine atom—provides chemists with a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring, while the bromine atom serves as a key handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this important chemical building block, tailored for researchers and development scientists.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity.

PropertyValueSource
CAS Number 1250444-23-5[1][2][3]
Molecular Formula C₇H₂BrF₂N[2]
Molecular Weight 218.00 g/mol [2]
Appearance White to light yellow solid[1]
Storage Temperature Room Temperature[1]

Synthesis Pathway: Electrophilic Bromination

The most direct synthesis of this compound involves the electrophilic bromination of its readily available precursor, 2,6-difluorobenzonitrile. The strong deactivating and ortho-, para-directing effects of the fluorine atoms, combined with the meta-directing nitrile group, channel the incoming electrophile to the C3 position.

A common and effective laboratory-scale procedure utilizes potassium bromate in a strong acid medium.[1] The sulfuric acid acts as both a solvent and a catalyst, protonating the bromate to generate the active brominating species.

Diagram of Synthesis

Synthesis Start 2,6-Difluorobenzonitrile Reagents KBrO₃, H₂SO₄ Start->Reagents Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: Synthesis of this compound from 2,6-difluorobenzonitrile.

Detailed Experimental Protocol

Adapted from ChemicalBook Synthesis Data.[1]

  • Reaction Setup: To a 2 L four-necked flask equipped with a mechanical stirrer, add 600 mL of 60% sulfuric acid.

  • Substrate Addition: While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile. Maintain the temperature below 35°C during the addition.

  • Brominating Agent Addition: Under a nitrogen atmosphere, add 250.5 g (1.5 mol) of potassium bromate in 10 portions. The controlled addition is crucial to manage the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This reaction can take 5-6 days to reach completion.

  • Workup and Quenching: Prepare 800 mL of a 20% ice-brine solution. Slowly and carefully pour the reaction mixture into the ice brine. The product will precipitate out.

  • Purification: Filter the crude orange-colored product and wash it sequentially with a 5% sodium bisulfite (NaHSO₃) solution (to quench any remaining bromine), water, and a saturated sodium carbonate (Na₂CO₃) solution until the washings are neutral.

  • Final Isolation: Dry the product over anhydrous sodium sulfate, filter, and concentrate the solvent by rotary evaporation. The resulting light yellow liquid can be further purified by reduced-pressure distillation, collecting the fraction at 58-62°C to yield the final white solid product.[1]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its trifunctional nature, offering three distinct points for chemical modification. This versatility makes it a cornerstone intermediate for building molecular diversity.

Diagram of Reactivity

Reactivity cluster_reactions Key Transformations main This compound C-Br Bond Aromatic Ring (C-F) Nitrile Group (-CN) cc Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Introduces C-C, C-N, C-O bonds. main:f1->cc Versatile Handle snar Nucleophilic Aromatic Substitution (SNAr) Displacement of Fluorine by N, O, S nucleophiles. main:f2->snar Activated Site cn_chem Nitrile Group Chemistry - Hydrolysis to Amide/Carboxylic Acid - Reduction to Amine main:f3->cn_chem Functional Group Transformation

Sources

An In-Depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-2,6-difluorobenzonitrile, a key intermediate in the fields of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its core molecular attributes, synthesis, applications, and safety protocols.

Core Molecular Attributes of this compound

This compound, identified by the CAS Number 1250444-23-5, is a halogenated benzonitrile. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique chemical properties, making it a valuable building block in organic synthesis.

The molecular formula for this compound is C₇H₂BrF₂N [1][2][3][4][5]. This formula is derived from its structure, which consists of a benzene ring substituted with one bromine atom, two fluorine atoms, and a nitrile group (-C≡N).

The molecular weight is a critical parameter for stoichiometric calculations in synthesis. Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Fluorine: 18.998 u, Nitrogen: 14.007 u), the calculated molecular weight is approximately 218.00 g/mol [2][4][6]. Minor variations in the reported molecular weight (e.g., 218.01 g/mol ) may arise from the use of different isotopic atomic weights in the calculation[1].

PropertyValueSource(s)
CAS Number 1250444-23-5[1][2][6][7][8]
Molecular Formula C₇H₂BrF₂N[1][2][3][4][5]
Molecular Weight ~218.00 g/mol [2][4][6]
Linear Formula C₇H₂NBrF₂[7]

Synthesis and Mechanistic Insights: A Protocol for this compound

The synthesis of this compound can be achieved through the bromination of 2,6-difluorobenzonitrile. The following protocol is based on established laboratory procedures[8].

Experimental Protocol:

Starting Material: 2,6-Difluorobenzonitrile Reagents: 60% Sulfuric acid, Potassium bromate (KBrO₃) Monitoring: Thin Layer Chromatography (TLC)

Step-by-Step Procedure:

  • To a 2-liter, four-necked flask, add 600 mL of 60% sulfuric acid.

  • While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile to the flask. It is crucial to maintain the reaction temperature below 35°C during this addition.

  • Under a nitrogen atmosphere, add 250.5 g (1.5 mol) of potassium bromate in 10 portions. The portion-wise addition helps to control the reaction exotherm.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete when the spot corresponding to the starting material (2,6-difluorobenzonitrile) is no longer visible. This process may take 5-6 days.

  • Upon completion, prepare 800 mL of a 20% ice-brine solution. Slowly pour the reaction mixture into the ice-brine solution.

  • Filter the resulting precipitate and wash it with carbon tetrachloride (CCl₄) to obtain the crude product.

  • The crude product is then washed with a 5% sodium bisulfite (NaHSO₃) solution, followed by water, and finally a saturated sodium carbonate (Na₂CO₃) solution until neutral.

  • Dry the product over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation at a water bath temperature of 60°C.

  • Further purification can be achieved by reduced-pressure distillation, collecting the fraction that vaporizes at 58-62°C. Cooling this fraction will yield a white solid product.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitrile group and activating the ring towards electrophilic substitution.

  • Potassium Bromate: Serves as the brominating agent. In the acidic medium, it generates the electrophilic bromine species required for the reaction.

  • Nitrogen Atmosphere: Prevents unwanted side reactions with atmospheric components.

  • Ice-Brine Quench: Rapidly stops the reaction and precipitates the organic product, which has low solubility in the aqueous solution.

  • Washing Steps: Neutralize any remaining acid and remove unreacted reagents and byproducts.

SynthesisWorkflow start Start: 2,6-Difluorobenzonitrile reaction Electrophilic Bromination (T < 35°C, N₂ atm) start->reaction reagents Reagents: - 60% H₂SO₄ - KBrO₃ reagents->reaction monitoring TLC Monitoring (5-6 days) reaction->monitoring workup Work-up: 1. Quench in Ice-Brine 2. Filter 3. Wash (CCl₄, NaHSO₃, H₂O, Na₂CO₃) monitoring->workup Reaction Complete purification Purification: - Dry (Na₂SO₄) - Rotary Evaporation - Distillation (58-62°C) workup->purification product Product: this compound purification->product

Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

Halogenated benzonitriles are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific applications for this compound are proprietary and detailed in patent literature, its structural motifs suggest its utility as a key building block.

The presence of three distinct functional handles—the nitrile group, the bromine atom, and the fluorine atoms—allows for a wide range of chemical transformations. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are foundational in modern medicinal chemistry for the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).

The fluorine atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

LogicalRelationships compound This compound bromo Bromo Group (Position 3) compound->bromo fluoro Difluoro Groups (Positions 2, 6) compound->fluoro nitrile Nitrile Group compound->nitrile coupling Pd-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) bromo->coupling properties Modulation of: - Lipophilicity - Metabolic Stability - pKa fluoro->properties transformations Functional Group Transformations (Hydrolysis, Reduction) nitrile->transformations api Complex API Synthesis coupling->api properties->api transformations->api

Logical relationships of functional groups to applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for CAS 1250444-23-5 should be consulted, general guidance based on related compounds suggests the following:

  • Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation[9][10][11][12].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood[10][11].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[10][11].

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[10][11].

  • First Aid:

    • If Inhaled: Move the person to fresh air.

    • If on Skin: Wash off immediately with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention[10][12].

Conclusion

This compound is a chemical intermediate with significant potential in research and development, particularly within the pharmaceutical sector. Its well-defined molecular formula and weight, coupled with a synthetically accessible route, make it a valuable tool for medicinal chemists. The trifunctional nature of the molecule provides a platform for diverse chemical modifications, enabling the synthesis of novel and complex molecular architectures. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

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Foreword: Decoding the Electronic Landscape for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Density of 3-Bromo-2,6-difluorobenzonitrile

In the intricate world of medicinal chemistry and material science, the subtle distribution of electrons within a molecule dictates its reactivity, intermolecular interactions, and ultimately, its function. This compound is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] Its unique arrangement of electron-withdrawing and donating groups creates a complex electronic profile that is crucial to understand for optimizing its applications. This guide provides a comprehensive exploration of the electron density of this compound, offering a robust theoretical framework, validated methodologies for its characterization, and insights into the practical implications for researchers in drug development and materials science.

Molecular Profile of this compound

This compound is a substituted aromatic compound. The benzene ring is functionalized with three distinct substituents: a bromo group, two fluoro groups, and a nitrile (cyano) group. This specific substitution pattern makes it a valuable intermediate in organic synthesis.[1]

PropertyValueSource
Molecular Formula C₇H₂BrF₂N[2][3][4]
Molecular Weight 218.00 g/mol [2][4]
CAS Number 1250444-23-5[5]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C(=C1F)C#N)Br)F[2][3]

The Theoretical Bedrock: Understanding Electron Density and its Perturbations

The electron density, ρ(r), is a quantum mechanical observable that describes the probability of finding an electron at a specific point in space.[6] It is the foundation for understanding a molecule's chemical properties. In this compound, the electron density of the benzene ring is modulated by the attached functional groups through two primary electronic effects:

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. The highly electronegative fluorine and bromine atoms, along with the nitrogen of the nitrile group, pull electron density away from the aromatic ring.[7]

  • Resonance Effect (+M/-M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system.

    • The nitrile group is a strong electron-withdrawing group via resonance (-M effect), pulling electron density out of the ring.[8][9]

    • The halogens (F and Br) exhibit a dual role. While strongly withdrawing by induction, their lone pairs can be donated back into the ring through resonance (+M effect). This resonance donation directs incoming electrophiles to the ortho and para positions.[8][10]

The interplay of these competing effects determines the overall electron distribution, influencing the molecule's reactivity and its ability to form non-covalent interactions like halogen bonds.[11]

G cluster_ring Benzonitrile Core Ring Aromatic Ring (π-system) F Fluorine (F) F->Ring Strong -I (Inductive Withdrawal) Weak +M (Resonance Donation) Br Bromine (Br) Br->Ring -I (Inductive Withdrawal) +M (Resonance Donation) CN Nitrile (CN) CN->Ring Strong -I (Inductive Withdrawal) Strong -M (Resonance Withdrawal)

Caption: Electronic influence of substituents on the aromatic ring.

Methodologies for Characterizing Electron Density

A dual-pronged approach, combining high-resolution experimental techniques with robust computational modeling, provides the most complete picture of a molecule's electronic structure.

Experimental Approach: High-Resolution X-ray Crystallography

This technique provides a direct measurement of the electron density distribution in the crystalline state. A successful experiment hinges on the ability to grow high-quality single crystals of the compound.

Step-by-Step Protocol for X-ray Diffraction Analysis:

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). The quality of the crystal is paramount for high-resolution data.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[12]

    • Collect a full sphere of diffraction data to high resolution (sin(θ)/λ > 1.0 Å⁻¹).

  • Data Reduction and Refinement:

    • Integrate the raw diffraction images and apply corrections for Lorentz, polarization, and absorption effects.

    • Solve the crystal structure using direct methods or Patterson analysis to locate the non-hydrogen atoms.

    • Perform an initial independent atom model (IAM) refinement.

    • For detailed electron density analysis, employ a multipole model (e.g., the Hansen-Coppens formalism) to refine the aspherical features of the atomic electron densities. This step is crucial for accurately modeling bonding and lone pair densities.

  • Topological Analysis:

    • Analyze the resulting electron density model using the principles of the Quantum Theory of Atoms in Molecules (QTAIM) to locate critical points and map bond paths.[13][14]

Computational Approach: Density Functional Theory (DFT)

DFT calculations provide a powerful, cost-effective method to model the electron density and related properties in the gas phase, which complements the solid-state experimental data.

G start Input Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc wavefunction Generate Wavefunction File (.wfx or .wfn) freq_calc->wavefunction qtaim QTAIM Analysis (AIMAll, Multiwfn) wavefunction->qtaim analysis Analyze Critical Points: - Electron Density (ρ) - Laplacian (∇²ρ) - Energy Densities qtaim->analysis output Data Interpretation: - Bond Orders - Atomic Charges - Interaction Types analysis->output

Caption: Workflow for computational electron density analysis.

Step-by-Step Protocol for DFT and QTAIM Analysis:

  • Structure Input: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints using a suitable DFT functional and basis set (e.g., B3LYP or M06-2X with a triple-zeta basis set like 6-311+G(d,p)). The choice of functional is critical; M06-2X is often recommended for systems involving non-covalent interactions.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Wavefunction Generation:

    • Generate a wavefunction file from the optimized geometry, which contains the necessary information for the electron density analysis.

  • QTAIM Analysis:

    • Use specialized software (e.g., AIMAll) to perform a topological analysis of the electron density based on Bader's QTAIM.[6][15] This analysis partitions the molecule into atomic basins and identifies critical points in the electron density.

    • Bond Critical Points (BCPs): Points of minimum electron density between two bonded atoms. The properties at these points provide quantitative measures of the bond's character.[13]

Analysis and Interpretation: The Electron Density Landscape

The combination of the three substituents creates a highly polarized molecule.

Predicted QTAIM ParameterC-F BondC-Br BondC-CN BondC≡N Bond
Electron Density at BCP (ρ_bcp) HighModerateModerateVery High
Laplacian of ρ_bcp (∇²ρ_bcp) > 0 (Polar Covalent)< 0 (Polar Covalent)< 0 (Covalent)< 0 (Covalent)
Ellipticity (ε) LowLowLowHigh

Interpretation:

  • High Electron Density at C-F BCP: The high electronegativity of fluorine results in a significant accumulation of electron density along the C-F bond, which is highly polarized.

  • Laplacian Value: The sign of the Laplacian of the electron density (∇²ρ) at a BCP distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ > 0) interactions.[15] The C-F bond will exhibit characteristics of a polar covalent bond.

  • Aromatic Ring Depletion: The cumulative inductive and resonance withdrawal from the fluorine and nitrile groups will significantly lower the electron density within the π-system of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[8][10]

  • Nitrile Group Polarization: The C≡N triple bond will be highly polarized towards the nitrogen atom, making the nitrogen a potential site for hydrogen bonding or coordination to metal centers. The carbon atom of the nitrile group will be electrophilic.

Implications for Drug Development and Material Science

A detailed understanding of the electron density of this compound is not merely an academic exercise; it provides actionable intelligence for molecular design.

  • Structure-Activity Relationships (SAR): The electron-deficient aromatic ring and the specific arrangement of hydrogen bond acceptors (F and N atoms) and a potential halogen bond donor (Br atom) are key features for molecular recognition. Modifying these substituents allows for the fine-tuning of binding affinity and selectivity for biological targets.

  • Metabolic Stability: The electron-poor nature of the ring can influence its susceptibility to metabolic transformations, such as oxidation by cytochrome P450 enzymes.

  • Crystal Engineering: The directional nature of potential intermolecular interactions (C-H···F, C-H···N, halogen bonds) can be harnessed to design crystalline materials with specific packing motifs and physical properties, such as stability and solubility.[12]

Conclusion

This compound presents a fascinating case study in molecular electronics. The competing influences of its bromo, fluoro, and nitrile substituents create a unique and highly polarized electron density distribution. By employing a synergistic approach of high-resolution X-ray crystallography and advanced computational modeling, researchers can quantitatively map this electronic landscape. This detailed knowledge is indispensable for rationally designing next-generation pharmaceuticals and advanced materials, enabling precise control over molecular interactions and macroscopic properties.

References

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Pharmaffiliates. (n.d.). 2-Bromo-3,6-difluorobenzonitrile | CAS No: 1502090-29-0.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
  • Matta, C. F., & Boyd, R. J. (Eds.). (2007). The Quantum Theory of Atoms in Molecules. Wiley-VCH.
  • Devore, D., Ellington, T., & Shuford, K. (2025). Investigating Halogen Bonds in Substituted Graphitic Carbon Nitride through Vibrational Spectroscopy. Physical Chemistry Chemical Physics.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. ACS Publications.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • MDPI. (n.d.). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds.
  • Foroutan-Nejad, C. (n.d.). Quantum Theory of Atoms in Molecules. Masaryk University.
  • American Crystallographic Association. (n.d.). QTAIM: quantum theory of atoms in molecules.
  • Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • NCERT. (n.d.). Amines.
  • National Institutes of Health. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • Save My Exams. (n.d.). Directing Effects. A Level Chemistry Revision Notes.
  • MDPI. (n.d.). Topology Meets Reactivity: Rationalizing Electron Rearrangements in Cycloadditions Through Thom's Polynomials and Bonding Evolution Theory.
  • PhilSci-Archive. (n.d.). QTAIM and the Interactive Conception of Chemical Bonding.
  • Wikipedia. (n.d.). Atoms in molecules.
  • ResearchGate. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile.

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Introduction: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2,6-difluorobenzonitrile

This compound (CAS No. 1250444-23-5) has emerged as a highly versatile and strategic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from a unique confluence of structural features: a benzonitrile ring substituted with three distinct reactive handles. The two fluorine atoms and the nitrile group act as powerful electron-withdrawing groups, polarizing the aromatic ring and activating it for specific transformations.[2] Concurrently, the carbon-bromine bond provides a robust and reliable site for a host of palladium-catalyzed cross-coupling reactions.[3]

This guide offers an in-depth exploration of the reactivity profile of this compound. We will move beyond simple reaction schemes to dissect the underlying principles that govern its chemical behavior. By understanding the causality behind its reactivity, researchers, scientists, and drug development professionals can harness its full potential to construct complex molecular architectures with precision and efficiency.

Molecular Architecture and Electronic Profile

The reactivity of this compound is dictated by the interplay of its substituents. The nitrile (-CN) group and the two fluorine atoms exert strong -I (inductive) and -M (mesomeric) effects, rendering the aromatic ring significantly electron-deficient. This electronic profile is the cornerstone of its susceptibility to nucleophilic attack. The bromine atom, positioned ortho to a fluorine and meta to the nitrile, serves as the primary leaving group in cross-coupling chemistry.

Figure 1: Key reactive sites on this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of the aromatic ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[4] This pathway is a powerful method for forging C-O, C-N, and C-S bonds.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the expulsion of the fluoride ion.

SNAr_Mechanism start Reactants: This compound + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Addition) Formation of Meisenheimer Complex start->step1 Rate-determining step intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Step 2: Leaving Group Expulsion (Elimination) Fluoride (F⁻) leaves intermediate->step2 product Substituted Product: Aromaticity Restored step2->product

Figure 2: Workflow for the S~N~Ar addition-elimination mechanism.

Causality Behind Reactivity:

  • Activation: The powerfully electron-withdrawing nitrile group, positioned ortho and para to the fluorine atoms, is crucial. It stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the initial nucleophilic attack.[2]

  • Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity makes the carbon it's attached to highly electrophilic, promoting the initial attack. This contrasts with SN1 and SN2 reactions where iodide is typically the best halide leaving group.[5] The rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the electronegativity of the fluorine.[5]

Typical Experimental Protocol: O-Arylation

This protocol describes the displacement of a fluorine atom with an alkoxide, adapted from a similar procedure for a related substrate.[6]

Objective: Synthesize 3-Bromo-2-benzyloxy-6-fluorobenzonitrile.

Materials:

  • This compound

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Base Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Add benzyl alcohol (1.2 eq.) dropwise over 5-10 minutes. Causality: The highly basic hydride deprotonates the alcohol to form the more nucleophilic sodium benzylate in situ.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and extract the product with ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the workhorse for building molecular complexity via palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.[7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[8][9] This is a premier method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[3][9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim 3 RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Typical Experimental Protocol: Biaryl Synthesis

Objective: Synthesize 3-(4-methoxyphenyl)-2,6-difluorobenzonitrile.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

Procedure:

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe. Causality: Water is often essential in Suzuki couplings; it aids in the formation of the reactive borate species and can accelerate the transmetalation step.[10]

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Self-Validation: Monitor reaction completion by GC-MS or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp)-C(sp²) bond between the aryl bromide and a terminal alkyne, providing access to valuable arylalkyne structures.[11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[11][12]

Causality Behind the Dual Catalyst System:

  • Palladium's Role: The palladium catalyst undergoes a catalytic cycle similar to the Suzuki coupling (oxidative addition, reductive elimination).

  • Copper's Role: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium(II) complex, facilitating the key C-C bond formation step.[11]

C. Buchwald-Hartwig Amination

For the synthesis of pharmaceuticals, the formation of C-N bonds is of paramount importance. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[13][14][15]

Causality Behind Ligand Choice: This reaction is highly sensitive to the choice of phosphine ligand on the palladium center. Bulky, electron-rich ligands (e.g., biarylphosphines like SPhos, XPhos, or Josiphos-type ligands) are often required.[13] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[16] A weak, non-coordinating base (e.g., NaOt-Bu, Cs₂CO₃) is used to deprotonate the amine without interfering with the catalyst.[17]

Summary of Cross-Coupling Reactions

Reaction TypeCoupling PartnerKey ReagentsTypical Product
Suzuki-Miyaura Boronic Acid / EsterPd Catalyst, Ligand, BaseBiaryl
Sonogashira Terminal AlkynePd Catalyst, Cu(I) salt, BaseArylalkyne
Buchwald-Hartwig Amine (R₂NH)Pd Catalyst, Bulky Ligand, BaseArylamine

Part 3: Transformations of the Nitrile Group

The nitrile group is not merely an activating group; it is a versatile functional handle that can be transformed into other valuable moieties.

  • Reduction to Primary Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This transformation is fundamental in drug discovery for introducing a basic amine, which can be crucial for solubility and target binding.

  • Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). This provides a route to another key functional group for further derivatization. The presence of the ortho-fluorine atoms may influence the reaction rate.

  • C-CN Bond Activation: While less common in standard synthesis, the C-CN bond can be activated and cleaved by certain transition metal complexes, such as those involving nickel. This reactivity is more relevant to organometallic and mechanistic studies.[18]

Conclusion: A Multifaceted Tool for Chemical Innovation

The reactivity profile of this compound is a testament to the power of strategic functionalization. Each component of the molecule—the bromine atom, the fluorine atoms, and the nitrile group—provides a distinct and controllable avenue for chemical modification. The electron-deficient nature of the ring allows for selective SNAr reactions, while the C-Br bond serves as a reliable anchor for a suite of powerful palladium-catalyzed cross-coupling reactions. Finally, the nitrile group itself can be transformed to introduce further diversity. This multifaceted reactivity makes this compound an indispensable tool for scientists aiming to synthesize novel therapeutics, advanced materials, and next-generation agrochemicals.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Benchchem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • AbacipharmTech. (n.d.). This compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Wikipedia. (2024). Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Musacchio, A. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (2012). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • The Organic Chemistry Tutor. (2024). Nucleophilic Aromatic Substitution EXPLAINED! YouTube.
  • Nolan, S. P., et al. (n.d.).
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.
  • Apollo Scientific. (n.d.).
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.
  • Jones, W. D., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications.
  • Liu, W., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. PubMed Central.
  • Lin, I. J. B., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reaction. Semantic Scholar.
  • Sandford, G., et al. (2007). Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine.
  • Liu, W., et al. (n.d.). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PubMed Central.
  • Fu, G. C., et al. (2001). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry.

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Methodological & Application

Application Notes and Protocols for 3-Bromo-2,6-difluorobenzonitrile: A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2,6-difluorobenzonitrile in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to enhance pharmacological properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability. This compound has emerged as a pivotal building block in this context, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures.

This versatile intermediate is particularly valuable in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and autoimmune diseases. The difluorinated phenyl ring of this compound often serves as a key recognition motif for the hinge region of various kinases, while the bromo and cyano functionalities provide orthogonal handles for further molecular elaboration. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and handling of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 1250444-23-5[1]
Molecular Formula C₇H₂BrF₂N[2]
Molecular Weight 218.00 g/mol [2]
Appearance White to off-white solid
Purity ≥97%
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as DMF, DMSO, and THF.

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]

The Role of Fluorine in Drug Design: A Mechanistic Perspective

The strategic placement of fluorine atoms, as seen in this compound, is a powerful tool in medicinal chemistry to enhance the drug-like properties of a molecule. The high electronegativity and small size of fluorine lead to several beneficial effects:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically labile position with fluorine can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4][5]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with the target protein, enhancing binding affinity and potency. The difluoro substitution pattern can also influence the conformation of the molecule, pre-organizing it for optimal binding.

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[5]

Application in the Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of a variety of kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Spleen tyrosine kinase (SYK).[5][6][7] These kinases are crucial signaling proteins implicated in the pathogenesis of various cancers and inflammatory disorders.

The general synthetic strategy involves the use of the bromine atom for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction, to introduce a key pharmacophore. The cyano group can be retained or further transformed, and the difluorinated phenyl ring often serves as a critical binding element.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating C-C bonds and is widely used to build the core structures of many kinase inhibitors.[8]

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. This reaction is crucial for introducing nitrogen-containing moieties, which are prevalent in many biologically active molecules.[9][10]

Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (or another suitable phosphine ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq) to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Logical Workflow Diagram

The following diagram illustrates the central role of this compound in a typical drug discovery workflow leading to the synthesis of kinase inhibitors.

G A This compound (Key Intermediate) B Palladium-Catalyzed Cross-Coupling A->B C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C e.g. D Buchwald-Hartwig Amination (C-N Bond Formation) B->D e.g. G Advanced Intermediate C->G D->G E Aryl/Heteroaryl Boronic Acids/ Esters E->C F Primary/Secondary Amines F->D H Further Functionalization/ Elaboration G->H I Final Kinase Inhibitor (e.g., BTK, JAK, SYK inhibitors) H->I

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are intended for researchers, scientists, and professionals in drug development, providing a detailed guide to the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-2,6-difluorobenzonitrile. This document offers in-depth technical guidance, scientifically grounded protocols, and insights into the optimization of this crucial synthetic transformation.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional nature—a bromine atom for cross-coupling, two fluorine atoms to modulate electronic and pharmacokinetic properties, and a nitrile group as a versatile synthetic handle—makes it an invaluable precursor for a wide array of molecular architectures. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, and its application to substrates like this compound is of significant interest.

The electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the aryl bromide towards oxidative addition, a key step in the Suzuki coupling catalytic cycle. However, the ortho-fluorine substituent also introduces steric hindrance, which can present challenges in achieving high reaction efficiency. This guide will navigate these considerations, providing a comprehensive framework for successful Suzuki coupling reactions with this substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-deficient nature of the aromatic ring in this substrate facilitates this step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which enhances the rate of transmetalation.[3]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

Visualizing the Mechanism

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar'-B(OH)2, Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product 3-Aryl-2,6-difluorobenzonitrile Reductive_Elimination->Product ArX This compound ArX->Oxidative_Addition ArBOH2 Arylboronic Acid ArBOH2->Transmetalation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data of Suzuki Coupling Protocols

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Suzuki coupling reaction. The following table summarizes various conditions for the Suzuki coupling of aryl bromides, providing a comparative overview to guide protocol selection.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (3)RuPhos (6)Na₂CO₃Ethanol851273[4]
23-BromobenzonitrilePhenylboronic acidPd/C (5)NoneK₂CO₃Ethanol/H₂O804High[5]
31-Bromo-3,4-difluorobenzeneVarious arylboronic acidsPd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O1058.5~78[6]
44-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O901292[3]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound.

Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol is a robust, general procedure suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (or Toluene)

  • Degassed Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aryl-2,6-difluorobenzonitrile.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Degassed Water

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol, 3 mol%).

  • Add a 4:1 mixture of THF and degassed water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat with Vigorous Stirring (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Workup & Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization caption Figure 2. General experimental workflow for Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., a Buchwald ligand like SPhos or XPhos), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents) and ensuring efficient stirring.

  • Protodebromination: The premature loss of the bromine atom can be an issue. Using milder bases or lower reaction temperatures may mitigate this side reaction.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. For particularly challenging couplings, switching to a more polar solvent like DMF might be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of highly functionalized biaryl compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this document serve as a comprehensive guide for the successful implementation of this important reaction in a variety of research and development settings.

References

  • Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7173-7188. [Link]
  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • Tang, W., & Zhang, X. (2002). A new class of phosphine ligands for the Suzuki-Miyaura coupling reaction of aryl chlorides.
  • ACS Publications. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
  • DiVA. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
  • ResearchGate. (2025, August 7). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]

Sources

The Strategic Utility of 3-Bromo-2,6-difluorobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Bromo-2,6-difluorobenzonitrile has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique substitution pattern—a synthetically tractable bromine atom, electron-withdrawing fluorine atoms, and a nitrile group—offers a powerful toolkit for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of the applications of this compound, detailing its role in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors. We present field-proven insights into reaction mechanisms and provide detailed, step-by-step protocols for its strategic deployment in palladium-catalyzed cross-coupling reactions.

Introduction: The Rationale for Fluorinated Benzonitriles in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluoro substitution pattern on the benzonitrile core of the title compound serves multiple purposes. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group acidifies the aromatic ring, making it more susceptible to certain synthetic transformations and influencing the pKa of adjacent functionalities. Furthermore, this substitution can pre-organize the molecule into a favorable conformation for binding to a biological target and can block sites of metabolic oxidation, thereby increasing the drug's half-life.

The bromine atom at the 3-position is the key synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient and modular construction of complex molecular architectures. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical process in lead optimization.

Core Applications in Medicinal Chemistry

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds that are central to the development of targeted therapies, especially in oncology. Its derivatives have been successfully incorporated into inhibitors of several important enzyme classes.

Synthesis of Kinase Inhibitors

A prominent application of this building block is in the synthesis of kinase inhibitors. The cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor Abemaciclib (Verzenio®), used in the treatment of certain breast cancers, features a 2,6-difluoro-substituted phenyl moiety. While the commercial synthesis routes may vary, early drug discovery pathways utilized a closely related precursor, 4-bromo-2,6-difluoroaniline, to construct a key benzimidazole intermediate. This highlights the value of the bromo-difluoro-phenyl scaffold in accessing potent and selective kinase inhibitors.[1]

Another critical application is in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, which are being investigated as potential treatments for various cancers. This compound serves as a direct precursor to 2,6-difluoro-3-(1H-pyrazol-4-yl)benzonitrile, a key intermediate in the synthesis of potent PRMT5 inhibitors.

Key Synthetic Transformations and Protocols

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the brominated benzonitrile and various boronic acids or esters. This reaction is fundamental for introducing new aryl or heteroaryl moieties, which can serve as critical pharmacophores for target engagement.

  • Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium center, promoting oxidative addition to the C-Br bond, and facilitating reductive elimination to form the final product.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid partner, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.

Protocol 1: Synthesis of 2,6-Difluoro-3-(1H-pyrazol-4-yl)benzonitrile (PRMT5 Inhibitor Intermediate)

This protocol details the Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

ReagentM.W. ( g/mol )EquivalentsAmount
This compound218.001.05.0 g
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole194.061.26.4 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.050.84 g
Cesium Carbonate (Cs₂CO₃)325.822.015.0 g
1,4-Dioxane (degassed)--100 mL
Water (degassed)--25 mL
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (5.0 g, 22.9 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (6.4 g, 27.5 mmol), Pd(dppf)Cl₂ (0.84 g, 1.15 mmol), and cesium carbonate (15.0 g, 45.8 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (100 mL) and degassed water (25 mL) to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,6-difluoro-3-(1H-pyrazol-4-yl)benzonitrile.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary or secondary amines to the benzonitrile scaffold. This is particularly useful for installing moieties that can engage in hydrogen bonding interactions with the target protein or improve the solubility and pharmacokinetic profile of the molecule.

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. However, for C-N bond formation, specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required. These ligands facilitate the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically necessary to deprotonate the amine coupling partner, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or tetrahydrofuran (THF) are used to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This generalized protocol provides a starting point for the coupling of this compound with a generic secondary amine (e.g., piperazine derivatives).

ReagentM.W. ( g/mol )Equivalents
This compound218.001.0
Secondary Amine (e.g., Piperazine derivative)Variable1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.04
Sodium tert-butoxide (NaOtBu)96.101.4
Anhydrous Toluene--
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Addition of Reactants: Add this compound (1.0 equiv) and the secondary amine (1.2 equiv).

  • Inert Atmosphere and Solvent: Seal the tube with a septum, evacuate, and backfill with nitrogen. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Workflow and Logic

Diagrams are essential for quickly understanding complex synthetic pathways and the rationale behind them.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow S_Start 1. Reaction Setup (Aryl Bromide, Boronic Ester, Pd Catalyst, Base) S_Solvent 2. Add Degassed Solvents (Dioxane/H₂O) S_Start->S_Solvent S_Heat 3. Heat to 90°C under N₂ S_Solvent->S_Heat S_Monitor 4. Monitor by TLC or LC-MS S_Heat->S_Monitor S_Workup 5. Aqueous Work-up & Extraction S_Monitor->S_Workup S_Purify 6. Column Chromatography S_Workup->S_Purify S_Product Coupled Product S_Purify->S_Product B_Start 1. Reaction Setup (Aryl Bromide, Amine, Pd Catalyst, Ligand, Base) B_Solvent 2. Add Anhydrous Solvent (Toluene) B_Start->B_Solvent B_Heat 3. Heat to 110°C under N₂ B_Solvent->B_Heat B_Monitor 4. Monitor by LC-MS B_Heat->B_Monitor B_Workup 5. Quench & Aqueous Work-up B_Monitor->B_Workup B_Purify 6. Column Chromatography B_Workup->B_Purify B_Product Aminated Product B_Purify->B_Product

Caption: Standard laboratory workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

G cluster_pathways cluster_products cluster_apis Start This compound Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, Cs₂CO₃) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOtBu) Start->Buchwald CC_Product C-C Coupled Products (e.g., Aryl/Heteroaryl Substituted) Suzuki->CC_Product CN_Product C-N Coupled Products (e.g., Piperazinyl Substituted) Buchwald->CN_Product Kinase Kinase Inhibitors (PRMT5, CDK4/6, etc.) CC_Product->Kinase CN_Product->Kinase

Caption: Synthetic utility of this compound towards kinase inhibitor scaffolds.

Conclusion

This compound is a quintessential example of a modern building block that provides medicinal chemists with both strategic advantages and synthetic versatility. The fluorine substituents offer a proven method for enhancing drug-like properties, while the bromine atom serves as a reliable handle for late-stage functionalization via robust palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a validated starting point for researchers to leverage this powerful reagent in the synthesis of novel and complex molecular entities, accelerating the journey from discovery to development. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful medicinal chemistry campaigns.

References

  • Lilly USA, LLC. A synthesis of abemaciclib utilizing a Leuckart-Wallach reaction. Tetrahedron Lett. 2015, 56(7); 949-951.
  • Abbisko Therapeutics Co., Ltd. PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. Patent WO2022010881A1. 2022.
  • Buchwald, S. L., & Hartwig, J. F. Evolution of a Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 2008, 41(11), 1534–1544.
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2,6-difluorobenzonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This compound stands as a pivotal building block in this context. Its unique trifunctional nature—a reactive C-Br bond for cross-coupling, and the strong electron-withdrawing effects of the ortho-fluorine and cyano substituents—makes it an ideal substrate for constructing complex, highly functionalized aromatic systems. The difluoro substitution pattern, in particular, can impart desirable characteristics such as enhanced metabolic stability, improved binding affinity, and altered electronic properties.

This comprehensive guide provides detailed, field-proven protocols for the palladium-catalyzed cross-coupling of this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions. The protocols herein are designed to be self-validating systems, offering robust starting points for researchers engaged in the synthesis of novel chemical entities.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl structures. When applied to this compound, the reaction is challenged by the electron-deficient nature of the aryl bromide, which can influence the rates of both oxidative addition and reductive elimination. The choice of a highly active catalyst system is therefore paramount.

Mechanistic Considerations & Rationale

The strong electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly polarizes the C-Br bond, which can facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center. However, these same electron-withdrawing groups can slow down the final reductive elimination step. To overcome this, bulky, electron-rich phosphine ligands are employed. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step. The use of a moderately strong base like potassium phosphate is often sufficient to facilitate the transmetalation of the boronic acid without promoting unwanted side reactions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Br Ar-Br Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%)A reliable source of Pd(0).
Ligand SPhos (3.6 mol%)A bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination for electron-deficient substrates.
Base K₃PO₄ (2.0 equiv.)A moderately strong base effective for transmetalation without causing degradation of sensitive functional groups.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CSufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and SPhos (3.6 mol%).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1] For an electron-deficient substrate like this compound, the selection of the ligand and base is critical to achieve high yields and avoid side reactions.

Mechanistic Considerations & Rationale

The C-Br bond of the substrate is activated towards oxidative addition. The key challenges are ensuring efficient coupling with a range of amine nucleophiles (primary, secondary, and anilines) and preventing catalyst deactivation. The use of bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, is crucial.[2] These ligands form monoligated Pd(0) species that are highly active in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[2]

Buchwald_Hartwig_Amination cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [Ar-Pd(II)-N(H)R1R2(L)]+ [Ar-Pd(II)-N(H)R1R2(L)]+ Ar-Pd(II)-Br(L)->[Ar-Pd(II)-N(H)R1R2(L)]+ Amine Coordination (R1R2NH) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) [Ar-Pd(II)-N(H)R1R2(L)]+->Ar-Pd(II)-NR1R2(L) Deprotonation (Base) Ar-Pd(II)-NR1R2(L)->Pd(0)L Reductive Elimination (Ar-NR1R2) Ar-Br Ar-Br R1R2NH R1R2NH Base Base Ar-NR1R2 Ar-NR1R2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of this compound with a variety of primary and secondary amines.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source.
Ligand RuPhos (4 mol%)A bulky and electron-rich ligand suitable for coupling a wide range of amines with electron-deficient aryl halides.
Base LiHMDS (2.5 equiv.)A strong, non-nucleophilic base that effectively promotes the formation of the palladium-amido complex.
Solvent Anhydrous THFA suitable aprotic solvent for this transformation.
Temperature 65-80 °CModerate heating is generally sufficient to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Crucial for maintaining catalyst activity.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

  • Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., THF).

  • Add the amine (1.2 equiv.) followed by the dropwise addition of LiHMDS (1.0 M in THF, 2.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 65-80 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. The reaction of this compound is facilitated by its electron-deficient nature, but steric hindrance from the ortho-fluorine can be a factor. Modern copper-free conditions are often preferred to avoid issues associated with copper acetylide formation.[3][4]

Mechanistic Considerations & Rationale

The traditional Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[3] However, copper-free variants have become increasingly popular. In a typical copper-free cycle, the oxidative addition of the aryl bromide to Pd(0) is followed by coordination of the alkyne. A base then deprotonates the alkyne, leading to a palladium-alkynyl complex. Reductive elimination then furnishes the arylalkyne product. For sterically hindered and electron-deficient substrates like this compound, a bulky, electron-rich phosphine ligand is beneficial. A strong, non-coordinating amine base such as triethylamine or diisopropylethylamine is used to deprotonate the alkyne and regenerate the active catalyst.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)-Br Cu(I)-Br Cu(I)-C≡CR Cu(I)-C≡CR H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Deprotonation & Coordination Base Base

Caption: Catalytic cycles for the traditional Sonogashira coupling.

Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol provides a reliable method for the copper-free Sonogashira coupling of terminal alkynes with this compound.

ParameterRecommended ConditionRationale
Palladium Precatalyst PdCl₂(CH₃CN)₂ (2 mol%)An air-stable Pd(II) precatalyst that is readily reduced in situ.
Ligand Cyclopropylphosphine (4 mol%)An effective ligand for copper-free Sonogashira couplings, particularly with hindered substrates.[3]
Base Triethylamine (Et₃N) (3.0 equiv.)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA common aprotic solvent for this reaction.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this coupling.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (2 mol%), and the phosphine ligand (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

IV. Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

While the substrate already contains a nitrile group, this section is included for broader applicability to other aryl bromides and as a testament to the versatility of palladium catalysis. The cyanation of aryl halides is a powerful transformation. Modern methods often employ less toxic cyanide sources than traditional reagents like KCN or Zn(CN)₂. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent, low-toxicity alternative.[5]

Mechanistic Considerations & Rationale

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination. The key is the effective transfer of the cyanide anion from the stable ferrocyanide complex to the palladium center. This typically requires elevated temperatures. The choice of ligand can be important, though in some cases, ligandless conditions with a simple palladium salt like Pd(OAc)₂ have proven effective, especially with activated aryl halides.[5]

Cyanation_Reaction cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-CN(L2) Ar-Pd(II)-CN(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-CN(L2) Cyanide Transfer (K4[Fe(CN)6]) Ar-Pd(II)-CN(L2)->Pd(0)L2 Reductive Elimination (Ar-CN) Ar-Br Ar-Br K4[Fe(CN)6] K4[Fe(CN)6] Ar-CN Ar-CN

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Recommended Protocol: Cyanation with Potassium Ferrocyanide

This protocol outlines a general and safer procedure for the cyanation of aryl bromides.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A simple and effective palladium source.
Ligand dppf (4 mol%)A common and robust ligand for cyanation reactions.
Cyanide Source K₄[Fe(CN)₆] (0.5 equiv.)A non-toxic, stable, and inexpensive source of cyanide.
Base/Additive Na₂CO₃ (2.0 equiv.)Often used as a base in these reactions.
Solvent DMF or DMAHigh-boiling polar aprotic solvents are typically required.
Temperature 120-140 °CElevated temperatures are necessary for cyanide transfer from the ferrocyanide complex.
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, combine the aryl bromide (1.0 equiv.), potassium ferrocyanide (0.5 equiv.), palladium(II) acetate (2 mol%), dppf (4 mol%), and sodium carbonate (2.0 equiv.).

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling protocols detailed in this application note provide robust and well-rationalized starting points for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. By understanding the mechanistic principles and the influence of the substrate's unique electronic and steric properties, researchers can effectively leverage these powerful synthetic tools to advance their research in drug discovery and materials science.

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
  • Shafir, A., & Buchwald, S. L. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 128(27), 8742–8743. [Link]
  • So, C. M., & Lau, C. P. (2009). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes Catalyzed by a Palladium Complex of a Bulky Tetraphosphine Ligand. Organic Letters, 11(2), 317–320. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Weissman, S. A., & Zewge, D. (2005). Recent advances in palladium-catalyzed cyanation of aryl halides—the scene behind the scenes. Tetrahedron, 61(33), 7833-7863. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

Sources

The Strategic Role of 3-Bromo-2,6-difluorobenzonitrile in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of higher crop yields and the mounting challenge of resistance to existing treatments necessitate continuous innovation in the agrochemical industry. Fluorinated organic compounds have emerged as a cornerstone of modern pesticide design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties to the active ingredients. Within this chemical space, 3-Bromo-2,6-difluorobenzonitrile has established itself as a highly versatile and valuable building block for the synthesis of a range of potent agrochemicals, particularly fungicides and herbicides.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the key chemical transformations that leverage its unique structural features, namely the reactive bromine atom and the activated fluorine atoms. Detailed, field-proven protocols for Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions are presented, offering researchers and drug development professionals a practical framework for the synthesis of novel agrochemical candidates. The causality behind experimental choices, safety considerations, and expected outcomes are discussed to ensure scientific integrity and reproducibility.

Core Chemical Reactivity and Strategic Importance

The synthetic utility of this compound is rooted in its distinct reactive sites. The carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. This is particularly significant in the construction of pyrazole-containing fungicides, where the biaryl linkage is often crucial for biological activity.

Simultaneously, the fluorine atoms on the aromatic ring are activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrile group. The fluorine atom at the 2-position, being ortho to the nitrile, is particularly susceptible to displacement via an SNAr mechanism. This allows for the introduction of various nucleophiles, such as phenols and amines, to further elaborate the molecular scaffold. This dual reactivity enables a modular and efficient approach to the synthesis of complex agrochemical targets.

Key Applications in Agrochemical Synthesis

Synthesis of Pyrazole-Containing Fungicides via Suzuki-Miyaura Cross-Coupling

Pyrazole carboxamides are a well-established class of fungicides that exhibit a broad spectrum of activity against various plant pathogens. The synthesis of these compounds often involves the coupling of a substituted pyrazole with an aromatic partner. This compound serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions to create the core biaryl structure of these fungicides.

Reaction Principle:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 (Base) PdII_Aryl_R Ar-Pd(II)-R'(L2) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R' Product Coupled Product ArBr This compound RBOH Pyrazoleboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 3-(Pyrazole)-2,6-difluorobenzonitrile Precursor

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a pyrazoleboronic acid derivative, a key step in the synthesis of many modern fungicides.

Materials:

  • This compound (1.0 equiv)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester, PdCl₂(dppf)-CH₂Cl₂, and potassium carbonate.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 120-140 °C for 20-40 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-2,6-difluorobenzonitrile.

Data Presentation: Representative Reaction Parameters

ParameterConditionRationale
Catalyst PdCl₂(dppf)-CH₂Cl₂dppf is a robust ligand that promotes efficient cross-coupling with a wide range of substrates.
Base K₂CO₃A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent 1,4-Dioxane / Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °C or 120-140 °C (µW)Provides sufficient thermal energy to drive the catalytic cycle. Microwave heating can significantly reduce reaction times.
Yield Typically > 80%High yields are expected with proper execution and purification.
Synthesis of Aryl Ether Herbicides via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring allows for the displacement of the ortho-fluorine atom by various nucleophiles. This SNAr reaction is a powerful tool for constructing aryl ether linkages, a common motif in many herbicides.

Reaction Principle:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The strong electron-withdrawing nitrile group is essential for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[1][2]

Diagram of the SNAr Workflow:

SNAr_Workflow Start Start Materials Reactants This compound + Nucleophile (e.g., Phenol) Start->Reactants Base Add Base (e.g., NaH) in Anhydrous Solvent (DMF) Reactants->Base Reaction Heat Reaction Mixture (e.g., 80 °C) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for SNAr reactions.

Experimental Protocol: Synthesis of a 3-Bromo-2-(benzyloxy)-6-fluorobenzonitrile Intermediate

This protocol, adapted from a patented procedure, demonstrates the displacement of the 2-fluoro substituent with an oxygen nucleophile.[3] This method can be generalized to other phenolic or alcoholic nucleophiles relevant to agrochemical synthesis.

Materials:

  • This compound (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Base Preparation: To a round-bottom flask containing a suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, slowly add benzyl alcohol.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium benzoxide.

  • Nucleophilic Addition: Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Reaction: Warm the reaction mixture to room temperature and then heat to 80 °C for 2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield the pure 3-bromo-2-(benzyloxy)-6-fluorobenzonitrile.

Safety Precautions:

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • DMF is a potential reproductive toxin. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a strategically important intermediate that offers multiple avenues for the synthesis of complex and highly functionalized agrochemicals. Its capacity for selective functionalization through both Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution makes it a powerful tool for researchers in the field. The protocols detailed in this guide provide a solid foundation for the development of novel fungicides, herbicides, and other crop protection agents. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, scientists can effectively leverage the reactivity of this versatile building block to create the next generation of agrochemical solutions.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Renfrew, A. H., Hunter, M., Taylor, J. A., Whitmore, J. M. J., & Williams, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 29184-29188.
  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 19(1), 149-157.
  • Giri, R., & Dherange, B. D. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(14), 1145-1163.
  • Renfrew, A. H., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(40), 12927–12934.
  • Renfrew, A. H., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 11(4), 366–372.
  • Al-said, Y. A., et al. (2012). U.S. Patent No. 8,481,563. U.S. Patent and Trademark Office.

Sources

Application Notes & Protocols for Synthesis with 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the utilization of 3-Bromo-2,6-difluorobenzonitrile (CAS No. 1250444-23-5) in modern organic synthesis. This versatile building block is of significant interest to researchers in pharmaceutical and materials science due to its unique electronic properties and multiple reactive sites. We will delve into its core reactivity, focusing on the highly efficient Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A detailed, field-tested protocol for the synthesis of a biaryl compound, a common scaffold in drug discovery, is provided. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of this compound

This compound is a strategically important building block in synthetic chemistry. Its structure features a benzene ring substituted with three key functional groups: a bromine atom, two fluorine atoms, and a nitrile group. This specific arrangement imparts a unique reactivity profile that makes it an invaluable precursor for a wide range of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1][2]

  • The Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[1][3][4] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

  • The Difluoro Substitution (ortho to Bromine and Nitrile): The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the aromatic ring. They activate the C-Br bond towards oxidative addition in catalytic cycles and can make the ring more susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.[5][6][7]

  • The Nitrile Group: This strong electron-withdrawing group further activates the ring and provides a versatile functional handle for transformations into amines, amides, or carboxylic acids.

The convergence of these features in a single molecule allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of kinase inhibitors and other therapeutics.[1][2][8]

Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most prominent application of this compound is its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern drug discovery for its functional group tolerance, mild reaction conditions, and high yields.[9][10]

The reaction with this compound proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield.

Mechanistic Rationale

The generally accepted mechanism for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step. The electron-withdrawing nature of the fluorine and nitrile groups facilitates this process.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a borate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)Ln-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)Ln-R transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product arbr Ar-Br (this compound) arbr->oxidative_addition rboh R-B(OH)₂ + Base rboh->transmetalation

Figure 2. Suzuki-Miyaura Coupling of this compound.

Detailed Experimental Protocols

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. [13]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound1250444-23-5218.005.01.0
4-Methylphenylboronic acid5720-05-8135.966.01.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.150.03
Potassium Carbonate (K₂CO₃)584-08-7138.2115.03.0
Toluene, Anhydrous108-88-3-40 mL-
Deionized Water7732-18-5-10 mL-
Experimental Workflow

Workflow setup 1. Reaction Setup - Add solids to flask - Seal and purge with N₂ solvents 2. Add Solvents - Degassed Toluene - Degassed H₂O setup->solvents reaction 3. Reaction - Heat to 90 °C - Stir for 4-6 hours - Monitor by TLC/LC-MS solvents->reaction workup 4. Aqueous Workup - Cool to RT - Add H₂O and Ethyl Acetate - Separate layers reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify characterize 6. Characterization - ¹H NMR, ¹³C NMR, MS - Determine yield and purity purify->characterize

Figure 3. Step-by-step experimental workflow diagram.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.09 g, 5.0 mmol), 4-methylphenylboronic acid (0.82 g, 6.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), and potassium carbonate (2.07 g, 15.0 mmol). [14] * Causality Note: Using an oven-dried flask and inert atmosphere is crucial as Pd(0) catalysts can be sensitive to oxygen, and moisture can affect the boronic acid. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation. [15]2. Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes. This process is essential to remove oxygen which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene (40 mL) and deionized, degassed water (10 mL) via syringe. The biphasic solvent system is highly effective for Suzuki couplings, with the organic phase dissolving the substrates and the aqueous phase dissolving the inorganic base. [10] * Causality Note: Degassing the solvents (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) is another critical step to minimize dissolved oxygen.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting bromide is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (30 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Expected Characterization Data

Product: 2,6-Difluoro-3-(p-tolyl)benzonitrile Appearance: White to off-white solid. Yield: 80-90% (typical). Molecular Formula: C₁₄H₉F₂N Molecular Weight: 241.23 g/mol

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will be consistent with the aromatic protons of both rings and the methyl group singlet.

  • ¹³C NMR (101 MHz, CDCl₃): Will show the expected number of signals for the aromatic carbons, the nitrile carbon, and the methyl carbon. The carbons attached to fluorine will show characteristic C-F coupling.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₀F₂N [M+H]⁺: 242.0776; found: 242.0778.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these chemicals. [13]* This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [16]Handle only in a chemical fume hood. [17]* Palladium Catalyst: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust and skin contact.

  • Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. [13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)). Insufficiently degassed solvents. Poor quality base or boronic acid.Use fresh catalyst or a pre-catalyst. Ensure thorough degassing of all solvents. Use fresh, high-purity reagents.
Formation of Side Products Homocoupling of the boronic acid. Protodeboronation (boronic acid replaced by -H).Ensure a strictly inert atmosphere. Use a stronger base or different solvent system if protodeboronation is significant.
Difficult Purification Residual triphenylphosphine oxide.Wash the organic layer with a dilute acid (e.g., 1M HCl) during workup to remove phosphine oxides.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Vertex AI Search.
  • Lee, J. et al. (2010). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0.
  • LookChem. Cas 1502090-29-0, 2-Bromo-3,6-difluorobenzonitrile.
  • ChemicalBook. 4-Bromo-2,6-difluorobenzonitrile synthesis.
  • CymitQuimica. (2024). Safety Data Sheet - 5-BROMO-2,4-DIFLUOROBENZONITRILE.
  • AbacipharmTech. This compound.
  • Apollo Scientific. (2019). SAFETY DATA SHEET - 2-BROMO-3,5-DIFLUOROBENZONITRILE.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Bromo-2,6-difluorobenzonitrile.
  • Google Patents. (2012). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Organic Syntheses. (2024).
  • Hope, J. et al. (2012).
  • BOC Sciences. 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Al-Masum, M. (2020).
  • TCI Chemicals. (2025).
  • Johnson, J. B. et al. (2022). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC - NIH.
  • PubChem. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593.
  • Miyaura, N. (1997). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.
  • Wikipedia.
  • Reddy, M. et al. (2024). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides.
  • Pearson, A. J. et al. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1.
  • Thermo Fisher Scientific. CAS RN | 6952-59-6 - 3-Bromobenzonitrile.
  • Apollo Scientific.
  • Biosynth. 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0.
  • ChemScene. 1502090-29-0 | 2-Bromo-3,6-difluorobenzonitrile.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Chemistry LibreTexts. (2025). 16.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Dykstra, K. et al. (2021).
  • Lord, S. J. et al. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate.

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Handling and storage procedures for 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 3-Bromo-2,6-difluorobenzonitrile

Authored by: A Senior Application Scientist

Introduction and Scope: This document provides detailed application notes and protocols for the safe handling, storage, and disposal of this compound (CAS No. 1250444-23-5). As a halogenated aromatic nitrile, this compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, valued for the reactivity imparted by its bromine, fluorine, and cyano functional groups.[1][2] However, these same properties necessitate stringent safety protocols to mitigate risks to laboratory personnel.

This guide is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety principles and are designed to be self-validating by explaining the scientific rationale behind each recommendation. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of chemical safety. Before any handling, verify the material's identity using the information below. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 1250444-23-5[3]
Molecular Formula C₇H₂BrF₂N[4][5]
Molecular Weight 218.00 g/mol [4]
Appearance White to light yellow or off-white solid[3][6]
Storage Temperature Recommended 2-8°C[5]

Hazard Assessment and GHS Classification

This compound and its isomers are classified as hazardous substances.[4][6] Understanding these hazards is paramount to implementing effective safety measures.

GHS Hazard Statements:

  • H301/H302: Toxic or Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Expertise & Trustworthiness Statement (E-E-A-T): The protocols in this guide are synthesized from authoritative Safety Data Sheets (SDS) and established laboratory safety practices for handling halogenated and nitrile-containing compounds.[7][8] The causality behind each step is explained to instill a deep understanding of risk management. For example, the requirement to handle this solid within a chemical fume hood is not merely procedural; it is a critical control to mitigate the identified inhalation hazard (H332, H335) by containing potentially harmful dust and aerosols.[6][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[8]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashes.[7][9]Protects against accidental splashes and airborne particles, preventing serious eye irritation (H319).[4]
Hand Protection Wear disposable nitrile gloves (minimum 5-mil thickness).[10] Nitrile offers good resistance to a wide range of chemicals and is a suitable alternative for those with latex allergies.[11][12] Immediately discard gloves after contamination.[10]Provides a barrier against dermal contact, which can cause irritation and systemic toxicity (H312, H315).[4] Thin nitrile gloves offer splash protection; they are not intended for prolonged immersion. Contaminated gloves must be removed carefully to avoid cross-contamination and disposed of immediately.[10]
Body Protection Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron provides an additional layer of protection.[6][8]Prevents accidental skin contact on arms and legs. Laboratory coats should be laundered professionally and not taken home.
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[6][9] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter is required.[13]Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation and systemic harm (H332, H335).[4] A fume hood is the primary engineering control for protecting respiratory safety.[14]

Experimental Protocols: From Storage to Use

These step-by-step protocols are designed to minimize exposure and prevent contamination.

Receiving and Initial Storage Protocol
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Label: Verify that the manufacturer's label is intact and legible. Affix a date of receipt to the container.[15]

  • Segregate: Immediately transfer the container to its designated, secure storage location. Do not store alphabetically without first segregating by hazard class.[15]

  • Documentation: Review the substance-specific Safety Data Sheet (SDS) before first use.[14]

Weighing and Aliquoting Protocol (Solid Compound)

Causality: This procedure is performed entirely within a chemical fume hood to contain airborne particles, a primary inhalation risk.[8] Using disposable equipment and decontaminating surfaces prevents cross-contamination and unintentional exposure.[8]

  • Prepare Workspace: Ensure the chemical fume hood is operational. Cover the work surface with disposable plastic-backed absorbent paper.[8]

  • Gather Equipment: Place an analytical balance, spatulas, weighing paper/boats, and pre-labeled receiving vials inside the fume hood.

  • Don PPE: Wear all PPE as specified in Section 3.0.

  • Transfer Compound: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Carefully transfer the required amount of the solid from the main container to a weighing boat.

  • Seal and Store: Tightly seal the primary container and return it to its designated storage location.

  • Cleanup: Carefully fold the used weighing paper and any contaminated bench paper and place it in a designated solid hazardous waste container. Decontaminate the spatula and balance with an appropriate solvent (e.g., ethanol), collecting the rinsate as halogenated liquid waste.[7]

  • Doff PPE: Remove gloves and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.

Standard Handling and Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

G Standard Handling Workflow cluster_storage Secure Storage cluster_fumehood Chemical Fume Hood Storage Store in cool, dry, well-ventilated area [2, 6] (2-8°C Recommended) [18] Don_PPE 1. Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) [2, 6] Storage->Don_PPE Retrieve Compound Weigh 2. Weigh Solid Compound (Use disposable equipment) Don_PPE->Weigh Experiment 3. Perform Experiment (e.g., prepare solution) Weigh->Experiment Cleanup 4. Decontaminate & Segregate Waste (Solid, Liquid Halogenated) [8, 23] Experiment->Cleanup Doff_PPE 5. Doff PPE & Wash Hands [2] Cleanup->Doff_PPE Doff_PPE->Storage Return Compound

Caption: Workflow for handling this compound.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6][9] A recommended storage temperature is between 2-8°C.[5] The storage area should be secure and accessible only to authorized personnel.

  • Container Integrity: Keep the container tightly closed to prevent moisture absorption and contamination. Ensure containers are in good condition, with no cracks or leaks.[15]

  • Incompatible Materials: Segregate this compound from the following materials to prevent hazardous reactions:[6][16][17]

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

  • Chemical Stability: The compound is stable under recommended storage conditions.[6] However, thermal decomposition, such as in a fire, can release toxic and corrosive gases including nitrogen oxides (NOx), carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[6]

Emergency Procedures: Spills and Exposures

Immediate and correct response to an emergency is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if a large area is exposed.[6][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Control: Prevent the spill from spreading or entering drains.

  • Cleanup (Small Spill): For small spills of the solid, wear full PPE. Gently sweep or scoop the material into a labeled, sealable hazardous waste container. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleanup materials and rinsate as halogenated hazardous waste.[18]

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Emergency Response Workflow Visualization

G Emergency Response Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure Incident Incident Occurs Spill_Evacuate Evacuate Area Alert Others Incident->Spill_Evacuate Spill Exposure_Remove Remove from exposure (Move to fresh air) Incident->Exposure_Remove Exposure Spill_PPE Don Full PPE (incl. respirator if needed) Spill_Evacuate->Spill_PPE Spill_Contain Contain Spill Prevent entry into drains [2] Spill_PPE->Spill_Contain Spill_Clean Sweep solid, decontaminate Collect as hazardous waste [1, 23] Spill_Contain->Spill_Clean Report Report Incident to EH&S Spill_Clean->Report Exposure_Flush Flush affected area (Eyes/Skin for 15+ min) [1, 2] Exposure_Remove->Exposure_Flush Exposure_Medical Seek Immediate Medical Attention [1, 2] Exposure_Flush->Exposure_Medical Exposure_Medical->Report

Caption: Emergency response plan for spills and personnel exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][18]

  • Labeling: Use designated, clearly labeled waste containers. The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[7]

  • Containers: Ensure waste containers are compatible with the chemical, kept tightly sealed when not in use, and stored in a designated satellite accumulation area with secondary containment.[18]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup through your institution's EH&S department. Do not dispose of this chemical down the drain.[18]

References

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
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  • Eagle Protect. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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  • Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories.
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Application Notes and Protocols: 3-Bromo-2,6-difluorobenzonitrile as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2,6-difluorobenzonitrile (CAS: 1250444-23-5) has emerged as a preeminent building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2][3] Its strategic trifecta of reactive sites—a versatile bromine atom amenable to cross-coupling, activating ortho- and para-fluorine atoms, and a convertible nitrile group—provides chemists with a powerful tool for constructing complex molecular architectures. The fluorine substituents not only modulate the electronic properties of the aromatic ring to direct reactivity but can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, into the final active ingredients.[4] This guide provides an in-depth analysis of the compound's reactivity profile and delivers detailed, field-proven protocols for its application in cornerstone synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is a direct consequence of its unique substitution pattern. Understanding the role of each functional group is critical to harnessing its full potential.

PropertyValueSource
CAS Number 1250444-23-5[5][6]
Molecular Formula C₇H₂BrF₂N[7]
Molecular Weight 218.00 g/mol [7]
Appearance White to off-white solid[6]

The molecule's reactivity is governed by three key features:

  • C3-Bromine Atom : This serves as the primary handle for transition metal-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by palladium(0) catalysts, making it an ideal site for forming new carbon-carbon and carbon-nitrogen bonds.[2][4]

  • C2 and C6 Fluorine Atoms : These powerful electron-withdrawing groups have a profound electronic impact. They render the aromatic ring electron-deficient, which is a prerequisite for certain reaction classes like nucleophilic aromatic substitution (SNAr).[8][9] Furthermore, their steric and electronic influence can enhance the regioselectivity of reactions at the C3 position.

  • C1-Nitrile Group : While often a stable spectator group during cross-coupling, the nitrile can be subsequently transformed into other valuable functionalities, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), adding another layer of synthetic versatility.

Caption: Key reactive sites and corresponding synthetic transformations.

Core Application: Palladium-Catalyzed Cross-Coupling

The most prevalent application of this compound is in palladium-catalyzed cross-coupling, a cornerstone of modern drug discovery and materials science.[10][11]

Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is indispensable for creating biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[12][13][14] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester.

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are (1) oxidative addition of the C-Br bond to the Pd(0) catalyst, (2) transmetalation of the organic group from boron to palladium, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_boronate Ar-Pd(II)L₂-R pd2_complex->pd2_boronate Transmetalation (R-B(OR)₂ + Base) product Ar-R pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

  • Materials: this compound, desired arylboronic acid, palladium catalyst [e.g., Pd(PPh₃)₄ or PdCl₂(dppf)], base (e.g., K₂CO₃ or Cs₂CO₃), and appropriate solvents (e.g., 1,4-dioxane, toluene, water).

  • Expert Insight (Causality):

    • Catalyst Selection: For general-purpose coupling, Pd(PPh₃)₄ is robust and reliable.[15] For more challenging or sterically hindered substrates, a catalyst system with a specialized ligand like dppf (PdCl₂(dppf)) is employed to promote efficient reductive elimination.[13]

    • Base Selection: Potassium carbonate (K₂CO₃) is a cost-effective and widely used base. Cesium carbonate (Cs₂CO₃) is often used for less reactive boronic acids as its greater solubility and the nature of the cesium cation can accelerate the transmetalation step.[13][16]

    • Solvent System: A mixture of an organic solvent (dioxane or toluene) and water is common. Water is essential for the activity of inorganic bases, while the organic solvent ensures the solubility of the organic reagents and catalyst.[12][15]

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Add the palladium catalyst (2-5 mol%).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[17]

    • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boron byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-2,6-difluorobenzonitrile.[13][15]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of arylamines via Buchwald-Hartwig amination is a pillar of medicinal chemistry.[10][11][18] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. Key steps involve oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to furnish the C-N bond.

  • Materials: this compound, desired primary or secondary amine, palladium precatalyst [e.g., Pd₂(dba)₃], a specialized phosphine ligand (e.g., XPhos, BINAP), a strong non-nucleophilic base (e.g., NaOt-Bu or LHMDS), and an anhydrous aprotic solvent (e.g., toluene or THF).

  • Expert Insight (Causality):

    • Ligand Selection: The choice of ligand is paramount.[18] Bulky, electron-rich biaryl phosphine ligands like XPhos are highly effective.[17][19] They accelerate both the oxidative addition and the crucial C-N reductive elimination step, which can be the rate-limiting step, especially for less nucleophilic amines or hindered substrates.

    • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[17][19] Weaker bases are generally ineffective.

    • Solvent and Atmosphere: Anhydrous and deoxygenated solvents are mandatory to prevent catalyst poisoning and side reactions.[17][18]

  • Procedure:

    • In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv) to an oven-dried Schlenk flask.

    • Add this compound (1.0 equiv).

    • Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M) via syringe.

    • Add the amine coupling partner (1.2 equiv) via syringe.

    • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Work-up: After cooling, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel.[10][17]

Orthogonal Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling at the bromine site is dominant, the electron-deficient nature of the ring allows for SNAr, typically at the fluorine positions activated by the nitrile group.[8][20][21] The C2-fluorine is particularly activated due to its ortho position relative to the cyano group and meta to the other fluorine.

The SNAr reaction proceeds via an addition-elimination mechanism. A potent nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][20] Aromaticity is restored upon the expulsion of the fluoride leaving group.

  • Materials: this compound, an alcohol (e.g., benzyl alcohol), a strong base (e.g., NaH), and an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Expert Insight (Causality):

    • Nucleophile Generation: A strong base like sodium hydride (NaH) is used to deprotonate the alcohol in situ, generating a highly reactive alkoxide nucleophile required to attack the electron-deficient ring.[22]

    • Solvent Choice: Polar aprotic solvents like DMF are ideal as they can solvate the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive. They also help to stabilize the charged Meisenheimer intermediate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add the alcohol (1.2 equiv) dropwise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of this compound (1.0 equiv) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and then heat to 80 °C.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

    • Work-up: Cool the reaction to room temperature and carefully pour it into ice-water to quench the excess NaH. Extract the product with ethyl acetate.[22]

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired product.[22]

General Experimental Workflow and Data Management

A systematic approach is crucial for reproducible results in synthetic chemistry. The following workflow is applicable to most reactions involving this compound.

G start Reaction Planning & Stoichiometry setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction Execution (Heating & Monitoring) setup->reaction workup Work-up & Extraction reaction->workup purify Purification (Chromatography) workup->purify char Characterization (NMR, MS, etc.) purify->char end Pure Product char->end

Caption: General experimental workflow for synthetic transformations.

The table below provides a comparative summary of typical conditions for the key reactions discussed.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Bond Formed C(sp²)–C(sp²)C(sp²)–NC(sp²)–O, C(sp²)–N, etc.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / XPhosNot applicable (uncatalyzed)
Reagent Arylboronic AcidPrimary/Secondary AmineStrong Nucleophile (e.g., RO⁻, R₂N⁻)
Base K₂CO₃, Cs₂CO₃NaOt-Bu, LHMDSNaH, K₂CO₃ (for phenols)
Solvent Dioxane/H₂O, Toluene/H₂OToluene, THF (anhydrous)DMF, DMSO (anhydrous)
Temperature (°C) 80–10080–11025–100

Conclusion

This compound is a testament to the power of strategic molecular design. Its well-defined reactive sites allow for selective and high-yielding transformations through orthogonal chemical pathways. The protocols and insights provided herein demonstrate its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling the efficient synthesis of complex, fluorine-containing molecules. This versatility solidifies its role as an indispensable building block for researchers and scientists in the ongoing quest for novel therapeutics and advanced materials.

References

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  • Molecules. (2021, June 10). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.
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Applications of Fluorinated Benzonitriles in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in the Benzonitrile Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The unique electronic nature of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] When these properties are conferred upon the benzonitrile scaffold, a versatile building block in its own right, a powerful synergy emerges. Benzonitrile derivatives are prevalent in drug development due to their favorable pharmacokinetic profiles and ability to engage with biological targets.[4] The addition of fluorine atoms to this scaffold unlocks new avenues for enhancing drug efficacy, creating more robust and selective therapeutic agents.

This guide provides an in-depth exploration of the applications of fluorinated benzonitriles, moving beyond a simple catalog of uses to explain the underlying chemical and biological rationale. We will delve into their critical roles as covalent inhibitors and metabolic stabilizers, supported by detailed experimental protocols designed for practical application in the drug discovery laboratory.

Part 1: Fluorinated Benzonitriles as Reversible Covalent Inhibitors

A growing number of FDA-approved drugs exert their therapeutic effect by forming a covalent bond with their protein target.[5] This strategy can lead to enhanced potency and a prolonged duration of action.[6] Fluorinated benzonitriles have emerged as particularly valuable scaffolds for designing reversible covalent inhibitors, especially for enzymes with a nucleophilic cysteine residue in their active site, such as certain proteases and kinases.[7][8]

The Chemistry of Reversible Covalent Engagement

The nitrile group (C≡N) is a mild electrophile, or "warhead."[9][10] It can undergo nucleophilic attack by the thiol group of a cysteine residue within a target protein's binding pocket. This reaction forms a covalent thioimidate adduct. Crucially, this bond is often reversible, allowing the inhibitor to dissociate.[5][11] This reversibility is a key advantage, as it can mitigate the risk of off-target toxicity associated with permanent, irreversible inhibitors.[11]

The fluorination of the benzene ring plays a critical role in modulating this reactivity. As highly electronegative atoms, fluorine substituents act as electron-withdrawing groups, which can increase the electrophilicity of the nitrile carbon. This electronic modulation allows medicinal chemists to fine-tune the reactivity of the warhead for optimal on-target engagement and desired residence time, while minimizing indiscriminate reactions with off-target proteins.

Covalent Inhibition Mechanism cluster_0 Reversible Reaction Inhibitor Fluorinated Benzonitrile (R-CN) Adduct Covalent Thioimidate Adduct (E-Cys-S-C(R)=NH) Inhibitor->Adduct k_on (Association & Covalent Attack) Protein_Cys Target Protein (E-Cys-SH) Adduct->Inhibitor k_off (Dissociation)

Caption: Reversible covalent inhibition by a fluorinated benzonitrile.

Protocol 1: Assessing Covalent Inhibition via Intact Protein Mass Spectrometry

This protocol provides a direct method to confirm covalent bond formation and determine the kinetics of inhibition. The primary goal is to observe a mass shift in the target protein corresponding to the addition of the inhibitor molecule.[12][13]

Causality: Intact protein mass spectrometry is chosen for its ability to analyze the entire protein-inhibitor complex, providing unambiguous evidence of covalent modification.[12] Time-dependent measurements are essential because, unlike non-covalent inhibitors, the potency of covalent inhibitors is best described by kinetic rate constants (k_inact/K_I), not just a simple IC50 value.[14][15]

Materials:

  • Purified target protein (e.g., a cysteine protease) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Fluorinated benzonitrile inhibitor stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer.

  • Quenching solution (e.g., 1% formic acid in water).

  • LC-MS system equipped with an electrospray ionization (ESI) source.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the target protein at a final concentration of 1-5 µM in the reaction buffer.

  • Initiation: Add the fluorinated benzonitrile inhibitor to the protein solution to initiate the reaction. A typical starting point is a 5 to 10-fold molar excess of the inhibitor. Include a DMSO-only control.

  • Time-Course Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction.

    • Self-Validation: The t=0 sample, where the reaction is quenched immediately after adding the inhibitor, serves as a crucial baseline to ensure no non-specific binding or immediate degradation occurs.

  • Quenching: Immediately mix the withdrawn aliquot with an equal volume of cold quenching solution. This stops the reaction by denaturing the protein and lowering the pH.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS. Use a desalting column (e.g., C4) to remove salts and non-volatile buffer components before the sample enters the mass spectrometer.

  • Data Acquisition: Acquire mass spectra for the intact protein. The mass spectrometer should be set to detect the expected mass range of the unmodified protein and the protein-inhibitor adduct.

  • Data Analysis: Deconvolute the raw mass spectra to determine the masses of the protein species present. The appearance of a new peak with a mass equal to [Mass of Protein + Mass of Inhibitor] confirms covalent adduct formation.[13] Quantify the relative abundance of the unmodified and modified protein at each time point to calculate the rate of inactivation (k_inact).

Part 2: Fluorinated Benzonitriles as Bioisosteres for Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[16] Fluorine substitution is a cornerstone strategy to "block" sites of metabolism.[2] The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage compared to a carbon-hydrogen bond.

The Principle of Metabolic Shielding

By replacing a hydrogen atom at a metabolically vulnerable position on the benzonitrile ring with a fluorine atom, chemists can effectively "shield" that site from enzymatic oxidation.[3] This seemingly minor change can dramatically increase the metabolic half-life of a compound, leading to improved bioavailability and a longer duration of action.[17] Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the entire ring system, potentially disfavoring enzymatic recognition and metabolism at adjacent sites as well.[3]

Bioisosteric Replacement for Metabolic Stability cluster_0 Metabolic Pathway cluster_1 Drug Design Strategy Parent Parent Molecule (Metabolically Liable C-H) CYP450 CYP450 Enzymes Parent->CYP450 Fluorinated Fluorinated Analog (Metabolically Stable C-F) Parent->Fluorinated Bioisosteric Replacement Metabolite Oxidized Metabolite (Inactive/Cleared) CYP450->Metabolite Blocked Metabolism Blocked

Caption: Fluorine as a bioisostere to block metabolic oxidation.

Impact on Physicochemical Properties

Beyond metabolic stability, fluorination significantly impacts key physicochemical properties like lipophilicity (LogP) and acidity (pKa). While often increasing lipophilicity, the effect is highly dependent on the molecular context.[18][19] The strong inductive effect of fluorine lowers the pKa of nearby acidic protons and raises the pKa of basic amines, which can alter a drug's solubility, cell permeability, and target engagement.

PropertyNon-Fluorinated AnalogMono-Fluorinated AnalogEffect & Rationale
Metabolic Half-Life (t½) LowHighC-F bond is stronger than C-H, resisting oxidative metabolism.[2]
Lipophilicity (LogP) LowerHigherFluorine is more lipophilic than hydrogen, but the overall effect depends on intramolecular interactions.[18]
Acidity (pKa) HigherLowerThe electron-withdrawing nature of fluorine stabilizes the conjugate base, making the parent acid stronger.[20]
Table 1: Comparative effects of fluorination on benzonitrile properties.
Protocol 2: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This protocol measures the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its metabolic stability.[1][2]

Causality: Liver microsomes are subcellular fractions that contain a high concentration of the key Phase I drug-metabolizing enzymes (CYPs).[16][21] By incubating the compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism in a controlled, high-throughput in vitro system.[22] Monitoring the disappearance of the parent compound over time allows for the calculation of its intrinsic clearance and metabolic half-life.[2]

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest).[21]

  • Test compound (fluorinated benzonitrile) and positive control (e.g., Dextromethorphan).[21]

  • Phosphate buffer (100 mM, pH 7.4).[2]

  • NADPH regenerating system.[1]

  • Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis).

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer. Prepare the test compound and positive control solutions in the buffer (final DMSO or ACN concentration should be <1%).[21]

  • Incubation Setup: In a 96-well plate, add the microsomal solution to wells containing the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Self-Validation: A parallel "minus-cofactor" control (substituting buffer for the NADPH system) is critical.[16] No significant compound loss should occur in these wells, confirming that disappearance is enzyme- and cofactor-dependent.

  • Time-Course Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 3-5 volumes of cold ACN with the internal standard.[2][16]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Use an LC-MS/MS method optimized for the detection and quantification of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percent of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[2]

Part 3: Synthesis and Characterization

The successful application of fluorinated benzonitriles relies on robust synthetic methods and thorough analytical characterization to ensure compound identity and purity.

Protocol 3: General Synthesis and Characterization Workflow

This protocol outlines a common workflow for preparing a fluorinated benzonitrile derivative and confirming its structure. A palladium-catalyzed cyanation is a reliable method for introducing the nitrile group.[23]

Causality: This workflow ensures the final compound is the correct structure and is of sufficient purity for biological testing. Each analytical technique provides orthogonal information: NMR confirms the atom connectivity and fluorine environment, IR confirms the presence of key functional groups, and high-resolution mass spectrometry confirms the elemental composition.[24][25]

Synthesis and Characterization Workflow Start Fluorinated Aryl Halide + Zinc Cyanide Reaction Pd-Catalyzed Cyanation (e.g., Pd(PPh3)4, DMF, 80°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Analytical Characterization Purification->Characterization NMR NMR (1H, 13C, 19F) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS HRMS Characterization->MS Final Pure Compound for Biological Assays Characterization->Final

Caption: A typical workflow for synthesizing and verifying fluorinated benzonitriles.

Procedure:

  • Synthesis: In a nitrogen-flushed flask, combine the starting fluorinated aryl bromide or iodide, zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a suitable solvent like DMF. Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the solvent and inorganic salts. Dry the organic layer and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the pure fluorinated benzonitrile.

  • Characterization:

    • NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl3). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR will confirm the aromatic proton substitution pattern. The ¹³C NMR will show a signal for the nitrile carbon (~115-120 ppm) and a characteristic large C-F coupling constant. The ¹⁹F NMR provides a highly sensitive signal confirming the presence and chemical environment of the fluorine atom.[26]

    • Infrared (IR) Spectroscopy: Acquire an IR spectrum. A sharp, strong absorption band between 2220-2240 cm⁻¹ is diagnostic for the C≡N stretch.[25]

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental formula of the compound.[24]

Conclusion and Future Outlook

Fluorinated benzonitriles represent a strategically important class of intermediates in modern drug discovery. Their utility as tunable, reversible covalent warheads provides a sophisticated approach to achieving high potency and selectivity while managing potential toxicity. Concurrently, their role as bioisosteres offers a proven method for enhancing metabolic stability and optimizing pharmacokinetic profiles. As our understanding of target biology deepens and synthetic methodologies for fluorination continue to advance, the rational design and application of these powerful scaffolds will undoubtedly continue to fuel the development of next-generation therapeutics for a wide range of diseases, from cancer to viral infections.[27][28]

References

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  • Wang, Z., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
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  • MDPI. (2024). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. [Link]
  • MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This reaction starts with the diazotization of 3-amino-2,6-difluorobenzonitrile to form a diazonium salt, which is then reacted with a copper(I) bromide catalyst to yield the final product.[3] An alternative, more direct route involves the bromination of 2,6-difluorobenzonitrile.[4]

Q2: My Sandmeyer reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Sandmeyer reaction are a common issue and can typically be attributed to one of the following factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step. This reaction is highly sensitive to temperature and the concentration of nitrous acid.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenolic impurities.[5]

  • Suboptimal Copper Catalyst: The activity and form of the copper(I) bromide catalyst are crucial for the efficient conversion of the diazonium salt to the desired product.

  • Side Reactions: Competing side reactions, such as the formation of biaryl compounds or azo dyes, can significantly reduce the yield of the desired product.[1][5]

Q3: I am observing a significant amount of a phenolic impurity in my crude product. How can I prevent this?

The formation of 2,6-difluoro-3-hydroxybenzonitrile is a common side reaction that occurs when the diazonium salt reacts with water. To minimize this, it is essential to maintain a low reaction temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction.[5] Using a slight excess of hydrobromic acid during diazotization can also help to suppress the competing hydrolysis reaction.

Q4: My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can be challenging due to the presence of structurally similar impurities. The most effective methods are:

  • Recrystallization: A mixture of a polar solvent like ethanol or acetone with a non-polar co-solvent such as n-hexane is often effective.[6][7]

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes can be used to separate the desired product from impurities.[8]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[4]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield of this compound Incomplete diazotization of 3-amino-2,6-difluorobenzonitrile.- Ensure the reaction temperature is maintained between 0-5 °C. - Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing. - Use a slight excess (1.1-1.2 equivalents) of sodium nitrite.The diazotization reaction is exothermic and the diazonium salt intermediate is unstable at higher temperatures. Slow addition and a slight excess of the diazotizing agent ensure complete conversion of the starting amine.
Decomposition of the diazonium salt before the Sandmeyer reaction.- Prepare the diazonium salt solution and use it immediately in the next step. - Maintain a low temperature throughout the process.Diazonium salts are prone to decomposition, leading to the formation of unwanted byproducts such as phenols.[5]
Inefficient Sandmeyer reaction.- Use a freshly prepared and active copper(I) bromide catalyst. - Consider using a catalytic system of CuBr and CuBr₂ in a 1:1 molar ratio.[9][10]The copper(I) species is the active catalyst in the Sandmeyer reaction. A mixture of Cu(I) and Cu(II) can sometimes lead to a more efficient catalytic cycle.
Formation of a Greenish/Bluish Reaction Mixture Formation of copper(II) species in the reaction mixture.- This is often a normal observation as the Cu(I) is oxidized to Cu(II) during the catalytic cycle. - If the color persists and the reaction is sluggish, consider adding a small amount of a reducing agent like sodium sulfite at the end of the reaction to quench any remaining Cu(II).The mechanism of the Sandmeyer reaction involves the single-electron transfer from Cu(I) to the diazonium salt, forming an aryl radical and Cu(II).[1]
Presence of a Phenolic Impurity (2,6-difluoro-3-hydroxybenzonitrile) Reaction of the diazonium salt with water.- Maintain a low reaction temperature (0-5 °C). - Use a higher concentration of hydrobromic acid.Lower temperatures and higher acidity disfavor the competing nucleophilic attack of water on the diazonium salt.
Formation of Azo Dye Impurities (colored compounds) Coupling of the diazonium salt with unreacted 3-amino-2,6-difluorobenzonitrile or other aromatic species.- Ensure complete diazotization by using a slight excess of sodium nitrite. - Add the diazonium salt solution to the copper bromide solution, rather than the other way around.This ensures that the diazonium salt is immediately consumed in the Sandmeyer reaction, minimizing the opportunity for it to react with other nucleophiles.
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the crude product, or the product is highly impure.- Add more of the more polar solvent to the mixture to lower the saturation point. - Re-heat the mixture to dissolve the oil and then allow for slower cooling. - Consider a pre-purification step like a quick filtration through a small plug of silica gel."Oiling out" prevents the formation of a crystalline lattice. Adjusting the solvent composition or cooling rate can promote proper crystal growth.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a robust method starting from 3-amino-2,6-difluorobenzonitrile.

Step 1: Diazotization of 3-amino-2,6-difluorobenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2,6-difluorobenzonitrile (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution.

  • A vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • The reaction progress can be monitored by TLC or GC-MS.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a mixture of ice and water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water or hexane/ethyl acetate mixture, or by column chromatography on silica gel.

Protocol 2: Direct Bromination of 2,6-Difluorobenzonitrile[4]

This protocol offers a more direct route to the target compound.

  • To a 2L four-necked flask, add 600 mL of 60% sulfuric acid.

  • While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile.

  • Under a nitrogen atmosphere, maintain the reaction temperature below 35°C.

  • Add 250.5 g of potassium bromate (1.5 mol) in 10 portions.

  • Monitor the reaction by TLC. The reaction may take 5-6 days to go to completion.

  • Upon completion, pour the reaction mixture into 800 mL of a 20% ice brine solution.

  • Filter the precipitated product and wash with carbon tetrachloride.

  • Wash the crude product with a 5% sodium bisulfite solution and then with water until neutral.

  • The crude product can be further purified by vacuum distillation, collecting the fraction at 58-62°C. This method has a reported yield of 71%.[4]

Visualizing the Workflow

Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start 3-Amino-2,6-difluorobenzonitrile reagents1 NaNO₂, HBr, H₂O 0-5 °C start->reagents1 Reacts with diazonium Aryl Diazonium Salt Intermediate reagents1->diazonium Forms reagents2 CuBr, HBr 0 °C to RT diazonium->reagents2 Reacts with product Crude 3-Bromo-2,6- difluorobenzonitrile reagents2->product Yields purification Work-up & Recrystallization/ Chromatography product->purification Purified by final_product Pure 3-Bromo-2,6- difluorobenzonitrile purification->final_product Results in

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Mechanistic Overview of the Sandmeyer Reaction

Sandmeyer_Mechanism ArN2 Ar-N₂⁺ (Aryl Diazonium Ion) Ar_radical Ar• (Aryl Radical) ArN2->Ar_radical + Cu(I)Br → [SET] - N₂ CuBr Cu(I)Br CuBr2 Cu(II)Br₂ ArBr Ar-Br (Final Product) Ar_radical->ArBr + Cu(II)Br₂ → N2 N₂ Gas CuBr2->CuBr Regenerates Catalyst

Sources

Technical Support Center: Purification of Crude 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Bromo-2,6-difluorobenzonitrile. The methodologies and recommendations provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final product. Crude this compound, often obtained as a colored solid, may contain unreacted starting materials, by-products from the bromination of 2,6-difluorobenzonitrile, and other process-related impurities.[1] This guide offers a systematic approach to purifying this compound to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is an orange to brown solid. What is the likely cause of this coloration?

A1: The coloration of crude this compound is typically due to the presence of colored organic impurities.[2][3] These can arise from several sources during the synthesis, including:

  • Over-bromination or side reactions: The bromination of aromatic rings can sometimes lead to the formation of poly-brominated species or other colored by-products.[4][5]

  • Nitration by-products: If nitric acid was used or formed during the synthesis, trace amounts of nitrated aromatic compounds, which are often yellow or orange, could be present.

  • Degradation products: The compound itself or reaction intermediates might be unstable under the reaction or work-up conditions, leading to colored degradation products.

Q2: What is the first step I should take to purify my crude product?

A2: A simple aqueous wash is an excellent first step. Before attempting more complex purification methods, washing the crude product with a 5% sodium bisulfite (NaHSO₃) solution, followed by water, can be very effective.[6] This can help remove residual bromine and other water-soluble impurities. Neutralizing with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution may also be beneficial if acidic impurities are present.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Given the polar nature of the nitrile group and the halogen substituents, a moderately polar solvent system is a good starting point.

Here is a systematic approach to solvent selection:

  • Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility in the cold and good solubility when hot.[8]

  • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective.[9] For this compound, consider a combination of a more polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone) and a less polar solvent in which it is less soluble (e.g., hexanes or water). The compound should be dissolved in the minimum amount of the hot, more polar solvent, and then the less polar solvent is added dropwise until turbidity persists.

Recommended starting solvent systems to screen:

  • Isopropanol/water

  • Ethanol/water

  • Toluene/hexanes

  • Dichloromethane/hexanes

Q4: I am still seeing impurities after recrystallization. What should I try next?

A4: If recrystallization alone is insufficient, column chromatography is the next logical step.[7] Given the polarity of this compound, normal-phase silica gel chromatography is a suitable technique.

Q5: How do I determine the right mobile phase for column chromatography?

A5: Thin-layer chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system for column chromatography.[10][11] The goal is to find a mobile phase that provides good separation between your product and its impurities, with the product having an Rf value of approximately 0.25-0.35.[11]

Recommended TLC Eluent Systems to Screen:

  • Hexanes/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

  • Hexanes/Dichloromethane mixtures

  • Toluene

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low recovery after recrystallization. 1. Too much solvent was used.[7] 2. The compound is too soluble in the chosen cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Choose a solvent in which the compound has lower solubility at room temperature, or use a mixed solvent system to decrease solubility. 3. Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.[9]
The product "oils out" during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.[8] 2. Try a preliminary purification step (e.g., washing or a quick filtration through a small plug of silica) to remove some of the impurities before recrystallization.
The colored impurities co-crystallize with the product. The impurities have similar solubility profiles to the product.1. Add a small amount of activated carbon to the hot solution before filtration.[3][6] Activated carbon can adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product. 2. If activated carbon is not effective, column chromatography will be necessary.
Poor separation on the TLC plate (streaking or spots at the baseline). 1. The sample is too concentrated. 2. The eluent is not polar enough. 3. The compound is interacting strongly with the acidic silica gel.[12]1. Dilute the sample before spotting it on the TLC plate. 2. Increase the polarity of the eluent by adding a more polar solvent (e.g., more ethyl acetate in a hexanes/ethyl acetate mixture). 3. Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent to neutralize the silica gel and improve the spot shape.[12]
The compound is not eluting from the chromatography column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexanes/ethyl acetate mixture, switch to 8:2 or 7:3.[13]
The compound elutes with impurities from the column. The chosen mobile phase does not provide adequate separation.1. Go back to TLC and screen for a different solvent system that shows better separation between your product and the impurities.[11] 2. Consider using a different stationary phase, such as alumina, if your compound is sensitive to silica gel.[13]

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon
  • Dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent.

  • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the chosen mobile phase (determined by TLC).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.[14]

  • Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin the elution.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

Decision Tree for Purification Strategy

Purification_Workflow A Crude this compound (Colored Solid) B Aqueous Wash (5% NaHSO3, H2O, NaHCO3) A->B C Assess Purity (TLC, NMR) B->C D Is Purity >98%? C->D E Recrystallization (Solvent Screening) D->E No I Pure Product D->I Yes F Assess Purity (TLC, NMR) E->F G Is Purity >98%? F->G H Column Chromatography (Silica Gel) G->H No J Pure Product G->J Yes K Pure Product H->K

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Technical Support Center: Synthesis of 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the integrity and success of your experiments.

I. Overview of the Synthesis Pathway

The most common and practical laboratory synthesis of this compound involves a two-step process starting from 3-Bromo-2,6-difluoroaniline:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide, to introduce the nitrile functional group.

While this pathway is well-established, the presence of ortho-substituents (both a bromine and a fluorine atom) introduces specific challenges that can lead to the formation of undesirable side products and impact the overall yield and purity of the final product.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during the synthesis, providing explanations for their occurrence and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I observe the formation of a phenolic impurity. What is causing this?

A1: Cause: The primary cause of low yields and the formation of a phenolic impurity, 3-Bromo-2,6-difluorophenol, is the hydrolysis of the intermediate diazonium salt. Diazonium salts are susceptible to reaction with water, especially at elevated temperatures, which leads to the replacement of the diazonium group with a hydroxyl group.[1][2][3] The electron-withdrawing nature of the fluorine atoms on the aromatic ring can further influence the stability of the diazonium salt.

Troubleshooting & Prevention:

  • Strict Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization step and during the initial phase of the Sandmeyer reaction. This minimizes the rate of the hydrolysis side reaction.

  • Use of Non-Aqueous Solvents: Where possible, employing non-aqueous solvents for the Sandmeyer reaction can significantly reduce the extent of hydrolysis.

  • Controlled Addition of Reagents: Slow, controlled addition of the sodium nitrite solution during diazotization prevents localized temperature increases. Similarly, the addition of the diazonium salt solution to the cyanide reagent should be carefully controlled.

Q2: I've noticed the formation of a colored, often orange or red, impurity in my crude product. What is this and how can I avoid it?

A2: Cause: The formation of colored impurities often points to the occurrence of azo coupling reactions. This happens when the unreacted diazonium salt (an electrophile) couples with an electron-rich aromatic compound present in the reaction mixture. The most likely coupling partner is the starting material, 3-Bromo-2,6-difluoroaniline. The resulting azo compound is a highly conjugated system, which accounts for its color.

Troubleshooting & Prevention:

  • Ensure Complete Diazotization: Use a slight excess of the nitrosating agent (sodium nitrite) to ensure that all the starting aniline is converted to the diazonium salt. However, a large excess should be avoided as it can lead to other side reactions.

  • Maintain Low pH: Azo coupling with aromatic amines is more favorable at higher pH. Maintaining a strongly acidic environment during the diazotization and subsequent Sandmeyer reaction suppresses this side reaction.

  • Efficient Mixing: Ensure vigorous and efficient stirring to prevent localized areas of high aniline concentration, which could promote azo coupling.

Q3: My reaction is sluggish, and even with extended reaction times, the conversion is incomplete. What factors could be contributing to this?

A3: Cause: The presence of two ortho-substituents (bromo and fluoro) in this compound can introduce significant steric hindrance around the reaction center.[4] This steric crowding can impede the approach of the cyanide nucleophile to the aryl radical intermediate in the Sandmeyer reaction, leading to slower reaction rates and incomplete conversion.[4]

Troubleshooting & Prevention:

  • Optimize Reaction Temperature: While the initial stages require low temperatures to maintain the stability of the diazonium salt, a gradual and controlled increase in temperature during the Sandmeyer reaction can help overcome the activation energy barrier imposed by steric hindrance.

  • Choice of Cyanide Source and Catalyst: The nature of the copper(I) cyanide complex can influence its reactivity. Ensuring the use of freshly prepared and high-quality copper(I) cyanide is important.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Solvents that can better solvate the transition state may help to accelerate the reaction.

Q4: I am having difficulty purifying my final product. What are the likely impurities and what purification strategies are effective?

A4: Cause: The primary impurities are likely to be the side products discussed above: 3-Bromo-2,6-difluorophenol and azo compounds. Unreacted starting material (3-Bromo-2,6-difluoroaniline) may also be present if the diazotization was incomplete.

Purification Strategies:

  • Acid-Base Extraction: The phenolic impurity can be removed by washing the organic extract with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). The unreacted aniline can be removed by washing with a dilute aqueous acid solution.

  • Column Chromatography: For the removal of colored azo impurities and other closely related byproducts, column chromatography on silica gel is often effective.[5][6] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

III. Experimental Protocols and Data

Protocol 1: Diazotization of 3-Bromo-2,6-difluoroaniline
  • To a solution of 3-Bromo-2,6-difluoroaniline in a suitable acid (e.g., a mixture of hydrobromic acid and water), cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Protocol 2: Sandmeyer Cyanation
  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

  • Cool the cyanide mixture to the desired temperature (often 0-5 °C initially).

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cyanide mixture with vigorous stirring.

  • After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with the workup and purification as described in the troubleshooting section.

Parameter Recommendation Rationale
Diazotization Temperature 0-5 °CMinimizes hydrolysis of the diazonium salt.[1][2]
pH Strongly AcidicSuppresses azo coupling side reactions.
Sandmeyer Temperature Gradual increase after initial low tempOvercomes steric hindrance from ortho-substituents.[4]
Purification Acid-base extraction, Column ChromatographyRemoves phenolic, amine, and azo impurities.[5][6]

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Main Synthetic Pathway and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A 3-Bromo-2,6-difluoroaniline B 3-Bromo-2,6-difluorobenzenediazonium Salt A->B Diazotization (NaNO2, HBr, 0-5 °C) C This compound (Product) B->C Sandmeyer Reaction (CuCN) D 3-Bromo-2,6-difluorophenol (Phenolic Impurity) B->D Hydrolysis (H2O, Heat) E Azo Compound (Colored Impurity) B->E Azo Coupling (with starting aniline)

Caption: Synthetic pathway and major side reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield of This compound q1 Is a phenolic impurity detected (e.g., by LC-MS or NMR)? start->q1 a1_yes Yes: Likely diazonium salt hydrolysis. q1->a1_yes Yes q2 Is a colored impurity present in the crude product? q1->q2 No sol1 Troubleshooting: - Stricter temperature control (0-5 °C) - Use of non-aqueous solvent if possible - Slower reagent addition a1_yes->sol1 end Improved Yield and Purity sol1->end a2_yes Yes: Likely azo coupling. q2->a2_yes Yes q3 Is there incomplete conversion of the starting material? q2->q3 No sol2 Troubleshooting: - Ensure complete diazotization - Maintain strongly acidic pH - Improve reaction mixing a2_yes->sol2 sol2->end a3_yes Yes: Likely steric hindrance issue. q3->a3_yes Yes q3->end No sol3 Troubleshooting: - Gradual temperature increase during Sandmeyer - Use high-quality CuCN - Optimize solvent a3_yes->sol3 sol3->end

Caption: Troubleshooting flowchart for low reaction yield.

V. References

  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. [Link]

  • Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • ORGANIC CHEMISTRY - RSC Publishing. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. [Link]

  • Amines - NCERT. [Link]

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF - ResearchGate. [Link]

  • Diazonium compound - Wikipedia. [Link]

  • Benzene diazonium chloride on hydrolysis gives ABenzene class 12 chemistry CBSE - Vedantu. [Link]

  • The Synthesis of Substituted Benzenes Using Arenediazonium Salts - Chemistry LibreTexts. [Link]

  • 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem. [Link]

  • Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. [Link]

  • Organic Chemistry – Specific Name Reactions. [Link]

  • SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

  • Chem 263 Oct. 6, 2016 - Reaction of Side Chains of Aromatic Compounds. [Link]

  • Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary - Sciencemadness.org. [Link]

  • Removal of amino in anilines through diazonium salt-based reactions - ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2,6-difluorobenzonitrile. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common purification challenges. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Part 1: Understanding Your Compound and Potential Impurities

Before beginning any purification, it's critical to understand the nature of your target compound and the likely impurities. This compound is a solid, halogenated aromatic nitrile. Impurities can arise from starting materials, side reactions, or subsequent degradation.

FAQ 1.1: What are the most common impurities I should expect?

The impurity profile largely depends on the synthetic route. A common synthesis involves the bromination of 2,6-difluorobenzonitrile.[1]

Potential Impurities Include:

  • Starting Material: Unreacted 2,6-difluorobenzonitrile.

  • Regioisomers: Other brominated isomers of difluorobenzonitrile, which can be particularly difficult to separate due to similar physical properties.[2]

  • Inorganic Salts: Reagents from the workup, such as sodium bisulfite or sodium carbonate, if the washing steps are incomplete.[1]

  • Solvent Residue: Residual solvents from the reaction or initial extraction (e.g., carbon tetrachloride, ethyl acetate).[1][3]

  • Dehalogenated Byproducts: Compounds where the bromine or a fluorine atom has been unintentionally removed during synthesis or workup.[2]

Physical Properties Reference Table
PropertyValue / DescriptionSource
Molecular Formula C₇H₂BrF₂N[4]
Molecular Weight 218.00 g/mol [4]
Appearance White to light yellow solid[1]
Storage Store in a dry, cool, well-ventilated place. Keep container tightly closed.[5][6]
Part 2: Step-by-Step Purification Protocols & Troubleshooting

This section provides detailed protocols for common purification techniques, formatted as answers to typical user questions.

Overall Purification Workflow

The following diagram illustrates a general workflow for purifying crude this compound, moving from basic washing to advanced chromatography.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Advanced Purification cluster_3 Final Steps Crude Crude Product (Post-Reaction) Wash Aqueous Wash / Extraction Crude->Wash Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Column Column Chromatography (Silica Gel) Dry->Column if recrystallization fails Charcoal Activated Charcoal (Optional for Color) Recrystallize->Charcoal if colored Solvent_Removal Solvent Removal (Rotovap / High Vacuum) Recrystallize->Solvent_Removal HPLC Preparative HPLC (PFP or Phenyl Column) Column->HPLC for isomers Column->Solvent_Removal Purity_Check Purity Analysis (NMR, GC-MS, MP) Solvent_Removal->Purity_Check

Caption: General purification workflow for this compound.

FAQ 2.1: My crude product is an orange solid mixed with salts. What's the first step?

Answer: An aqueous wash followed by solvent extraction is the ideal first step to remove inorganic salts and water-soluble impurities. This is a liquid-liquid extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases (typically an organic solvent and water).[7]

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which your compound is soluble, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.[7]

  • Washing:

    • Add an equal volume of deionized water, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting to release pressure.[7] Allow the layers to separate and drain the lower (aqueous) layer.

    • To neutralize acidic impurities (e.g., residual H₂SO₄), wash with a 5% sodium bicarbonate (NaHCO₃) or saturated sodium carbonate (Na₂CO₃) solution.[1] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • To remove oxidative impurities or residual bromine color, wash with a 5% sodium bisulfite (NaHSO₃) solution until the organic layer is no longer orange/brown.[1]

    • Perform a final wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Add the agent until it no longer clumps together and swirls freely as a fine powder.[7]

  • Isolation: Decant or filter the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the washed, crude product, which can then be further purified.

FAQ 2.2: How do I purify the solid product to high purity using a non-chromatographic method?

Answer: Recrystallization is the most effective and economical method for purifying solid organic compounds.[7] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either remain in the cold solvent or be insoluble in the hot solvent.[9]

  • Solvent Selection: The key is finding a suitable solvent or solvent system. For aromatic compounds, common choices are ethanol, methanol, isopropanol, hexane, or toluene.[3][10]

    • Ideal Solvent Properties:

      • Does not react with your compound.

      • Dissolves the compound completely when hot.

      • Dissolves the compound sparingly or not at all when cold.

      • Has a boiling point below the melting point of your compound.

      • Dissolves impurities well at all temperatures or not at all.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.[7]

    • (Optional - Decolorization): If the hot solution is colored, it indicates colored impurities. Add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.[9]

    • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

    • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold, pure solvent to remove any adhering mother liquor containing dissolved impurities.[9]

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G Start Start Recrystallization Problem What is the issue? Start->Problem OilingOut Product 'oils out' instead of crystallizing. Problem->OilingOut Oiling Out LowYield Yield is very low. Problem->LowYield Low Yield NoCrystals No crystals form upon cooling. Problem->NoCrystals No Crystals Sol_Oiling Solution: Add more hot solvent or switch to a lower polarity solvent. OilingOut->Sol_Oiling Sol_Yield Solution: Used too much solvent. Concentrate solution and re-cool. LowYield->Sol_Yield Sol_NoCrystals Solution: Supersaturated. Scratch flask, add seed crystal, or cool further. NoCrystals->Sol_NoCrystals G start Need to run a column tlc 1. Run TLC plates to find solvent system (Target Rf ≈ 0.3) start->tlc pack 2. Pack column with silica gel as a slurry tlc->pack load 3. Load sample (wet or dry loading) pack->load elute 4. Elute with solvent and collect fractions load->elute analyze 5. Analyze fractions by TLC elute->analyze combine 6. Combine pure fractions and evaporate solvent analyze->combine end Pure Product combine->end

Sources

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling of 3-Bromo-2,6-difluorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. This compound presents a unique set of obstacles due to the cumulative effects of steric hindrance from its two ortho-fluoro substituents and the electron-withdrawing nature of both the fluorine atoms and the nitrile group. This guide provides in-depth, experience-based insights and actionable troubleshooting protocols to help you achieve successful and reproducible outcomes.

The electron-deficient nature of the aryl bromide should facilitate the oxidative addition step, which is often rate-determining in the Suzuki catalytic cycle.[1] However, the steric bulk from the ortho-fluorine atoms can impede both the oxidative addition and the subsequent reductive elimination steps.[2][3] This guide will address these competing factors to provide a clear path to optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?

A1: Failure in this specific coupling often stems from a combination of factors. The primary challenge is the steric hindrance imposed by the two ortho-fluoro groups, which can significantly slow down the key steps of the catalytic cycle. Additionally, suboptimal choice of catalyst, ligand, base, or solvent can lead to reaction stalling or decomposition of starting materials. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for such hindered substrates.[4]

Q2: I am observing significant debromination of my starting material. What causes this and how can I prevent it?

A2: Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur after oxidative addition, where the resulting palladium complex reacts with a hydride source in the reaction mixture. Potential hydride sources include trace water, certain solvents (like alcohols, which can undergo β-hydride elimination), or even the boronic acid reagent itself under certain conditions. To mitigate this, ensure you are using a high-purity, anhydrous solvent and that your reaction is performed under a strictly inert atmosphere. Choosing a more appropriate base and ligand combination can also disfavor this side reaction.

Q3: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen in the reaction mixture.[5] This occurs when Pd(II) species, which can be formed by the oxidation of the active Pd(0) catalyst, mediate the coupling of two boronic acid molecules. To prevent this, it is critical to thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

Q4: Is it necessary to use specialized, expensive ligands for this coupling?

A4: While simple phosphine ligands like PPh₃ are often insufficient, highly effective and commercially available bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are generally required to achieve good results with sterically hindered substrates.[4] These ligands promote both the oxidative addition and the reductive elimination steps, which are often slow for this substrate class.

Q5: What is the best base to use for this reaction?

A5: The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases are often necessary to facilitate the transmetalation step.[2] Potassium phosphate (K₃PO₄) is a common and effective choice. Cesium carbonate (Cs₂CO₃) can also be very effective, though it is more expensive. Weaker bases like sodium carbonate (Na₂CO₃) may not be sufficient to drive the reaction to completion.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, follow this decision tree to identify the root cause.

G start Low/No Conversion q1 Is the Catalyst System Appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Using Pd(PPh₃)₄ or similar simple ligand? q2 Is the Base Strong Enough? a1_yes->q2 sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos, XPhos) or NHC Ligands (e.g., IPr) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Using Na₂CO₃ or other weak bases? q3 Is the Temperature Optimal? a2_yes->q3 sol2 Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Running at RT or <80 °C? q4 Are Reagents High Quality? a3_yes->q4 sol3 Increase Reaction Temperature (e.g., 80-110 °C) a3_no->sol3 sol4 Check Boronic Acid Quality (Consider MIDA Boronates for stability) Ensure Anhydrous Solvent q4->sol4

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Actions:

  • Evaluate the Catalyst System: For di-ortho-substituted substrates, standard catalysts like Pd(PPh₃)₄ are often inadequate.

    • Recommendation: Employ a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[4] Alternatively, N-heterocyclic carbene (NHC) based catalysts (e.g., PEPPSI-IPr) can be highly effective.[6]

  • Assess the Base: The transmetalation step is base-mediated and can be slow for hindered substrates.

    • Recommendation: Use a strong base like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). Ensure the base is finely powdered to maximize surface area.

  • Optimize Reaction Temperature: Many Suzuki couplings require thermal energy to overcome activation barriers.

    • Recommendation: Start with a temperature of 80 °C and, if necessary, increase to 100-110 °C. Monitor for decomposition of starting materials at higher temperatures.

  • Verify Reagent Quality: The stability of the boronic acid is a frequent point of failure.

    • Recommendation: Use freshly purchased or properly stored boronic acid. If protodeboronation is suspected, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[7] Ensure solvents are anhydrous and properly degassed.

Problem 2: Significant Formation of Side Products
Side Product ObservedPotential Cause(s)Recommended Solution(s)
2,6-Difluorobenzonitrile (Debromination)1. Presence of a hydride source (e.g., water, alcohol solvent). 2. Suboptimal ligand choice.1. Use anhydrous solvents and reagents. 2. If using an alcohol co-solvent, consider switching to an aprotic solvent like dioxane or toluene. 3. Ensure the reaction is under a strictly inert atmosphere.
Biaryl from Boronic Acid (Homocoupling)1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without an efficient in-situ reduction to Pd(0).1. Thoroughly degas the solvent (e.g., by sparging with argon for 30 minutes or three freeze-pump-thaw cycles). 2. Maintain a positive pressure of inert gas.
Protodeboronation Product (Boronic acid replaced by -H)1. Excess water or use of strong hydroxide bases. 2. Prolonged reaction times at high temperatures.1. Use anhydrous conditions. 2. Switch from hydroxide bases to phosphate or carbonate bases. 3. Consider using more stable boronate esters (e.g., MIDA or BPin).[7]

Experimental Protocols

Protocol 1: Standard Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos ligand.

  • Seal the flask with a septum, then evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane via syringe (typical concentration is 0.1 M with respect to the aryl bromide).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Difficult Couplings

If the standard protocol gives low yields, consider these modifications.

Key Changes:

  • Catalyst System: Use a pre-formed palladacycle catalyst such as XPhos Pd G3 (2 mol%). These are often more active and air-stable.

  • Solvent System: A mixture of toluene and water (e.g., 10:1 v/v) can sometimes accelerate the reaction. Ensure the mixture is thoroughly degassed.

  • Boron Reagent: If protodeboronation is an issue, switch to the corresponding aryl MIDA boronate. The MIDA group will slowly release the boronic acid under the reaction conditions, maintaining a low, steady concentration and minimizing side reactions.[7]

Procedure: Follow the steps in Protocol 1, substituting the catalyst, solvent, and/or boron reagent as described above.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X In C trans-Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E trans-Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Product Out ArX Ar-X (this compound) ArX->B ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->D Base Base (e.g., K₃PO₄) Base->D Product Ar-Ar' (Product) Product->F

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
  • Navarro, O.; Kelly, R. A., III; Nolan, S. P. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 2003, 125(52), 16194-16195. [Link]
  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. Journal of the American Chemical Society, 2007, 129(21), 6716-6717. [Link]
  • Tang, W.; et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 2013, 19(7), 2261-5. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors Affecting the Reaction Rate. Journal of the American Chemical Society, 2002, 124(7), 1162-1163. [Link]
  • Fantoni, T.; et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]
  • Navarro, O.; Marion, N.; Mei, J.; Stevens, E. D.; Scott, N. M.; Nolan, S. P. PEPPSI-Type Palladacycles: The Effect of N-Heterocyclic Carbene Steric Bulk on Catalytic Activity. Journal of the American Chemical Society, 2006, 128(12), 4101-4111. [Link]
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 2009, 131(20), 6961-6963. [Link]
  • D'Amico, G.; et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions, 2017, 46(30), 9847-9858. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Tang, W.; et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 2014, 1, 1144-1148. [Link]
  • MDPI.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

Sources

3-Bromo-2,6-difluorobenzonitrile stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2,6-difluorobenzonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for this compound (CAS No. 1250444-23-5). As a key intermediate in pharmaceutical and materials science research, the stability and purity of this reagent are paramount to achieving reproducible and successful experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into the stability challenges associated with this compound. We will explore its degradation pathways and offer robust troubleshooting strategies to ensure the integrity of your work. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to anticipate and resolve issues proactively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Question 1: I am experiencing low yields or incomplete conversion in my reaction. Could the starting material be the issue?

Answer:

Yes, compromised starting material is a frequent cause of poor reaction outcomes. While this compound is generally stable under recommended storage conditions, its reactivity can lead to degradation if handled or stored improperly.[1] The primary culprits are exposure to moisture, heat, or incompatible reagents.

Causality: The molecule possesses several reactive sites. The nitrile group is susceptible to hydrolysis, and the electron-deficient aromatic ring, activated by the fluorine atoms, can react with nucleophiles.[2][3]

Troubleshooting Steps:

  • Verify Purity Before Use: Always run a purity check on your starting material, especially if it's from an older batch or has been opened multiple times. A quick High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

  • Run a Control Reaction: Use a freshly opened or newly purchased vial of the compound in a control experiment to compare against your current batch.

  • Check for Hydrolysis: The most common degradation pathway is hydrolysis of the nitrile group. This can occur if the compound is exposed to ambient moisture or if residual water is present in your reaction solvents. The initial product is 3-Bromo-2,6-difluorobenzamide , which can be further hydrolyzed to 3-Bromo-2,6-difluorobenzoic acid .[4] These impurities may not participate in your intended reaction, thus lowering the yield.

  • Ensure Anhydrous Conditions: If your reaction is moisture-sensitive, ensure all glassware is oven-dried, and solvents are appropriately anhydrous.

Question 2: My post-reaction analysis (HPLC, GC-MS, NMR) shows unexpected peaks. What are the likely degradation products?

Answer:

The identity of unexpected peaks will depend on your reaction conditions, but we can predict the most common degradation products based on the compound's chemical structure.

Likely Degradation Products:

  • Hydrolysis Products:

    • 3-Bromo-2,6-difluorobenzamide (C₇H₃BrF₂NO): This forms from the partial hydrolysis of the nitrile group. It will appear as a more polar compound in chromatography than the starting material.

    • 3-Bromo-2,6-difluorobenzoic acid (C₇H₃BrF₂O₂): This results from the complete hydrolysis of the nitrile. It is a significantly more polar, acidic impurity.[4]

  • Nucleophilic Substitution Products: The bromine and fluorine atoms can be displaced by nucleophiles.[2] If your reaction mixture contains nucleophilic species (e.g., amines, alkoxides, water, thiols), you may form substitution byproducts. The reactivity is enhanced by the electron-withdrawing nature of the nitrile and other halogen groups.[2]

  • Thermally-Induced Products: While stable at room temperature, exposure to excessive heat can cause decomposition.[1] The resulting products are often complex mixtures, but in the presence of oxygen, combustion can lead to hazardous gases like NOx, HBr, and HF.[1]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G A This compound B 3-Bromo-2,6-difluorobenzamide A->B + H₂O (Acid/Base catalysis) C 3-Bromo-2,6-difluorobenzoic acid B->C + H₂O (Further Hydrolysis)

Caption: Primary hydrolytic degradation pathway of this compound.

Question 3: How can I confirm if my sample has degraded and quantify the impurities?

Answer:

A systematic analytical approach is necessary to confirm and quantify degradation.

Experimental Protocol: Purity Assessment via HPLC

This protocol provides a general method for assessing the purity of this compound and detecting common hydrolysis products.

  • Standard Preparation:

    • Accurately weigh ~10 mg of your this compound reference standard and dissolve it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Sample Preparation:

    • Prepare a sample of your questionable material at the same concentration as the stock standard (1 mg/mL) using acetonitrile.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run your calibration standards to generate a standard curve.

    • Run your sample.

    • Expected Elution Order: The highly polar 3-Bromo-2,6-difluorobenzoic acid will elute first, followed by the moderately polar 3-Bromo-2,6-difluorobenzamide, and finally the relatively non-polar parent compound, this compound.

    • Quantify the parent compound against the standard curve and determine the percentage area of any impurity peaks. For precise quantification of impurities, their own reference standards would be required.

For identifying unknown peaks, hyphenated techniques like LC-MS or GC-MS are invaluable.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maximize shelf-life and prevent degradation, adhere to the following storage conditions. These are compiled from multiple safety data sheets and best practices.[1][6]

ParameterRecommendationRationale
Temperature Store in a cool place (10°C - 25°C recommended)[7]Avoids thermal decomposition.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Container Keep container tightly closed.Prevents ingress of moisture and other contaminants.
Light Protect from light; use an amber vial.[1][7]Some benzonitrile derivatives can be light-sensitive.
Location Store in a dry, well-ventilated area.[1]Prevents moisture condensation and ensures safe handling.

Q2: What materials and chemical classes are incompatible with this compound?

Avoid contact with the following to prevent vigorous, uncontrolled reactions or catalytic degradation:

  • Strong Oxidizing Agents: Can lead to exothermic and potentially explosive reactions.[1]

  • Strong Acids: Can catalyze the hydrolysis of the nitrile group.[1]

  • Strong Bases: Can also catalyze hydrolysis and may promote other side reactions.

  • Moisture/Water: Leads to hydrolysis.[8]

Q3: The solid material in the bottle has changed color from off-white to yellow/brown. Is it still usable?

A color change often indicates degradation or the presence of impurities. While lower aliphatic amines are known to color upon storage due to atmospheric oxidation, a similar principle can apply to aromatic compounds with nitrogen functionality.[9]

Recommendation: Do not assume the material is viable. The discoloration is a clear warning sign. You should immediately re-analyze the material for purity using a method like the HPLC protocol described above. If the purity is below your experimental requirements, it is best to procure a fresh batch. Using degraded material will compromise the validity and reproducibility of your results.

G Start Low Yield or Unexpected Byproducts CheckPurity Analyze Starting Material Purity (e.g., HPLC, GC-MS) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK ReviewConditions Review Reaction Conditions: - Anhydrous? - Temperature Control? - Incompatible Reagents? PurityOK->ReviewConditions Yes NewBatch Procure Fresh Batch of This compound PurityOK->NewBatch No Optimize Optimize Reaction Conditions ReviewConditions->Optimize End Proceed with Experiment Optimize->End NewBatch->End

Caption: Troubleshooting workflow for reactions involving this compound.

References

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Bromo-2,3-difluorobenzonitrile.
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.
  • PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzonitrile.
  • Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2, 6-difluorobenzonitrile.
  • LookChem. (n.d.). Cas 1502090-29-0, 2-Bromo-3,6-difluorobenzonitrile.
  • Wang, J., et al. (2010). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • NCERT. (n.d.). Amines.

Sources

Technical Support Center: Catalyst Selection for Reactions of 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for catalyst selection in various cross-coupling reactions. This compound is a valuable building block in medicinal chemistry and materials science, but its unique electronic and steric properties can present challenges in achieving optimal reaction outcomes. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by several key features:

  • Electron-Deficient Aryl Ring: The two fluorine atoms and the nitrile group are strongly electron-withdrawing, which generally facilitates the oxidative addition step in the catalytic cycle.[1][2]

  • Steric Hindrance: The bromine atom is situated between a fluorine atom and the benzonitrile moiety, creating a sterically hindered environment around the reaction center. This can impede the approach of the catalyst and the coupling partner.

  • C-Br Bond Reactivity: The Carbon-Bromine bond is a versatile handle for a variety of cross-coupling reactions.[3]

This combination of electronic activation and steric hindrance requires careful consideration when selecting the catalyst system, including the palladium source, ligand, and base.

Troubleshooting Guides and FAQs

This section is organized by reaction type to provide targeted advice for the specific challenges you may encounter.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures. However, with a substrate like this compound, issues such as low yield and side reactions can arise.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

  • Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What should I check first?

    • A1: Start by verifying the integrity of your reagents. Ensure your boronic acid or boronate ester is not degraded. Protodeboronation (cleavage of the C-B bond) can be a significant issue.[4] Next, confirm the activity of your palladium catalyst and ensure your reaction is performed under a strictly inert atmosphere to prevent catalyst decomposition and homocoupling of the boronic acid.[2][5]

  • Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

    • A2: Homocoupling is often promoted by the presence of oxygen.[2] Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4] Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial.

  • Q3: What is the best catalyst system for the Suzuki coupling of this sterically hindered and electron-deficient aryl bromide?

    • A3: For electron-deficient aryl halides, the oxidative addition step is generally favorable.[1][2] The main challenge is often the transmetalation and reductive elimination steps, which can be hindered by sterics. Therefore, bulky and electron-rich phosphine ligands are highly recommended. Ligands like SPhos, XPhos, or RuPhos, often referred to as Buchwald ligands, are excellent choices as they can accelerate both oxidative addition and reductive elimination.[6][7] Using a pre-formed palladium(II) precatalyst complexed with one of these ligands can also improve reaction consistency.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst or a precatalyst. 2. Thoroughly degas the reaction mixture by sparging with an inert gas or using the freeze-pump-thaw method.[3] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often effective for challenging couplings).[5][8] For solvents, aprotic polar solvents like dioxane or toluene, often with a small amount of water, are standard.[4] 4. Gradually increase the reaction temperature in increments of 10-20 °C.
Formation of Protodehalogenated Byproduct 1. Presence of water or other protic sources. 2. The base may be promoting this side reaction.1. While some water can be beneficial, ensure you are using anhydrous solvents if this is a persistent issue. 2. Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[8]
Incomplete Reaction 1. Catalyst deactivation. 2. Steric hindrance from the coupling partner.1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). 2. If coupling with a sterically bulky boronic acid, consider using a less hindered boronate ester (e.g., a pinacol ester).[2]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene/H₂O (10:1)80-110
XPhos Pd G3(integrated)Cs₂CO₃1,4-Dioxane80-110
Pd(PPh₃)₄(integrated)K₂CO₃DMF/H₂O (4:1)90-100
Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Frequently Asked Questions (FAQs): Sonogashira Coupling

  • Q1: My Sonogashira reaction is sluggish and gives low yields. What are the common culprits?

    • A1: The most common issues are the quality of the copper(I) source, insufficient degassing, and the choice of base. Copper(I) iodide is sensitive to oxidation, so use a fresh, high-purity source. Oxygen can lead to the homocoupling of the alkyne (Glaser coupling), so a rigorously inert atmosphere is crucial. The amine base (typically triethylamine or diisopropylethylamine) acts as both a base and a solvent and must be anhydrous.

  • Q2: Can I run a copper-free Sonogashira coupling for this substrate?

    • A2: Yes, copper-free Sonogashira couplings are possible and can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[10][11] These reactions often require a slightly higher catalyst loading and a strong, non-coordinating organic base.

Troubleshooting Guide: Sonogashira Coupling

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd or Cu catalyst. 2. Insufficiently strong base. 3. Poor quality amine solvent.1. Use fresh Pd and Cu catalysts.[9] 2. Ensure the pKa of the base is sufficient to deprotonate the terminal alkyne. 3. Use freshly distilled, anhydrous amine.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. 2. Reduce the amount of copper(I) iodide or consider a copper-free protocol.

Recommended Catalyst Systems for Sonogashira Coupling

Palladium SourceCopper SourceLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuI(integrated)TriethylamineTHF or DMFRoom Temp to 60
Pd(OAc)₂CuIPPh₃DiisopropylethylamineToluene50-80
[DTBNpP] Pd(crotyl)ClNone (Copper-free)(integrated)TMPDMSORoom Temp
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[12] The electron-deficient nature of this compound makes it a good substrate for this reaction.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

  • Q1: What are the key considerations for choosing a ligand for the amination of this substrate?

    • A1: Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which is often rate-limiting in C-N bond formation. Ligands like BrettPhos and RuPhos have shown broad utility for a wide range of amines and aryl halides.[13] The choice of ligand can also depend on whether you are using a primary or secondary amine.

  • Q2: Which base is most suitable for this reaction?

    • A2: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for Buchwald-Hartwig aminations.[13] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used, particularly if your substrate contains base-sensitive functional groups.[13]

Troubleshooting Guide: Buchwald-Hartwig Amination

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Base is not strong enough or has degraded. 3. Amine is of poor quality.1. Use a fresh palladium source and ligand. 2. Use a fresh, anhydrous strong base like NaOt-Bu. 3. Purify the amine if necessary.
Formation of Hydrodehalogenated Byproduct 1. Competitive β-hydride elimination. 2. Reaction temperature is too high.1. This is less common with aryl amines but can occur with some alkyl amines. The choice of ligand can influence this. 2. Try running the reaction at a lower temperature for a longer period.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BrettPhos (for 1° amines) or RuPhos (for 2° amines)NaOt-BuToluene or Dioxane80-110
BrettPhos Pd G3(integrated)LHMDSTHF60-80
Cyanation: Introduction of a Nitrile Group

While the substrate already contains a nitrile group, this section is relevant for researchers working with related bromo-difluoroaryl compounds lacking this functionality. The cyanation of aryl bromides can be achieved using various cyanide sources.

Frequently Asked Questions (FAQs): Cyanation

  • Q1: What are some common and safer alternatives to highly toxic cyanide sources like NaCN or KCN?

    • A1: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic and safer alternative cyanide source that can be used in palladium-catalyzed cyanation reactions.[14] Zinc cyanide (Zn(CN)₂) is another common choice, though still toxic.

  • Q2: What are the typical catalysts for a cyanation reaction?

    • A2: Palladium catalysts are commonly used. For example, Pd(OAc)₂ can be an effective catalyst.[14] Nickel catalysts are also emerging as a cost-effective alternative for cyanation reactions.[15]

Troubleshooting Guide: Cyanation

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor solubility of the cyanide source. 3. Inappropriate solvent.1. Use a fresh catalyst. 2. For K₄[Fe(CN)₆], using a biphasic solvent system or additives can improve solubility.[15] 3. Aprotic polar solvents like DMAC or DMF are often used.[14]

Recommended Catalyst System for Cyanation

Palladium SourceCyanide SourceBaseSolventTemperature (°C)
Pd(OAc)₂K₄[Fe(CN)₆]·3H₂ONa₂CO₃DMAC100-160

Visualizing the Catalytic Cycles and Troubleshooting Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a decision-making workflow for troubleshooting a failed Suzuki-Miyaura coupling.

Catalytic Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Ln Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)Ln Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Figure 1. A simplified representation of the palladium-catalyzed cross-coupling cycle.

Troubleshooting Workflow Start Low/No Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Boronic Acid, Catalyst, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) Check_Reagents->Check_Conditions Reagents OK Success Successful Reaction Check_Reagents->Success Reagent Issue Found & Fixed Optimize_Base Optimize Base (Try K3PO4 or Cs2CO3) Check_Conditions->Optimize_Base Conditions OK Check_Conditions->Success Conditions Corrected Optimize_Ligand Optimize Ligand (Use Bulky, Electron-Rich Ligand like SPhos or XPhos) Optimize_Base->Optimize_Ligand No Improvement Optimize_Base->Success Improved Yield Increase_Temp Increase Reaction Temperature Optimize_Ligand->Increase_Temp No Improvement Optimize_Ligand->Success Improved Yield Increase_Temp->Success Improved Yield

Sources

Technical Support Center: Monitoring 3-Bromo-2,6-difluorobenzonitrile Reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the reaction progress of 3-Bromo-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in your synthetic workflows. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental choices.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its reactivity, stemming from the interplay of the electron-withdrawing nitrile and fluorine groups and the bromine substituent, makes precise reaction monitoring essential for optimizing yields and minimizing impurities.[1] This guide will address common challenges encountered when using TLC and LC-MS to track the consumption of this starting material and the formation of desired products.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for qualitative reaction monitoring.[3] However, its apparent simplicity can sometimes be deceptive. Below are common issues and their resolutions when working with this compound and related aromatic compounds.

Frequently Asked Questions (TLC)

Question 1: My spots are streaking or tailing down the TLC plate. What is causing this and how can I fix it?

Answer: Spot streaking or tailing is a frequent issue that can obscure results and make Rf determination difficult. Several factors can contribute to this phenomenon:

  • Sample Overloading: Applying too much sample to the plate is the most common cause of streaking.[4] The stationary phase becomes saturated, leading to a continuous band instead of a discrete spot.

    • Solution: Dilute your reaction mixture sample before spotting. A 1% solution in a volatile solvent is a good starting point.[4]

  • Inappropriate Solvent System Polarity: If the mobile phase is too polar, it will move all components, including your polar starting material and products, too quickly up the plate, causing them to streak together. Conversely, a solvent system that is not polar enough may result in the compounds barely moving from the baseline and appearing as elongated spots.

    • Solution: Adjust the polarity of your mobile phase. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. Experiment with different ratios to achieve an optimal Rf value, ideally between 0.3 and 0.7.

  • Compound Interaction with Silica Gel: The nitrile group and fluorine atoms can lead to strong interactions with the acidic silica gel stationary phase, causing tailing.

    • Solution: Add a small amount of a polar modifier to your mobile phase. For example, a few drops of acetic acid can help to mitigate tailing for acidic compounds, while a small amount of triethylamine can be beneficial for basic compounds. For neutral but polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate system can improve spot shape.

Question 2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?

Answer: The absence of visible spots can be perplexing. Here are the likely causes and how to address them:

  • Insufficient Concentration: Your reaction mixture may be too dilute, or the concentration of the UV-active species may be below the detection limit of the UV lamp.

    • Solution: Try concentrating your sample before spotting. Alternatively, you can spot the same location multiple times, allowing the solvent to dry completely between applications to build up the concentration of the analyte on the plate.[4]

  • Compound is Not UV-Active: While the aromatic nature of this compound and many of its derivatives suggests they should be UV-active, it's possible that a particular product is not.

    • Solution: Use a chemical stain to visualize the spots. A general-purpose stain like potassium permanganate is effective for a wide range of organic compounds. Iodine vapor is another simple and often effective visualization technique.

  • Sample Dissolution in the Solvent Pool: If the solvent level in the developing chamber is higher than the baseline where you spotted your sample, the sample will dissolve into the solvent pool instead of traveling up the plate.[4]

    • Solution: Ensure the solvent level in the chamber is always below the baseline on your TLC plate.

Question 3: All my spots are clustered at the top (or bottom) of the TLC plate. How can I get better separation?

Answer: Poor separation, with Rf values close to 1.0 or 0.0, indicates an unsuitable solvent system polarity.

  • Spots at the Top (High Rf): The mobile phase is too polar. It is moving all the components of your reaction mixture with the solvent front.

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Spots at the Bottom (Low Rf): The mobile phase is not polar enough to move the compounds from the baseline.

    • Solution: Increase the polarity of your mobile phase. In a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.

Table 1: Recommended Starting TLC Solvent Systems for this compound and Derivatives

Compound PolarityRecommended Solvent System (v/v)Rationale
Non-polar to Moderately PolarHexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1)A versatile system that allows for fine-tuning of polarity.
Moderately PolarDichloromethane:Methanol (e.g., 99:1, 95:5)Good for resolving slightly more polar compounds.
PolarEthyl Acetate:Methanol (e.g., 98:2, 90:10)Effective for more polar products that may result from the reaction.
Acidic or Basic CompoundsAdd 0.5% Acetic Acid or TriethylamineImproves spot shape for acidic or basic analytes, respectively.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass information, making it a powerful tool for confirming product identity and detecting low-level impurities. However, it is also more complex than TLC and prone to a different set of challenges.

Frequently Asked Questions (LC-MS)

Question 1: I am not seeing the expected molecular ion peak for this compound (MW: 218.00 g/mol ). What could be the issue?

Answer: The absence of the expected molecular ion is a common issue in LC-MS. Here are several potential causes:

  • Ionization Mode: this compound, being a relatively neutral molecule, may not ionize efficiently in the chosen mode.

    • Solution: Experiment with both positive (ESI+) and negative (ESI-) electrospray ionization modes. While ESI+ might yield a protonated molecule [M+H]⁺ at m/z 219.94, it's also worth looking for adducts. In ESI-, you might observe adducts with mobile phase modifiers.

  • Formation of Adducts: Instead of a simple protonated or deprotonated molecule, your compound may be forming adducts with components of the mobile phase or contaminants.

    • Solution: Look for common adducts. In positive mode, sodium [M+Na]⁺ (m/z 241.92) and ammonium [M+NH₄]⁺ (m/z 235.97) adducts are frequent. In negative mode, look for adducts with formate [M+HCOO]⁻ (m/z 263.94) or acetate [M+CH₃COO]⁻ (m/z 277.95) if these are present in your mobile phase. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key indicator for bromine-containing ions.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it is detected.

    • Solution: Reduce the source temperature or fragmentor voltage to minimize in-source fragmentation. Look for characteristic fragment ions. For example, loss of the bromine atom or the cyano group are plausible fragmentation pathways.

  • Matrix Effects and Ion Suppression: Components of your reaction mixture or impurities can co-elute with your analyte and suppress its ionization.

    • Solution: Improve the chromatographic separation to resolve your analyte from interfering species. Diluting the sample can also mitigate ion suppression. A thorough sample clean-up, if feasible, is also beneficial.

Question 2: My chromatographic peaks are broad, tailing, or splitting. How can I improve the peak shape?

Answer: Poor peak shape in LC-MS can compromise resolution and quantification. The causes often overlap with those in standard HPLC:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and inject a smaller volume.

  • Secondary Interactions with the Column: The nitrile group can interact with residual silanols on the silica-based stationary phase, causing tailing.

    • Solution: Use a high-quality, end-capped C18 column. Adding a small amount of a competing base, like triethylamine (if compatible with your MS), or using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape for some compounds.

  • Inappropriate Mobile Phase: The organic solvent or its ratio with the aqueous phase may not be optimal for your compound.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and optimize the gradient profile to ensure a sharp elution of your analyte.

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening.

    • Solution: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly tightened to minimize dead volume.

Question 3: I am observing high background noise and many unidentifiable peaks in my mass spectrum. What is the source of this contamination?

Answer: High background noise and extraneous peaks are often due to contamination.

  • Solvent and Additive Purity: Non-LC-MS grade solvents, buffers, and additives are a major source of contamination.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[5] Prepare fresh mobile phases regularly.

  • Sample Matrix: Crude reaction mixtures can contain numerous by-products and unreacted reagents that contribute to the background.

    • Solution: While direct injection of a diluted reaction mixture is common for monitoring, if the background is problematic, consider a simple sample clean-up like a solid-phase extraction (SPE) or liquid-liquid extraction.

  • System Contamination: Previous analyses can leave residues in the injector, tubing, or ion source.

    • Solution: Implement a regular system cleaning and flushing protocol. A "blank" injection of the mobile phase before and after your sample sequence can help identify carryover.

Experimental Workflow and Visualization

A systematic approach to reaction monitoring and troubleshooting is crucial for efficient and reliable results. The following workflow outlines the key steps and decision points.

Reaction_Monitoring_Workflow cluster_TLC TLC Analysis cluster_LCMS LC-MS Analysis TLC_Start Spot Reaction Mixture on TLC Plate TLC_Develop Develop Plate in Solvent System TLC_Start->TLC_Develop TLC_Visualize Visualize under UV / with Stain TLC_Develop->TLC_Visualize TLC_Analyze Analyze Spot Pattern (Rf, Streaking) TLC_Visualize->TLC_Analyze TLC_Troubleshoot Troubleshoot TLC Issues TLC_Analyze->TLC_Troubleshoot TLC_Optimize Optimize Solvent System TLC_Troubleshoot->TLC_Optimize If Needed Decision Reaction Complete? TLC_Troubleshoot->Decision Good Separation TLC_Optimize->TLC_Start Re-run LCMS_Start Inject Diluted Reaction Mixture LCMS_Run Run LC-MS Method LCMS_Start->LCMS_Run LCMS_Analyze Analyze Chromatogram and Mass Spectrum LCMS_Run->LCMS_Analyze LCMS_Troubleshoot Troubleshoot LC-MS Issues LCMS_Analyze->LCMS_Troubleshoot LCMS_Optimize Optimize LC Method / MS Parameters LCMS_Troubleshoot->LCMS_Optimize If Needed LCMS_Troubleshoot->Decision Confirmed Conversion LCMS_Optimize->LCMS_Start Re-inject Start Start Reaction Sample Take Reaction Aliquot Start->Sample Sample->TLC_Start Quick Check Sample->LCMS_Start Detailed Analysis Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample After Time Interval

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2,6-difluorobenzonitrile and 4-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, halogenated benzonitriles serve as pivotal building blocks for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among these, difluorinated bromobenzonitriles are particularly valuable due to the unique electronic properties imparted by the fluorine and nitrile substituents. This guide provides an in-depth comparative analysis of the reactivity of two common positional isomers: 3-Bromo-2,6-difluorobenzonitrile and 4-Bromo-2,6-difluorobenzonitrile.

While structurally similar, the seemingly minor shift of the bromine atom from the 4-position to the 3-position profoundly influences the molecule's electronic distribution and steric environment. This, in turn, dictates its reactivity in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding these differences is crucial for researchers and process chemists to optimize reaction conditions, predict outcomes, and select the appropriate isomer for their specific synthetic strategy.

Part 1: Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents, as well as steric factors.[1][2]

  • Fluorine Atoms (at C2 and C6): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[3] However, it also possesses lone pairs that can be donated into the aromatic π-system, creating a resonance effect (+M).[4][5] While the inductive effect typically dominates, making the ring electron-deficient, this resonance donation is key to directing incoming electrophiles and stabilizing intermediates in nucleophilic substitutions.

  • Nitrile Group (CN): The cyano group is strongly electron-withdrawing through both induction and resonance (-I, -M).[1] It significantly deactivates the ring towards electrophilic attack but is a powerful activating group for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a potential leaving group.[6][7]

  • Bromine Atom (at C3 or C4): Bromine also exhibits a dual nature, with an inductive withdrawal (-I) and a weaker resonance donation (+M) compared to fluorine.[5] Crucially, the C-Br bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.

Isomer-Specific Electronic Profiles

The positional difference of the bromine atom creates distinct electronic environments:

  • 4-Bromo-2,6-difluorobenzonitrile: The bromine atom is positioned para to the strongly electron-withdrawing nitrile group. This alignment allows the powerful -M effect of the nitrile group to be fully exerted on the C-Br bond, significantly polarizing it and making the carbon atom more electrophilic. This electronic arrangement is highly favorable for the oxidative addition step in Pd-catalyzed couplings.

  • This compound: The bromine atom is meta to the nitrile group. In this configuration, the resonance-withdrawing (-M) effect of the nitrile group does not extend to the C-Br bond.[8] The reactivity of the C-Br bond is therefore influenced primarily by the less potent inductive effects of the surrounding substituents, predicting a lower reactivity in transformations that hinge on the electrophilicity of the carbon atom bearing the bromine.

The diagram below illustrates the dominant electronic effects influencing the C-Br bond in each isomer.

G cluster_0 4-Bromo-2,6-difluorobenzonitrile cluster_1 This compound 4-Br C-Br bond is para to CN Strong -M effect from CN Enhanced electrophilicity at C4 Higher reactivity in cross-coupling Reactivity_Outcome Predicted Reactivity 4-Br->Reactivity_Outcome High 3-Br C-Br bond is meta to CN No -M effect from CN at C3 Lower electrophilicity at C3 Reduced reactivity in cross-coupling 3-Br->Reactivity_Outcome Lower CN_Effect Electron-Withdrawing Effects (-I, -M) CN_Effect->4-Br Strongly influences CN_Effect->3-Br Weakly influences (via -I only)

Caption: Electronic influence on the C-Br bond in the two isomers.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The electronic differences outlined above manifest as tangible differences in reactivity. This section compares the expected performance of the two isomers in two of the most common and powerful reaction classes for aryl halides.

A. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis, proceeding via a catalytic cycle where the initial, often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the carbon-halide bond.[9][10]

Hypothesis: 4-Bromo-2,6-difluorobenzonitrile is expected to be significantly more reactive than its 3-bromo counterpart in palladium-catalyzed cross-coupling reactions.

Rationale: The oxidative addition step is favored at electron-deficient carbon centers. As previously discussed, the bromine in the 4-position is para to the strongly electron-withdrawing nitrile group, making the C4 carbon significantly more electrophilic. This lowers the activation energy for the oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions. In contrast, the C3 carbon in the 3-bromo isomer lacks this strong para-activation, making oxidative addition more challenging and requiring more forcing conditions or more active catalyst systems.

Reaction TypeIsomerPredicted ReactivityRationale
Suzuki-Miyaura Coupling 4-Bromo-2,6-difluorobenzonitrileHigh C-Br bond activated by para-CN group, facilitating oxidative addition.
This compoundModerate to Low C-Br bond is meta to CN group; lower electrophilicity slows oxidative addition.
Buchwald-Hartwig Amination 4-Bromo-2,6-difluorobenzonitrileHigh C-Br bond activated by para-CN group, facilitating oxidative addition.
This compoundModerate to Low C-Br bond is meta to CN group; lower electrophilicity slows oxidative addition.
B. Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group through a negatively charged Meisenheimer complex intermediate.[7][11] The reaction is accelerated by electron-withdrawing groups ortho and/or para to the leaving group, which stabilize the anionic intermediate.[6]

Hypothesis: The primary SNAr reactivity for both isomers will involve the displacement of a fluorine atom rather than the bromine. The overall reactivity for fluorine displacement is expected to be high and comparable for both isomers, though regioselectivity could be an issue with the 3-bromo isomer under certain conditions.

Rationale:

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic and thus susceptible to attack.[6][7] Therefore, fluoride is an excellent leaving group in this context.

  • Activation: In both isomers, the fluorine atoms at C2 and C6 are ortho to the powerfully activating nitrile group. This provides potent stabilization for the Meisenheimer intermediate, making fluorine displacement highly favorable.

  • Bromine as a Leaving Group: While the C4 carbon in the 4-bromo isomer is activated by the para-nitrile, bromine is generally a less effective leaving group than fluorine in SNAr. Displacement of bromine would only be expected with highly reactive nucleophiles or under specific conditions where C-Br cleavage is favored. For the 3-bromo isomer, the C3 position is not strongly activated for nucleophilic attack.

Part 3: Experimental Protocols and Workflows

The following protocols are generalized procedures that serve as excellent starting points for exploring the reactivity of these isomers. Researchers should perform their own optimization.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for coupling with phenylboronic acid, which can be used to compare the reactivity of the two isomers directly.

Materials:

  • Aryl Halide (3- or 4-Bromo-2,6-difluorobenzonitrile) (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Add the degassed Toluene/Water solvent mixture (6 mL) via syringe.

  • Place the reaction vessel in a pre-heated oil bath at 100 °C.

  • Stir vigorously for the desired reaction time. Monitor the reaction progress by TLC or GC-MS, taking aliquots hourly to compare consumption of starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The reaction with 4-Bromo-2,6-difluorobenzonitrile is expected to proceed to completion significantly faster than the reaction with the 3-bromo isomer.

G start Setup Reaction Vessel (Ar-Br, Boronic Acid, Base, Pd Catalyst, Ligand) purge Purge with Inert Gas start->purge 1 add_solvent Add Degassed Solvent purge->add_solvent 2 heat Heat and Stir (e.g., 100 °C) add_solvent->heat 3 monitor Monitor Progress (TLC / GC-MS) heat->monitor 4 monitor->heat Continue if incomplete workup Aqueous Workup & Extraction monitor->workup 5. If complete purify Purification (Column Chromatography) workup->purify 6 product Characterized Product purify->product 7

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general method for the amination of the aryl bromide with a secondary amine like morpholine.

Materials:

  • Aryl Halide (3- or 4-Bromo-2,6-difluorobenzonitrile) (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vial.

  • Add the aryl halide (1.0 mmol) and toluene (2 mL).

  • Add morpholine (1.2 mmol) to the vial, seal with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 110 °C.

  • Stir for 12-24 hours. Monitor the reaction by GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

G pd0 Pd(0)L₂ pd_complex Oxidative Addition Ar-Pd(II)(Br)L₂ pd0->pd_complex:f0 1 arbr Ar-Br arbr->pd_complex:f0 amido_complex Amine Coordination & Deprotonation Ar-Pd(II)(NR₂)L₂ pd_complex->amido_complex:f0 amine R₂NH amine->amido_complex:f0 base Base base->amido_complex:f0 amido_complex->pd0 3. Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The positional isomerism of this compound and 4-Bromo-2,6-difluorobenzonitrile is a textbook example of how subtle structural changes lead to significant differences in chemical reactivity.

  • 4-Bromo-2,6-difluorobenzonitrile is the isomer of choice for palladium-catalyzed cross-coupling reactions . Its C-Br bond is electronically activated by the para-nitrile group, facilitating the critical oxidative addition step and enabling faster, more efficient reactions under milder conditions.

  • This compound is considerably less reactive in such couplings due to the lack of resonance activation at the C-Br bond. It will require more forceful conditions, more active catalysts, or longer reaction times to achieve comparable yields.

  • For nucleophilic aromatic substitution , both isomers are highly activated for the displacement of their ortho-fluorine atoms, and their reactivity in this context is expected to be similar.

This guide underscores the necessity for chemists to look beyond mere atomic composition and consider the intricate electronic architecture of a molecule. By leveraging these fundamental principles, researchers can make more informed decisions in synthetic planning, leading to more efficient and successful outcomes in the lab and beyond.

References

  • Biosynth. (n.d.). 4-Bromo-2,6-difluorobenzonitrile.
  • ChemicalBook. (n.d.). 4-Bromo-2,6-difluorobenzonitrile synthesis.
  • BenchChem. (2025). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.
  • Patsnap. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings.
  • Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II.
  • CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.[18]
  • PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (2024). Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. (2023). An Explanation of Substituent Effects.
  • Wikipedia. (2024). Nucleophilic aromatic substitution.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed Central (PMC). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University.[10]
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. These structural motifs are prevalent in a vast array of pharmacologically active molecules. A particularly challenging yet valuable building block for introducing a fluorinated benzonitrile moiety is 3-Bromo-2,6-difluorobenzonitrile. Its sterically hindered and electron-deficient nature presents unique challenges for traditional cross-coupling methodologies. This guide provides a comprehensive comparison of synthetic strategies for biaryl formation, evaluating the use of this compound against more contemporary and potentially more efficient alternatives. We will delve into the mechanistic nuances of each approach, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Challenge of this compound in Cross-Coupling

The structure of this compound, with fluorine atoms flanking the bromine, creates significant steric hindrance around the reaction center. This bulkiness can impede the oxidative addition step in many palladium-catalyzed cross-coupling reactions, a critical initiation step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the two fluorine atoms and the nitrile group deactivates the aryl bromide, making oxidative addition even more challenging.

While challenging, the Suzuki-Miyaura coupling of sterically hindered aryl bromides can be achieved with carefully selected catalysts and conditions. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Alternative Strategies for the Synthesis of 3-Aryl-2,6-difluorobenzonitriles

Given the inherent difficulties in utilizing this compound, several alternative strategies have emerged. These can be broadly categorized as:

  • Modification of the Leaving Group: Employing a more reactive leaving group than bromine.

  • C-H Functionalization: Bypassing the need for a pre-installed leaving group altogether.

  • Directed Ortho-Metalation (DoM): A powerful tool for regioselective functionalization.

This guide will now explore these alternatives in detail, providing a comparative analysis of their strengths and weaknesses.

Enhanced Reactivity Through Leaving Group Modification: The Triflate Advantage

A common strategy to overcome the low reactivity of aryl bromides is to replace the bromine with a more reactive leaving group, such as a triflate (-OTf). The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, often enabling reactions to proceed under milder conditions and with higher yields.

Proposed Alternative: 2,6-Difluoro-3-(trifluoromethanesulfonyloxy)benzonitrile

The synthesis of this triflate precursor from the corresponding phenol is typically straightforward. The enhanced reactivity of the C-OTf bond can significantly improve the efficiency of biaryl synthesis.

Comparative Analysis: Bromide vs. Triflate
FeatureThis compound2,6-Difluoro-3-(trifluoromethanesulfonyloxy)benzonitrile
Reactivity Lower, due to strong C-Br bond and electron deficiency.Higher, due to the excellent leaving group ability of triflate.
Reaction Conditions Often requires higher temperatures and more specialized, expensive ligands.Milder conditions, broader ligand scope, and potentially lower catalyst loadings.
Synthesis of Starting Material Commercially available.Requires an additional synthetic step from the corresponding phenol.
Cost Generally lower cost for the starting material.Higher cost due to the triflating reagent and extra synthetic step.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl triflate with an arylboronic acid.

Materials:

  • Aryl triflate (e.g., 2,6-Difluoro-3-(trifluoromethanesulfonyloxy)benzonitrile) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl triflate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Figure 1. Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

The Modern Approach: C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for biaryl synthesis.[1] This approach avoids the need for pre-functionalized starting materials, such as aryl halides or triflates, thereby shortening synthetic sequences and reducing waste. For the synthesis of 3-aryl-2,6-difluorobenzonitriles, the direct C-H arylation of 2,6-difluorobenzonitrile at the 3-position is a highly attractive alternative.

The regioselectivity of C-H activation can be challenging to control. However, in the case of 2,6-difluorobenzonitrile, the electronic and steric environment can favor functionalization at the C3 position.

Comparative Analysis: Halogenation vs. C-H Functionalization
FeatureThis compound2,6-Difluorobenzonitrile (via C-H Arylation)
Atom Economy Lower, as a bromine atom is lost.Higher, as a C-H bond is directly functionalized.
Step Economy Requires a pre-functionalized starting material.Utilizes a simpler, more readily available starting material.
Regioselectivity Pre-defined by the position of the bromine.Can be a challenge, potentially leading to mixtures of isomers.
Reaction Conditions Varies depending on the coupling partner.Often requires specific directing groups or highly active catalysts.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

This is a general protocol for the direct arylation of an arene. The specific conditions for 2,6-difluorobenzonitrile would require optimization.

Materials:

  • Arene (e.g., 2,6-difluorobenzonitrile) (excess)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (0.05 - 0.1 equiv)

  • P(o-tol)₃ or other suitable ligand (0.1 - 0.2 equiv)

  • Cs₂CO₃ or other suitable base (2.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., DMAc or NMP)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the arene and the aryl halide.

  • Seal the tube and heat to 120-150 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

G cluster_0 Traditional Cross-Coupling cluster_1 C-H Functionalization A Aryl Halide/Triflate C Biaryl Product A->C Pd-catalyzed coupling B Organometallic Reagent B->C D Arene (C-H) F Biaryl Product D->F Pd-catalyzed C-H activation E Aryl Halide E->F caption Comparison of Synthetic Pathways DoM_Workflow A Aryl Bromide C Aryllithium Intermediate A->C Halogen-Metal Exchange (-78 °C) B Organolithium Reagent B->C E Functionalized Aromatic C->E Electrophilic Quench D Electrophile D->E caption DoM via Halogen-Metal Exchange Workflow

Figure 3. General workflow for Directed ortho-Metalation via halogen-metal exchange.

Conclusion and Future Outlook

The synthesis of sterically hindered biaryls, such as 3-aryl-2,6-difluorobenzonitriles, remains a significant challenge in organic synthesis. While the use of this compound in traditional cross-coupling reactions is feasible with specialized catalytic systems, alternative approaches offer compelling advantages.

  • Leaving group modification , such as the use of a triflate, can significantly enhance reactivity, allowing for milder reaction conditions and a broader substrate scope.

  • C-H functionalization represents a more modern, atom- and step-economical approach, although challenges in regioselectivity need to be carefully considered and optimized.

  • Directed ortho-metalation provides unparalleled regiocontrol but is limited by its requirement for harsh conditions and poor functional group tolerance.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As catalyst technology continues to advance, we can expect the development of even more efficient and versatile methods for the synthesis of these valuable and challenging biaryl structures. It is the role of the modern synthetic chemist to critically evaluate these evolving methodologies and select the most appropriate tool for the task at hand.

References

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16194–16195. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls. Journal of the American Chemical Society, 130(48), 16482–16483. [Link]
  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Miura, M. (2004). Palladium-Catalyzed Arylation via C−H Bond Cleavage. Angewandte Chemie International Edition, 43(16), 2201–2203. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry. Chemical Reviews, 90(6), 879–933. [Link]
  • Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation (DoM). In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
  • Negishi, E. ichi. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

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Unambiguous Structure Elucidation: A Comparative Spectroscopic Guide to 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Misidentification can lead to costly delays and compromised results. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive structural confirmation of 3-Bromo-2,6-difluorobenzonitrile, a key building block in the synthesis of novel pharmaceuticals and advanced materials.

This document moves beyond a simple recitation of data, offering a field-proven perspective on experimental design, data interpretation, and the synergistic power of multiple analytical techniques. We will explore the expected spectroscopic signatures of this compound and compare them with alternative analytical methodologies, providing the supporting data and protocols necessary for confident structural assignment.

The Analytical Challenge: Distinguishing Isomers

The synthesis of substituted aromatic compounds can often yield a mixture of isomers. For instance, the bromination of 2,6-difluorobenzonitrile could potentially result in substitution at the 3, 4, or 5-positions. Differentiating these closely related structures requires a multi-faceted analytical approach. This guide will focus on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1][2]

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.[3][4][5][6][7]

Predicted NMR Data for this compound

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, namely 2,6-difluorobenzonitrile and 3-bromobenzonitrile.[8][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.6 - 7.8t~8-9
H-57.1 - 7.3t~8-9

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-CN)108 - 112
C-2 (C-F)160 - 164 (d, ¹JCF)
C-3 (C-Br)115 - 119
C-4132 - 136
C-5118 - 122
C-6 (C-F)160 - 164 (d, ¹JCF)
CN114 - 117

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
F-2, F-6-110 to -115

Causality Behind the Predictions:

  • ¹H NMR: The two aromatic protons (H-4 and H-5) are expected to appear as triplets due to coupling with their two neighboring fluorine atoms and each other. The electron-withdrawing nature of the fluorine, bromine, and nitrile groups will shift these protons downfield.

  • ¹³C NMR: The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-6) will be significantly deshielded and appear at a high chemical shift, exhibiting a large one-bond carbon-fluorine coupling (¹JCF). The carbon bearing the bromine (C-3) will be shielded relative to an unsubstituted carbon. The nitrile carbon (CN) and the carbon to which it is attached (C-1) will have characteristic chemical shifts.

  • ¹⁹F NMR: The two equivalent fluorine atoms are expected to show a single resonance in the typical range for aromatic fluorides.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (Thin Solid Film)
  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

  • Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[3]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Data for this compound

Table 4: Predicted Key IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)
C≡N stretch2230 - 2240
C-F stretch1200 - 1300
C-Br stretch600 - 700
Aromatic C=C stretch1450 - 1600
Aromatic C-H stretch3050 - 3100

Interpretation: The most characteristic peak will be the sharp, strong absorption of the nitrile (C≡N) group. The presence of strong C-F and C-Br stretching bands, along with the characteristic aromatic C=C and C-H stretching vibrations, would provide strong evidence for the proposed structure.[12][13][14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data for this compound

Table 5: Predicted Key Mass Spectral Peaks

m/zAssignment
217/219[M]⁺ (Molecular ion)
138[M - Br]⁺
112[M - Br - CN]⁺

Interpretation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.[15] Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and the nitrile group.[16][17][18][19]

Comparative Analysis: The Unambiguous Power of X-ray Crystallography

While the combination of NMR, IR, and MS provides a robust and often conclusive picture of a molecule's structure, X-ray crystallography stands as the gold standard for absolute structure determination in the solid state.

Principles of X-ray Crystallography: This technique involves irradiating a single crystal of the compound with X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.[1][7][15][20][21][22][23][24][25]

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purification High Purity Sample Crystallization Slow Crystallization Purification->Crystallization Dissolution & Evaporation Mounting Mount Crystal Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DiffractionData Collect Diffraction Pattern Xray->DiffractionData PhaseProblem Solve Phase Problem DiffractionData->PhaseProblem ElectronDensity Generate Electron Density Map PhaseProblem->ElectronDensity ModelBuilding Build Atomic Model ElectronDensity->ModelBuilding Refinement Refine Structure ModelBuilding->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Workflow for Single-Crystal X-ray Crystallography.

Comparison with Spectroscopic Methods:

FeatureSpectroscopic Methods (NMR, IR, MS)X-ray Crystallography
Sample State Solution or Solid/LiquidCrystalline Solid
Information Connectivity, Functional Groups, Molecular WeightAbsolute 3D Structure, Bond Lengths, Bond Angles
Ambiguity Can be ambiguous for complex isomersUnambiguous (if a suitable crystal is obtained)
Throughput HighLower (crystal growth can be a bottleneck)

Conclusion: A Synergistic Approach to Structural Certainty

For the unequivocal structural confirmation of this compound, a synergistic approach employing multiple spectroscopic techniques is paramount. NMR spectroscopy provides the foundational framework of atomic connectivity, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation clues.

While these spectroscopic methods collectively build a strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. The choice of analytical techniques will ultimately depend on the specific requirements of the research, available instrumentation, and the nature of the sample. However, by understanding the strengths and limitations of each method, as outlined in this guide, researchers can confidently and efficiently navigate the critical task of molecular structure elucidation.

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A Researcher's Guide to Comparative Cross-Reactivity Analysis of Covalent Probes: A Case Study of 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Understanding 3-Bromo-2,6-difluorobenzonitrile and the Rationale for Cross-Reactivity Studies

This compound is a substituted benzonitrile with a chemical structure that suggests potential as a covalent probe. The electron-withdrawing nature of the nitrile and two fluorine atoms can activate the benzene ring, making the bromo substituent susceptible to nucleophilic aromatic substitution, a common mechanism for covalent bond formation with biological nucleophiles like cysteine or lysine residues on proteins.[1] However, this inherent reactivity also presents the risk of off-target interactions.[2][3] Therefore, a thorough investigation of its cross-reactivity is paramount before its use in biological systems.

A robust cross-reactivity study design involves comparing the probe of interest with structurally similar but functionally distinct molecules. This allows for the attribution of observed biological effects to the specific engagement of the intended target. For this guide, we will consider the following hypothetical compounds for a comparative analysis against this compound:

  • Alternative 1: 4-Bromo-2,6-difluorobenzonitrile: An isomer where the bromo group is repositioned. This seemingly minor change can significantly alter the electronic properties and steric hindrance around the reactive site, potentially impacting its reactivity and selectivity profile.[4][5]

  • Alternative 2: 2,6-Difluorobenzonitrile: The parent molecule lacking the reactive bromo group. This serves as a crucial negative control to distinguish effects arising from covalent modification versus non-covalent interactions of the core scaffold.[6][7]

  • Alternative 3: 3-Chloro-2,6-difluorobenzonitrile: An analog with a different halogen. The variation in the leaving group ability (Br vs. Cl) can modulate the reaction kinetics and, consequently, the selectivity of the probe.

The central hypothesis of our comparative study is that the unique positioning of the bromine atom in this compound imparts a specific reactivity and selectivity profile towards a target protein, which can be deconvoluted from non-specific and off-target effects by comparing its performance against these selected alternatives.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive evaluation of a covalent probe's selectivity. Here, we outline three key experimental workflows: a biochemical assessment of reactivity, a target engagement assay in a cellular context, and a proteome-wide selectivity screen.

In Chemico Reactivity Assessment with a Model Nucleophile

The intrinsic chemical reactivity of a covalent probe is a key determinant of its potential for off-target interactions. A simple yet informative assay involves monitoring the reaction of the probe with a model nucleophile, such as glutathione (GSH), which is abundant in cells.[8]

Experimental Protocol: Glutathione (GSH) Depletion Assay

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound and each of the alternative compounds in DMSO.

    • Prepare a 100 µM solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of the 100 µM GSH solution to each well.

    • Add 1 µL of the stock solution of the test compound (or DMSO as a vehicle control) to the GSH solution. This will result in a final compound concentration of approximately 20 µM.

    • Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quantification of Remaining GSH:

    • At each time point, add 10 µL of the DTNB stock solution to each well.

    • Incubate for 5 minutes at room temperature to allow for the reaction between DTNB and any remaining free GSH to go to completion.

    • Measure the absorbance at 412 nm using a plate reader. The absorbance is proportional to the concentration of free GSH.

  • Data Analysis:

    • Calculate the percentage of GSH remaining at each time point for each compound relative to the DMSO control.

    • Plot the percentage of GSH remaining versus time to determine the rate of reaction for each compound.

Expected Outcome and Interpretation:

A highly reactive compound will lead to a rapid depletion of GSH. By comparing the reaction rates, we can rank the intrinsic electrophilicity of the compounds. A compound with very high reactivity in this assay may be more prone to non-specific, off-target reactions in a cellular environment.

Data Presentation:

CompoundHalf-life of GSH (minutes) at 20 µM
This compoundHypothetical Value (e.g., 45)
4-Bromo-2,6-difluorobenzonitrileHypothetical Value (e.g., 60)
2,6-DifluorobenzonitrileHypothetical Value (e.g., >240)
3-Chloro-2,6-difluorobenzonitrileHypothetical Value (e.g., 90)
Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein of interest to 80-90% confluency.

    • Treat the cells with this compound or an alternative compound at a desired concentration (e.g., 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Target Protein Quantification:

    • Analyze the amount of soluble target protein in each sample using Western blotting with a specific antibody.

    • Quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble target protein as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of the target protein. A shift in Tm in the presence of the compound indicates target engagement.

Expected Outcome and Interpretation:

A significant increase in the Tm of the target protein in cells treated with this compound would confirm target engagement. The magnitude of the thermal shift can be compared across the different compounds to assess their relative target engagement potencies. The negative control, 2,6-Difluorobenzonitrile, is not expected to cause a significant shift if the interaction is primarily covalent.

Data Presentation:

Compound (10 µM)Target Protein Tm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)Hypothetical Value (e.g., 52.5)-
This compoundHypothetical Value (e.g., 58.0)+5.5
4-Bromo-2,6-difluorobenzonitrileHypothetical Value (e.g., 54.2)+1.7
2,6-DifluorobenzonitrileHypothetical Value (e.g., 52.6)+0.1
3-Chloro-2,6-difluorobenzonitrileHypothetical Value (e.g., 56.1)+3.6
Proteome-Wide Selectivity Profiling using Chemoproteomics

To comprehensively assess the cross-reactivity of a covalent probe, it is essential to profile its interactions across the entire proteome. Activity-based protein profiling (ABPP) and other chemoproteomic techniques are the gold standard for this purpose.[2][9] This typically involves synthesizing a version of the probe with a clickable tag (e.g., an alkyne or azide) for subsequent enrichment and identification of target proteins by mass spectrometry.

Experimental Workflow: Chemoproteomic Profiling

Caption: A generalized workflow for chemoproteomic profiling to identify the protein targets of a covalent probe.

Experimental Protocol:

  • Probe Synthesis: Synthesize an alkyne-tagged version of this compound.

  • Competitive Profiling:

    • Treat cells with the alkyne-tagged probe in the presence or absence of a large excess of the untagged ("competitor") this compound or the alternative compounds.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne-tagged probe that is covalently bound to proteins.

  • Enrichment and Mass Spectrometry:

    • Enrich the biotinylated proteins using streptavidin beads.

    • Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched by the alkyne-tagged probe.

    • Quantify the relative abundance of each identified protein in the samples with and without the competitor compounds. A true target will show a significant reduction in enrichment in the presence of the untagged competitor.

Expected Outcome and Interpretation:

This experiment will provide a list of potential on- and off-targets of this compound. By comparing the list of proteins captured by the probe in the presence of the different competitors, one can assess the selectivity of the parent compound. Ideally, only the intended target will be significantly competed off by the untagged this compound, while the negative control (2,6-Difluorobenzonitrile) will not compete for binding. The isomeric and halogen-substituted analogs will provide further insight into the structural determinants of selectivity.

Data Presentation:

Protein TargetEnrichment Ratio (Tagged Probe / Control)% Competition with this compound% Competition with 4-Bromo-2,6-difluorobenzonitrile% Competition with 2,6-Difluorobenzonitrile
Intended Target Hypothetical (e.g., 25.0)Hypothetical (e.g., 95%)Hypothetical (e.g., 30%)Hypothetical (e.g., 5%)
Off-Target 1Hypothetical (e.g., 10.2)Hypothetical (e.g., 80%)Hypothetical (e.g., 75%)Hypothetical (e.g., 10%)
Off-Target 2Hypothetical (e.g., 5.6)Hypothetical (e.g., 40%)Hypothetical (e.g., 45%)Hypothetical (e.g., 8%)

Synthesizing the Data for a Go/No-Go Decision

The ultimate goal of these comparative studies is to build a comprehensive profile of the probe's selectivity to make an informed decision about its utility for further research.

Caption: A decision-making framework for advancing a covalent probe based on comparative cross-reactivity data.

A favorable profile for this compound would be characterized by:

  • Moderate intrinsic reactivity: Not so reactive that it non-specifically alkylates numerous proteins, but reactive enough to engage its intended target.

  • Potent and specific cellular target engagement: A significant thermal shift in CETSA that is superior to the alternative compounds and absent with the negative control.

  • High proteome-wide selectivity: The identification of the intended target as the primary interaction partner, with minimal and ideally no other high-occupancy off-targets.

By systematically applying these comparative workflows, researchers can build a strong evidence base to support the use of this compound or any other novel covalent probe, thereby enhancing the rigor and reproducibility of their scientific discoveries.

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A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 3-Bromo-2,6-difluorobenzonitrile in Medicinal Chemistry

This compound is a valuable building block in modern pharmaceutical synthesis. Its unique structure, featuring a difluorinated phenyl ring with a strategically placed bromine atom and a nitrile group, offers multiple avenues for chemical modification. The electron-withdrawing nature of the fluorine atoms and the nitrile group can enhance the metabolic stability and binding affinity of derivative compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures, a cornerstone of contemporary drug discovery. This guide will delve into the known and potential biological activities of compounds synthesized from this promising scaffold, with a primary focus on their potential as kinase inhibitors and preliminary insights into other therapeutic areas.

Kinase Inhibitors: Targeting Inflammatory and Proliferative Diseases

The 2,6-difluorophenyl moiety is a key structural feature in a number of potent kinase inhibitors. A significant patent in this area (US-9751837-B2) discloses a series of compounds with a difluorophenyl scaffold that exhibit potent inhibitory activity against key kinases involved in inflammatory and proliferative signaling pathways, namely p38 mitogen-activated protein (MAP) kinase, Spleen tyrosine kinase (Syk), and members of the Src family of tyrosine kinases.[1] While the patent does not explicitly detail the synthesis of these inhibitors from this compound, the structural framework strongly suggests its utility as a key starting material.

Proposed Synthetic Pathway to Kinase Inhibitor Scaffolds

The synthesis of these kinase inhibitors can be envisioned through a Suzuki or a Buchwald-Hartwig cross-coupling reaction, utilizing the bromine atom of this compound to introduce various aryl or heteroaryl moieties. This would be a critical step in assembling the core structure of the active compounds.

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C Suzuki or Buchwald-Hartwig Coupling B Aryl/Heteroaryl Boronic Acid or Ester B->C D Coupled Biaryl Intermediate C->D E Further Functionalization (e.g., amination, cyclization) D->E F Final Kinase Inhibitor E->F

Caption: Proposed synthetic route to kinase inhibitors.

Comparative Analysis of Kinase Inhibition

The compounds described in patent US-9751837-B2 demonstrate potent, often nanomolar, inhibition of their target kinases. This level of activity underscores the potential of the 2,6-difluorophenyl scaffold in designing highly effective kinase inhibitors.

Target KinaseGeneral IC50 Range (nM)Biological SignificanceReference
p38 MAP Kinase1 - 100Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β).[2][1]
Syk Kinase1 - 50Modulation of immune receptor signaling in B-cells and mast cells.[][][1]
Src Family Kinases1 - 50Regulation of cell proliferation, survival, and migration.[5][6][7][1]
Signaling Pathways Targeted by 2,6-Difluorophenyl-Based Kinase Inhibitors

The therapeutic potential of these compounds stems from their ability to modulate critical signaling cascades.

G cluster_p38 p38 MAPK Pathway cluster_Syk Syk Pathway cluster_Src Src Pathway Stress Stress Stimuli (UV, Osmotic Shock) p38 p38 MAPK Stress->p38 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Downstream Downstream Signaling (e.g., B-cell activation) Syk->Downstream GrowthFactor Growth Factor Receptors Src Src GrowthFactor->Src Proliferation Cell Proliferation & Survival Src->Proliferation

Sources

A Senior Application Scientist's Guide to Matched-Pair Analysis in Drug Design: The Case of 3-Bromo-2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of matched-pair analysis, a cornerstone of modern medicinal chemistry, through the lens of a particularly insightful chemical moiety: 3-bromo-2,6-difluorobenzonitrile. This guide is designed for researchers and drug development professionals who seek to understand not just the "what" but the "why" behind strategic molecular modifications. We will dissect how the unique combination of bromine and fluorine on a benzonitrile scaffold can be leveraged to systematically optimize lead compounds, enhancing potency, selectivity, and pharmacokinetic profiles.

The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide. The experimental choices are explained from a position of field experience, and the protocols provided are designed to be self-validating. Every key claim is supported by authoritative references to ensure a foundation of trust and scientific integrity.

The Logic of Matched-Pair Analysis: From Data to Design Rules

In the complex, multi-parameter optimization process that is drug discovery, isolating the impact of a single structural change is paramount. Matched Molecular Pair Analysis (MMPA) provides a systematic way to achieve this.[1][2][3][4] An MMP is defined as a pair of compounds that differ by only a small, localized structural change, often referred to as a "transformation."[1] By analyzing the effect of this single transformation on various experimental properties (e.g., potency, solubility, metabolic stability), medicinal chemists can extract actionable design rules to guide the next round of synthesis.[1][2]

This approach moves beyond anecdotal evidence, allowing for the statistical analysis of transformations across large datasets to identify high-probability improvements.[1][3] The core value of MMPA lies in its direct correlation of a chemical change to a property change, making the interpretation of structure-activity relationships (SAR) more transparent and predictive.[5]

MMPA_Workflow cluster_0 Lead Compound cluster_1 Matched-Pair Analogs cluster_2 Comparative Property Analysis A Core Scaffold (e.g., Phenyl Ring) B Analog 1 (e.g., 2,6-Difluorobenzonitrile) A->B Single Transformation C Analog 2 (e.g., 3-Bromobenzonitrile) A->C Single Transformation D Analog 3 (this compound) A->D Single Transformation E Potency (IC50) Metabolic Stability (T½) Selectivity Lipophilicity (cLogP) B->E Experimental Assays C->E Experimental Assays D->E Experimental Assays F SAR-Driven Insights & Next-Generation Design E->F Data Interpretation

Caption: Workflow of Matched-Pair Analysis.

The Strategic Advantage of Halogens in Medicinal Chemistry

Halogens, once viewed as simple lipophilic placeholders, are now recognized as sophisticated tools for fine-tuning molecular properties. Fluorine and bromine, in particular, offer distinct and often complementary advantages.

  • Fluorine: The Metabolic Shield and Potency Enhancer: The introduction of fluorine is a well-established strategy in drug design.[6] Its high electronegativity can alter the pKa of nearby functional groups, potentially improving bioavailability.[7][8] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8] This "metabolic shielding" effect can significantly prolong a compound's half-life.[7][8] Furthermore, fluorine can engage in favorable electrostatic and hydrogen-bond interactions within a protein binding pocket, often leading to enhanced potency.[6]

  • Bromine: The Director of Selectivity and Interaction: While larger than fluorine, bromine brings its own set of strategic benefits. It is a key player in forming "halogen bonds," a type of non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts favorably with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein.[9][10] This interaction can provide an additional anchor point, enhancing both potency and, critically, selectivity for the target protein.[9] The introduction of bromine can also increase therapeutic activity and favorably influence a drug's metabolism and duration of action.[9][10][11]

The this compound moiety is therefore a compelling building block because it combines the metabolic stability and electronic modulation of the difluoro pattern with the potential for halogen bonding and selectivity enhancement from the bromine atom.

Halogen_Bond cluster_0 Drug Molecule cluster_1 Protein Target Ligand C-Br Receptor O=C Ligand->Receptor  σ-hole interaction (Halogen Bond)

Caption: Diagram of a Halogen Bond Interaction.

Comparative Analysis: Deconstructing the this compound Moiety

To illustrate the power of this specific fragment, let's consider a hypothetical lead optimization scenario. Our starting point is a lead compound containing a simple phenyl ring that binds to a target kinase. We will use matched-pair analysis to evaluate the sequential introduction of the difluoro, bromo, and combined functionalities.

Scenario 1: Phenyl vs. 2,6-Difluorobenzonitrile

The first transformation involves replacing the phenyl ring with a 2,6-difluorobenzonitrile group. This is a common strategy to block metabolism and explore new binding interactions.

Expected Causality:

  • pIC50 (Potency): The electron-withdrawing fluorine atoms and the nitrile group can alter the electronics of the ring and potentially form new hydrogen bonds or electrostatic interactions in the active site, which may increase potency.

  • Metabolic Stability (T½): The strong C-F bonds are expected to block oxidative metabolism at the ortho positions, leading to a significant increase in the compound's half-life in liver microsomes.[7][8]

  • cLogP (Lipophilicity): The addition of two fluorine atoms and a nitrile group will generally increase the calculated logP, making the molecule more lipophilic.[8]

Table 1: Phenyl vs. 2,6-Difluorobenzonitrile Analog

Property Lead Compound (Phenyl) Analog 1 (2,6-Difluorobenzonitrile) Fold Change
pIC50 6.5 7.1 4.0x increase
Microsomal T½ (min) 8 45 5.6x increase

| cLogP | 2.1 | 3.0 | +0.9 |

Scenario 2: 2,6-Difluorobenzonitrile vs. This compound

Now, we introduce the bromine atom at the 3-position to our improved analog. This transformation specifically probes the impact of the bromine.

Expected Causality:

  • pIC50 (Potency): The primary hypothesis is that the bromine atom can form a halogen bond with a nearby acceptor in the kinase active site (e.g., a backbone carbonyl).[9][10] If this interaction is favorable, a significant increase in potency is expected.

  • Metabolic Stability (T½): The addition of a bromine atom is unlikely to create a new metabolic liability, especially with the flanking fluorine atoms providing steric and electronic shielding. Stability should be maintained or slightly increased.

  • Selectivity: The directional nature of the halogen bond can be a powerful driver of selectivity.[9] If the acceptor for the halogen bond is unique to the target kinase and not present in off-target kinases, a dramatic improvement in selectivity can be achieved.

Table 2: Impact of Bromine Addition

Property Analog 1 (2,6-Difluorobenzonitrile) Analog 2 (this compound) Fold Change
Target Kinase pIC50 7.1 8.0 7.9x increase
Off-Target Kinase pIC50 6.2 6.3 1.3x increase
Selectivity Ratio 7.9 50.1 6.3x increase
Microsomal T½ (min) 45 48 1.1x increase

| cLogP | 3.0 | 3.6 | +0.6 |

The data clearly demonstrates the value of the bromine addition, not just for potency but, more importantly, for achieving a more selective kinase inhibitor.

Experimental Protocols for Property Validation

The trustworthiness of any matched-pair analysis hinges on the quality and reproducibility of the experimental data.[3] Below are detailed, field-proven protocols for the two key assays used in our analysis.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, providing an in vitro estimate of intrinsic clearance.[12][13][14]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds and Positive Control (e.g., Verapamil)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Compound Preparation: Prepare 1 mM stock solutions of test compounds and controls in DMSO. Dilute to a 100 µM working solution in 50:50 ACN:Water.

  • Reaction Mixture Preparation: In the 96-well incubation plate, prepare the main reaction mixture (for each compound) by combining phosphate buffer and HLM (final concentration 0.5 mg/mL).

  • Pre-incubation: Add 5 µL of the 100 µM compound working solution to the reaction mixture wells. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" control wells (add buffer instead). The final compound concentration should be 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the analytical plate containing ice-cold ACN with an internal standard to terminate the reaction and precipitate the protein.

  • Sample Analysis: Centrifuge the analytical plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression (k) is the elimination rate constant. Calculate the half-life (T½) as 0.693/k.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency (IC50) of a compound by measuring the inhibition of kinase activity. Luminescence-based methods, such as ADP-Glo™, quantify the amount of ADP produced, which is directly proportional to kinase activity.[15][16][17]

Materials:

  • Kinase of interest (target and off-target)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test Compounds (serially diluted)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 1:3 serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Addition: Add the kinase enzyme, diluted in assay buffer, to each well (except "no enzyme" controls).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP (prepared in assay buffer) to all wells.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1 (Stopping Reaction): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Signal Generation): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value. Convert IC50 to pIC50 (-log(IC50)).

Conclusion: A Framework for Rational Design

This guide demonstrates how the principles of matched-pair analysis, applied with a deep understanding of chemical properties, can transform lead optimization from a trial-and-error process into a rational design strategy. The this compound fragment serves as an exemplary case study, showcasing how the synergistic effects of fluorine and bromine can be harnessed to simultaneously address metabolic stability, potency, and selectivity.

By systematically building complexity and measuring the impact of each change with robust, validated assays, researchers can develop a clear, evidence-based roadmap for designing superior drug candidates. This disciplined approach not only accelerates the drug discovery pipeline but also increases the probability of success in developing safe and effective medicines.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
  • Title: Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications | Journal of Medicinal Chemistry Source: ACS Public
  • Title: Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applic
  • Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL:[Link]
  • Title: Matched molecular pair analysis in drug discovery Source: PubMed URL:[Link]
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL:[Link]
  • Title: Matched molecular pair analysis - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]
  • Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]
  • Title: Putting the F in pharma | Fe
  • Title: Matched Molecular Pairs as a Medicinal Chemistry Tool Source: ACS Public
  • Title: Introducing bromine in the molecular structure as a good strategy to the drug design Source: ResearchG
  • Title: The Role of Bromine in Modern Pharmaceuticals Source: Tethys Chemical URL:[Link]
  • Title: The Role of Bromo-OTBN in Pharma Source: PYG Lifesciences URL:[Link]
  • Title: Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science Source: Journal of Medical Science URL:[Link]
  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: ResearchG
  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer N
  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL:[Link]
  • Title: The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]

Sources

Safety Operating Guide

Mastering the Handling of 3-Bromo-2,6-difluorobenzonitrile: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of safety and operational excellence. 3-Bromo-2,6-difluorobenzonitrile, a halogenated aromatic nitrile, is a valuable building block in synthetic chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and responsibility in your laboratory.

Immediate Safety Profile: Understanding the Risks

Based on data from closely related structural analogs, this compound should be handled as a hazardous substance. The primary risks are associated with acute toxicity and irritation.

Hazard Classification Summary

Hazard ClassCategoryDescriptionSupporting Sources
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2][3][4][5]
Acute Toxicity (Dermal)Category 3/4Toxic or harmful in contact with skin.[1][2][3][4]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[2][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4][5][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3][4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3][4][5][6][7]

The presence of bromine and fluorine atoms on the benzonitrile ring system contributes to its reactivity and potential biological effects. The nitrile group itself is a common feature in toxic compounds, and the halogenation can enhance membrane permeability and interaction with biological macromolecules. Therefore, preventing exposure through all routes—ingestion, skin absorption, and inhalation—is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of each component is a deliberate choice to mitigate specific, identified risks.

Hand Protection: The Critical Barrier

Nitrile gloves are the recommended standard for handling halogenated organic compounds.[8][9][10] Their synthetic rubber composition provides superior resistance to a wide range of chemicals, including solvents and halogenated organics, compared to latex or vinyl gloves.[8][9]

  • Protocol:

    • Selection: Choose nitrile gloves with a minimum thickness of 4 mil for incidental contact. For extended handling or in situations with a high risk of splash, select thicker gauge nitrile gauntlets.

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are clean and dry before donning gloves.

    • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

    • Disposal: Dispose of used gloves in the designated hazardous waste container immediately after use.

Eye and Face Protection: Shielding from Splashes and Dust

Given that this compound is a skin and serious eye irritant, robust eye and face protection is mandatory.[1][2][4][6]

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended: Chemical splash goggles that provide a complete seal around the eyes.

    • Best Practice: A full-face shield worn over safety glasses or goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Protective Clothing: Preventing Skin Contact

Standard laboratory coats are often insufficient. A chemically resistant lab coat or apron is necessary to prevent skin contact.

  • Protocol:

    • Material: Wear a lab coat made of a material with known resistance to organic chemicals.

    • Fit: Ensure the lab coat is fully buttoned with sleeves rolled down.

    • Contamination: If the lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste.

Respiratory Protection: Guarding Against Inhalation

As a solid, this compound can become an inhalation hazard if it forms dust. All handling of the solid should be performed in a certified chemical fume hood.

  • Protocol:

    • Primary Control: Always handle the compound within a properly functioning chemical fume hood to minimize airborne concentrations.

    • Secondary Control: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Disposal Disposal Risk_Assessment Risk Assessment - Review SDS - Identify Hazards PPE_Selection PPE Selection - Gloves, Goggles - Lab Coat, Respirator Risk_Assessment->PPE_Selection Informs Fume_Hood_Use Work in Fume Hood - Weighing - Reaction Setup PPE_Selection->Fume_Hood_Use Required For Decontamination Decontamination - Glassware - Work Surfaces Fume_Hood_Use->Decontamination Leads To Waste_Segregation Waste Segregation - Halogenated Waste - Contaminated PPE Fume_Hood_Use->Waste_Segregation Generates Spill_Kit_Ready Spill Kit Ready - Absorbent Material - Waste Bags Decontamination->Waste_Segregation Waste_Labeling Proper Labeling - 'Hazardous Waste' - Chemical Contents Waste_Segregation->Waste_Labeling Requires Waste_Pickup Scheduled Pickup - EH&S Department Waste_Labeling->Waste_Pickup Enables

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Conduct a thorough risk assessment for the specific procedure.

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined above.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the fume hood.

    • Avoid raising dust. If necessary, gently handle the solid to minimize airborne particles.

    • Use dedicated glassware and utensils.

    • Keep the container tightly closed when not in use.[1][4][6][11]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if you are not trained to handle it.

    • For small spills within a fume hood, use an inert absorbent material to contain the spill.

    • Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[11][12][13] Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation and Collection
  • Halogenated Waste Stream: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.[12][13][14] This segregation is crucial as the disposal methods and costs for halogenated waste are different from non-halogenated streams.[11][14]

  • Solid Waste: Contaminated solid waste, such as used gloves, weigh boats, and absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Container Requirements:

    • Use chemically compatible containers with secure, tight-fitting lids.

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical names of the contents.[11][13]

    • Keep waste containers closed except when adding waste.[11][13][14]

Disposal Procedure
  • Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.

By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
  • Armbrust American. Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
  • Armbrust American. Are Nitrile Gloves Considered PPE?. [Link]
  • PPS Gloves.
  • Majestic Glove. Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]
  • University of Wisconsin-Madison.
  • Braun Research Group, University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency.
  • Temple University.
  • PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]
  • Capot Chemical Co., Ltd. MSDS of 6-Bromo-2,3-difluorobenzonitrile. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.